molecular formula C6H5BBrNO4 B591715 (4-Bromo-2-nitrophenyl)boronic acid CAS No. 860034-11-3

(4-Bromo-2-nitrophenyl)boronic acid

Cat. No.: B591715
CAS No.: 860034-11-3
M. Wt: 245.823
InChI Key: QGDNYVAPNJFOMO-UHFFFAOYSA-N
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Description

(4-Bromo-2-Nitrophenyl)boronic acid (CAS 860034-11-3) is a valuable arylboronic acid building block in organic synthesis and medicinal chemistry. Its primary application is in metal-catalyzed Suzuki-Miyaura cross-coupling reactions, where it is essential for forming carbon-carbon bonds to create complex biaryl structures . The presence of both a boronic acid group and a bromine atom on the same aromatic ring makes it a versatile intermediate for constructing molecular scaffolds used in developing pharmaceuticals, agrochemicals, and advanced materials . The unique electronic properties of boronic acids, which can act as Lewis acids, contribute to their reactivity and ability to interact with biological targets . Researchers value this compound for its role as a synthetic intermediate in the development of dyes, sensors, and organic electronic materials . This compound has a molecular weight of 245.82 g/mol and a melting point of 274-276 °C . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromo-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDNYVAPNJFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675143
Record name (4-Bromo-2-nitrophenyl)boronic acid
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Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860034-11-3
Record name B-(4-Bromo-2-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860034-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-nitrophenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Bromo-2-nitrophenyl)boronic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Bromo-2-nitrophenyl)boronic Acid (CAS: 860034-11-3)

Introduction and Strategic Overview

This compound, identified by the CAS Number 860034-11-3 , is a highly functionalized synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its structure is characterized by a phenyl ring substituted with three key functional groups: a boronic acid, a bromine atom, and a nitro group. This unique arrangement provides orthogonal chemical handles, allowing for selective and sequential chemical transformations.

The presence of the boronic acid moiety makes it a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2][3] The bromo-substituent offers a secondary site for similar cross-coupling reactions, while the strongly electron-withdrawing nitro group modulates the electronic properties of the aromatic ring, influencing its reactivity and providing a precursor for further functionalization, such as reduction to an amine. This guide provides a senior-level perspective on the properties, synthesis, applications, and handling of this versatile reagent.

Physicochemical and Structural Data

The fundamental properties of this compound are critical for its effective use in synthesis. These characteristics dictate solubility, reactivity, and storage conditions.

PropertyValueSource(s)
CAS Number 860034-11-3[1]
Molecular Formula C₆H₅BBrNO₄
Molar Mass 245.82 g/mol
Appearance Light yellow powder/solid[4]
Melting Point 274-276 °C
Density 1.85 ± 0.1 g/cm³ (Predicted)

Synthesis and Mechanistic Rationale

The synthesis of arylboronic acids is a well-established field. For this compound, the most logical and industrially scalable approach involves the borylation of a suitable di-halogenated nitroarene precursor.

Proposed Synthetic Pathway: Miyaura Borylation

A common and efficient method is the Miyaura borylation reaction, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This is followed by hydrolysis to yield the desired boronic acid.

G start 1,4-Dibromo-2-nitrobenzene (Starting Material) reagents Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂ (Catalyst) Potassium Acetate (Base) Anhydrous Solvent (e.g., DMF) start->reagents Miyaura Borylation intermediate Pinacol Ester Intermediate reagents->intermediate Pd-Catalyzed Coupling hydrolysis Acidic or Basic Hydrolysis intermediate->hydrolysis product This compound (Final Product) hydrolysis->product Deprotection Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl Ar-Pd(II)-X L₂ oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation Ar'-B(OR)₂ (Base Activated) pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Forms Ar-Ar' reductive_elimination->pd0 center

References

An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)boronic acid: Synthesis, Application, and Core Principles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Bromo-2-nitrophenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly valued within medicinal chemistry and drug development. Its unique trifunctional nature—possessing a boronic acid for cross-coupling, a bromine atom for further functionalization, and a nitro group that modulates electronic properties and serves as a synthetic handle—makes it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, a detailed, field-proven protocol for its synthesis, a comprehensive look at its application in the Suzuki-Miyaura coupling reaction, and a discussion of its strategic importance for researchers and scientists in the pharmaceutical industry.

Core Compound Characteristics

Understanding the fundamental physicochemical properties of this compound is the first step toward its effective utilization. These properties dictate storage conditions, reaction parameters, and analytical characterization methods.

PropertyValueSource
Molecular Weight 245.82 g/mol [1][2][3][4]
Molecular Formula C₆H₅BBrNO₄[1][2][3][4]
CAS Number 860034-11-3[1][2][3][5]
Appearance Solid (typically light tan or yellow)[5]
Boiling Point 399.8 ± 52.0 °C (predicted)[2][4]
Storage Temperature Inert atmosphere, 2-8 °C[1][5]

Synthesis Protocol: Lithiation-Borylation of 1,4-Dibromo-2-nitrobenzene

The synthesis of this compound is most effectively achieved via a regioselective lithium-halogen exchange followed by borylation. This organometallic approach is a staple in synthetic chemistry due to its high efficiency and control. The starting material, 1,4-dibromo-2-nitrobenzene, is readily prepared by the nitration of 1,4-dibromobenzene.

Causality Behind Experimental Design:

The choice of a lithiation-borylation route is strategic. The bromine atom ortho to the electron-withdrawing nitro group is more sterically hindered and electronically deactivated towards simple nucleophilic aromatic substitution. However, a lithium-halogen exchange at low temperatures is a kinetically controlled process that can selectively replace one of the bromine atoms. The subsequent reaction with an electrophilic borate ester introduces the desired boronic acid moiety.

  • Low Temperature (-78 °C): This is critical to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate could react with the nitro group or undergo other undesired rearrangements. Using a dry ice/acetone bath is a standard and reliable method to maintain this temperature.[6]

  • Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be instantly quenched by protic sources, including water. Therefore, all glassware must be flame-dried, and all solvents must be anhydrous to ensure the reaction proceeds.

  • Borate Ester Quench: Triisopropyl borate is used as the boron electrophile. Its bulky isopropyl groups help prevent the formation of over-borylated byproducts. The boronate ester formed is then hydrolyzed to the final boronic acid during the acidic workup.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification start Flame-dry glassware under Nitrogen reagents Add 1,4-dibromo-2-nitrobenzene & anhydrous THF start->reagents cool Cool to -78 °C (Dry Ice/Acetone) reagents->cool nBuLi Add n-BuLi dropwise (Maintain T < -70 °C) cool->nBuLi Proceed lithiation Stir for 1-2h @ -78 °C (Lithiation) nBuLi->lithiation borate Add Triisopropyl Borate (Borylation) lithiation->borate warm Slowly warm to RT & stir overnight borate->warm quench Quench with aq. HCl warm->quench Proceed extract Extract with Ethyl Acetate quench->extract wash Wash, Dry (Na₂SO₄), & Concentrate extract->wash purify Purify via Recrystallization wash->purify end end purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2-nitrobenzene (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by quenching a small aliquot and analyzing via GC-MS.

  • Borylation: To the aryllithium intermediate, slowly add triisopropyl borate (1.2 eq) dropwise at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl). Stir for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

Boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone of modern medicinal chemistry for forming C-C bonds.[7] this compound serves as an excellent coupling partner to introduce the 4-bromo-2-nitrophenyl moiety into a target molecule. This is crucial for building biaryl structures, which are common motifs in pharmacologically active compounds.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[9][11][12]

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.[9][11][13] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the catalytically active Pd(0) species.[9][11][12]

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination Product R¹-R² tm_complex->Product center ArylHalide R¹-X ArylHalide->oa_complex BoronicAcid R²-B(OH)₃⁻ (Activated) BoronicAcid->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

ComponentRoleTypical Reagents/Conditions
Boronic Acid NucleophileThis compound (1.2-1.5 eq)
Aryl Halide ElectrophileAryl bromide or iodide (1.0 eq)
Catalyst Cross-coupling mediatorPd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand (1-5 mol%)
Base Boronic acid activationK₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 eq)
Solvent Reaction MediumDioxane/Water, Toluene, or DMF
Temperature Reaction Rate80-110 °C

Step-by-Step Methodology:

  • Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction's completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Strategic Importance in Drug Discovery

The use of functionalized boronic acids like the title compound is a strategic advantage in drug discovery.[14]

  • Scaffold Diversification: It allows for the rapid generation of diverse chemical libraries. The bromine atom on the coupled product can be used as a handle for a subsequent cross-coupling reaction, enabling the synthesis of complex, multi-aryl systems.

  • Modulation of Properties: The ortho-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This can be used to tune the binding affinity of a drug candidate to its biological target. The nitro group can also be readily reduced to an amine, providing a vector for further chemical modification.[15]

  • Bioisosteric Replacement: Boronic acids themselves are recognized as important pharmacophores, often acting as bioisosteres of carboxylic acids or as reversible covalent inhibitors of enzymes.[8] The development of boron-containing drugs is a growing field of research.[8][14]

Safety and Handling

Proper handling and storage are paramount when working with organoboron compounds.[16]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[16]

  • Storage: Store containers tightly sealed in a cool, dry, and dark place.[5] Store away from incompatible materials such as strong oxidizing agents.[16][17] The compound should be stored under an inert atmosphere (e.g., Argon) at 2-8 °C as recommended.[1][5]

  • In case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information before handling this chemical.

References

An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)boronic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Bromo-2-nitrophenyl)boronic acid is a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a boronic acid moiety, allows for sequential and site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, its complete spectroscopic characterization, and its application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Nomenclature and Chemical Properties

The formal IUPAC name for this compound is This compound . It is a substituted phenylboronic acid, a class of compounds that are critical reagents in modern organic chemistry.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 860034-11-3
Molecular Formula C₆H₅BBrNO₄
Molecular Weight 245.82 g/mol
InChI Key QGDNYVAPNJFOMO-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
Physical Form Solid
Melting Point Not precisely defined, similar compounds melt with decompositionGeneral Knowledge
Storage Temperature Inert atmosphere, 2-8°C
Solubility Soluble in organic solvents like methanol, DMSO, and THF; slightly soluble in water.General Knowledge

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of a suitable aryl halide with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂). The starting material of choice is 1,4-dibromo-2-nitrobenzene, which allows for a regioselective borylation.

Synthetic Workflow Diagram

G A Starting Material: 1,4-Dibromo-2-nitrobenzene E Miyaura Borylation Reaction A->E B Reagents: - Bis(pinacolato)diboron (B₂pin₂) - Pd(dppf)Cl₂ (Catalyst) - Potassium Acetate (KOAc, Base) B->E C Solvent: Anhydrous 1,4-Dioxane C->E D Reaction Conditions: Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) D->E F Intermediate: 2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane E->F G Workup & Hydrolysis: Aqueous HCl or other acid F->G H Final Product: This compound G->H I Purification: Recrystallization or Column Chromatography H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Miyaura borylation reactions.

Materials:

  • 1,4-Dibromo-2-nitrobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,4-dibromo-2-nitrobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (3.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pinacol ester intermediate.

  • The crude ester can be hydrolyzed directly. Dissolve the crude material in a mixture of THF and 1 M HCl and stir vigorously at room temperature for 4-6 hours.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the boronic acid and nitro group will be the most downfield. The two protons on the bromine-bearing side of the ring will appear as a doublet and a doublet of doublets. The broad singlet for the boronic acid protons (-B(OH)₂) will also be present, typically between δ 8.0 and 8.5 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atom directly attached to the boron atom will be broad and shifted downfield. The carbon attached to the nitro group will also be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • O-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

  • N-O stretch (asymmetric): A strong, sharp peak around 1520-1540 cm⁻¹ corresponds to the asymmetric stretching of the nitro group.

  • N-O stretch (symmetric): Another strong peak around 1340-1360 cm⁻¹ for the symmetric stretch of the nitro group.

  • B-O stretch: A strong absorption band in the 1300-1400 cm⁻¹ region.

  • C-Br stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition. The calculated exact mass for C₆H₅B⁷⁹BrNO₄ is approximately 244.9498. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The presence of both a boronic acid and a bromine atom allows for sequential couplings. The boronic acid group is typically more reactive under standard Suzuki conditions, allowing for the initial coupling at this position while leaving the bromo group intact for a subsequent transformation.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition (Rate-Determining Step) ArPdX Ar-Pd(II)-X-L₂ OA->ArPdX TM Transmetalation ArPdAr Ar-Pd(II)-Ar'-L₂ TM->ArPdAr RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product Coupled Product (R¹-R²) RE->Product Pd0->OA ArPdX->TM ArPdAr->RE ArX Aryl Halide (R¹-X) ArX->OA Base Base (e.g., K₂CO₃) Base->TM Boronic Boronic Acid (R²-B(OH)₂) Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-iodoanisole, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine this compound, the aryl halide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (around 80-100 °C) under a nitrogen atmosphere for 8-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The resulting product, a bromo-nitro-biaryl compound, is a valuable intermediate itself, as the remaining bromine atom and nitro group can be further functionalized. The bromine can undergo another cross-coupling reaction, and the nitro group can be reduced to an amine, which opens up a wide range of subsequent chemical transformations.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its synthesis via Miyaura borylation is robust and scalable. The orthogonal reactivity of its functional groups—the boronic acid for Suzuki-Miyaura coupling, the bromine for further cross-coupling, and the nitro group for reduction and subsequent derivatization—makes it an invaluable tool for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

(4-Bromo-2-nitrophenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (4-Bromo-2-nitrophenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and spectroscopic properties of this compound. This compound is a critical bifunctional building block in modern organic synthesis, valued for its utility in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. Understanding its fundamental properties is paramount for its effective handling, characterization, and application in synthetic workflows.

Chemical Identity and Core Properties

This compound is a substituted phenylboronic acid featuring both a bromo and a nitro group on the aromatic ring. This specific arrangement of electron-withdrawing groups significantly influences its reactivity and physical characteristics. Its primary utility lies in its role as a stable, versatile coupling partner in palladium-catalyzed reactions, enabling the formation of carbon-carbon bonds essential for the synthesis of novel pharmaceutical agents and advanced materials.

A summary of its key identifiers and physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 860034-11-3[1][2][3]
Molecular Formula C₆H₅BBrNO₄[2][3]
Molecular Weight 245.82 g/mol [2][4]
IUPAC Name This compound[3]
InChI 1S/C6H5BBrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H[3]
InChIKey QGDNYVAPNJFOMO-UHFFFAOYSA-N[3]
Appearance Solid[3]
Melting Point 274-276 °C[2]
Boiling Point 399.8 ± 52.0 °C (Predicted)[2]
Density 1.85 ± 0.1 g/cm³ (Predicted)[2]
Purity Typically ≥95%[3][5]

Spectroscopic Characterization: The Key to Identity and Purity

Rigorous spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of this compound before its use in sensitive downstream applications like drug synthesis. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. The electronic environment of each proton and carbon atom is dictated by the positions of the bromo, nitro, and boronic acid functional groups, leading to a unique and predictable spectral fingerprint.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

  • Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the phenyl ring will appear as distinct signals. The proton ortho to the boronic acid and nitro group will be the most deshielded. The coupling patterns (doublets, doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

  • Boronic Acid Protons (δ 8.0-8.5 ppm, broad): The acidic protons of the B(OH)₂ group typically appear as a broad singlet, which can exchange with D₂O.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Temperature: 298 K.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.[6]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands (ATR)

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid.

  • C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretch: Two strong, sharp bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively, confirming the presence of the nitro group.

  • C=C Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region.

  • B-O Stretch: A strong band typically found around 1350 cm⁻¹.[7]

  • C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

  • Sample Preparation: Place a small, representative sample of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to achieve a high signal-to-noise ratio.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. For this molecule, the most telling feature is the isotopic pattern of bromine.

Expected Mass Spectrum Features

  • Molecular Ion Peak: The analysis should reveal a cluster of peaks corresponding to the molecular ion [M].

  • Bromine Isotopic Pattern: A characteristic feature will be two peaks of nearly equal intensity (approximately 1:1 ratio) separated by 2 m/z units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). This is an unambiguous indicator of a monobrominated compound.[6]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Parameters:

    • Ionization Mode: Negative ion mode is often effective for boronic acids.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Source Temperature: 100-150 °C.[6]

Synthesis and Characterization Workflow

The overall process from synthesis to a fully characterized, application-ready reagent follows a logical and self-validating workflow. This ensures that the material used in subsequent, often costly, experiments is of known and reliable quality.

G cluster_synthesis Synthesis & Purification cluster_characterization Quality Control & Characterization cluster_final Final Product start Starting Materials (e.g., 1,4-dibromo-2-nitrobenzene) reaction Borylation Reaction (e.g., with Bis(pinacolato)diboron) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Recrystallization or Column Chromatography) workup->purify product Purified Solid Product This compound purify->product Yield & Dry nmr NMR Spectroscopy (Structure Verification) product->nmr ir IR Spectroscopy (Functional Group ID) product->ir ms Mass Spectrometry (Molecular Weight & Isotope Pattern) product->ms hplc HPLC Analysis (Purity Assessment) product->hplc final_product Released for Use (Purity & Identity Confirmed) hplc->final_product Meets Spec.

Caption: General workflow for the synthesis and quality control of this compound.

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound, as boronic acids can be susceptible to degradation.

  • Storage Conditions: To prevent dehydration and potential trimerization to the boroxine anhydride, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Recommended storage is in a cool, dark, and dry place, often at refrigerated temperatures (2-8°C).[3]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[8]

Hazard Identification and Safe Handling

This compound is considered a hazardous chemical. Adherence to safety protocols is mandatory.

Hazard TypeGHS ClassificationPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3][9]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

Logical Relationships of Functional Groups

The substitution pattern on the phenyl ring is deliberate, creating a specific electronic and steric environment that dictates the compound's utility in synthesis.

G cluster_props center Phenyl Ring (Scaffold) b_acid Boronic Acid -B(OH)₂ b_acid->center C1 reactivity Site of Reactivity (Suzuki Coupling) b_acid->reactivity enables nitro Nitro Group -NO₂ nitro->center C2 (ortho) electron Strongly Electron-Withdrawing (Activates Ring) nitro->electron causes bromo Bromo Group -Br bromo->center C4 (para) directing Ortho, Para-Director (Inductive Effects) bromo->directing is an

References

An In-depth Technical Guide to the Solubility of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility of (4-Bromo-2-nitrophenyl)boronic acid, a critical reagent in organic synthesis and drug discovery. Recognizing the scarcity of specific quantitative solubility data in publicly available literature, this document synthesizes foundational principles of boronic acid chemistry, extrapolates solubility trends from analogous compounds, and provides detailed, field-proven experimental protocols to empower researchers in determining precise solubility parameters. This approach ensures that scientists and drug development professionals can optimize reaction conditions, purification methods, and formulation strategies involving this versatile compound.

Introduction to this compound: A Molecule of Interest

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds. The presence of a bromo substituent provides a reactive handle for such cross-coupling reactions, while the nitro group, an electron-withdrawing group, can modulate the electronic properties and reactivity of the molecule. The strategic placement of these functional groups makes this compound a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2]

A thorough understanding of the solubility of this compound is paramount for its practical application. The choice of solvent significantly impacts reaction kinetics, yield, and the ease of product isolation and purification. Furthermore, in the context of drug development, solubility is a critical determinant of a compound's downstream viability, affecting everything from screening assays to formulation and bioavailability.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, the key parameters are summarized in the table below.

PropertyValue/InformationSource
Molecular Formula C₆H₅BBrNO₄[3]
Molecular Weight 245.82 g/mol [3]
Appearance White or off-white crystalline solid[3]
Melting Point 274-276 °C (in acetonitrile/ethyl acetate)[3]
pKa (Predicted) 7.62 ± 0.53[3]

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa indicates that it is a weak acid. At physiological pH, boronic acids typically exist in their uncharged, trigonal planar form, but in aqueous solutions with a pH higher than their pKa, they can convert to the anionic, tetrahedral boronate form.[4] This pH-dependent ionization can significantly influence solubility in aqueous and protic solvents.

A crucial aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating.[5] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility studies, as the two forms may exhibit different solubilities.

G cluster_equilibrium Boronic Acid - Boroxine Equilibrium BA 3 x this compound BX (4-Bromo-2-nitrophenyl)boroxine BA->BX -3 H₂O BX->BA +3 H₂O H2O 3 x H₂O

Caption: Equilibrium between boronic acid and its corresponding boroxine.

Qualitative Solubility Profile and Predictive Analysis

  • Polar Aprotic Solvents: this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .[3] These solvents are effective at solvating the polar boronic acid group and the nitro group through dipole-dipole interactions.

  • Polar Protic Solvents: Solubility is also anticipated in polar protic solvents like ethanol and methanol .[3][6] These solvents can engage in hydrogen bonding with the hydroxyl groups of the boronic acid.

  • Ethereal and Ketonic Solvents: Phenylboronic acid generally shows high solubility in ethers and ketones.[7] Therefore, this compound is likely to be soluble in solvents such as tetrahydrofuran (THF) and acetone .

  • Ester and Halogenated Solvents: Moderate solubility can be expected in solvents like ethyl acetate and dichloromethane (DCM) . The melting point being determined in a mixture including ethyl acetate supports its solubility at elevated temperatures.[3]

  • Nonpolar Solvents: Very low solubility is predicted in nonpolar hydrocarbon solvents like toluene and hexane , as these solvents cannot effectively solvate the polar functional groups of the molecule.

  • Aqueous Solubility: The solubility of arylboronic acids in water is generally low.[8] The presence of the hydrophobic phenyl ring and the bromo substituent likely results in poor aqueous solubility for this compound.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is essential. The following are two robust, commonly employed methods for determining the solubility of compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. Causality: The presence of excess solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours. Causality: This extended agitation period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a controlled temperature to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Accurately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved this compound.[9]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

G A 1. Add excess solid to solvent B 2. Equilibrate (24-48h at constant T) A->B C 3. Centrifuge to separate solid B->C D 4. Sample supernatant C->D E 5. Dilute sample D->E F 6. Quantify by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock solution (typically in DMSO).

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (usually DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, and the concentration at which precipitation occurs is determined.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well in a microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (typically 1-5%) to minimize its co-solvent effect.

  • Incubation and Detection: Incubate the plate at room temperature for a set period (e.g., 2 hours). The presence of a precipitate can be detected by nephelometry (light scattering), turbidimetry (absorbance), or visual inspection.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Analytical Method for Quantification: HPLC

A reliable and validated analytical method is crucial for accurate solubility determination. Reverse-phase HPLC with UV detection is a common and effective technique for quantifying boronic acids.

Example HPLC Method Parameters:

ParameterCondition
Column C18, e.g., Acquity BEH C18 (or similar)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at a suitable wavelength (determined by UV scan)
Injection Volume 5 µL

Self-Validation: A calibration curve should be prepared using standards of known concentration to demonstrate linearity. The precision and accuracy of the method should be established through replicate analyses of quality control samples.[9]

Implications for Application: The Suzuki-Miyaura Coupling

The solubility of this compound is of paramount importance in its application in Suzuki-Miyaura cross-coupling reactions. The choice of solvent can dramatically influence the reaction's success.

G cluster_suzuki Suzuki-Miyaura Coupling Reaction reagents this compound + Aryl Halide/Triflate product Biaryl Product reagents->product Coupling catalyst Pd Catalyst + Base catalyst->product solvent Solvent solvent->product

Caption: Key components of the Suzuki-Miyaura coupling reaction.

A suitable solvent system must:

  • Dissolve all reactants: The boronic acid, the coupling partner (aryl halide or triflate), the palladium catalyst, and the base must all have sufficient solubility to allow the reaction to proceed efficiently in the liquid phase.

  • Facilitate the catalytic cycle: The solvent's polarity can influence the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Be compatible with the reaction temperature: Many Suzuki couplings are heated, so the solvent must have an appropriate boiling point.

Commonly used solvents for Suzuki reactions include toluene, DMF, THF, and mixtures of these with water. The solubility data for this compound in these solvents is therefore critical for selecting the optimal reaction conditions to maximize yield and minimize side reactions.

Conclusion

While a definitive, quantitative solubility dataset for this compound is not extensively documented, this guide provides a robust framework for researchers to understand and determine its solubility. By leveraging knowledge of its physicochemical properties and the behavior of analogous compounds, a qualitative solubility profile can be effectively predicted. More importantly, the detailed experimental protocols for thermodynamic and kinetic solubility determination, coupled with a validated HPLC method for quantification, provide the necessary tools for generating precise and reliable data. This information is indispensable for the effective application of this compound in organic synthesis and for advancing drug discovery and development programs.

References

An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-nitrophenyl)boronic acid is a valuable synthetic intermediate, belonging to the versatile class of organoboron compounds known as boronic acids. These compounds have become indispensable tools in modern organic chemistry, particularly in the realm of carbon-carbon bond formation. The strategic placement of the bromo and nitro functionalities on the phenyl ring, combined with the reactive boronic acid group, makes this reagent a powerful building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the significant applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the accurate characterization of its products.

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its purity. For this compound, the experimentally determined melting point is a sharp range, signifying a high degree of purity.

PropertyValueSource(s)
Melting Point 274-276 °C[1]
CAS Number 860034-11-3[1]
Molecular Formula C₆H₅BBrNO₄[1]
Molecular Weight 245.82 g/mol [1]

The consistent melting point range of 274-276 °C is a key specification for this compound. A significant deviation from this range, particularly a depression and broadening of the melting point, would suggest the presence of impurities.

Synthesis of this compound

The synthesis of aryl boronic acids can be achieved through several methods. A common and effective approach involves the lithiation of an aryl halide followed by borylation with a trialkyl borate. The following is a detailed protocol for the synthesis of this compound from the readily available starting material, 1,4-dibromo-2-nitrobenzene.

Reaction Scheme

G cluster_0 Synthesis of this compound 1,4-dibromo-2-nitrobenzene 1,4-dibromo-2-nitrobenzene Aryllithium Intermediate Aryllithium Intermediate 1,4-dibromo-2-nitrobenzene->Aryllithium Intermediate 1. n-BuLi, THF, -78 °C This compound This compound Aryllithium Intermediate->this compound 2. B(OCH₃)₃ 3. H₃O⁺

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 1,4-dibromo-2-nitrobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate (B(OCH₃)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 1,4-dibromo-2-nitrobenzene (1.0 equivalent) and dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The selective monolithiation occurs at the bromine ortho to the nitro group due to the directing effect of the nitro group. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the freshly prepared aryllithium species, add trimethyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 2 M aqueous HCl. Stir the mixture vigorously for 1 hour to hydrolyze the boronate ester. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a crystalline solid.

Accurate Melting Point Determination: A Standard Operating Procedure

The determination of an accurate melting point is essential for verifying the identity and purity of the synthesized this compound. The capillary method is the most common and reliable technique.

G cluster_workflow Melting Point Determination Workflow Sample_Prep Sample Preparation (Dry, Powdered) Capillary_Loading Capillary Tube Loading (2-3 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Mel-Temp Apparatus Setup Capillary_Loading->Apparatus_Setup Ramp_and_Observe Heating and Observation (Slow ramp near MP) Apparatus_Setup->Ramp_and_Observe Record_Range Record Melting Range (Onset to Clear Point) Ramp_and_Observe->Record_Range

Caption: Workflow for accurate melting point determination.

Detailed Protocol
  • Sample Preparation: Ensure the crystalline this compound is completely dry and finely powdered. Grinding the crystals in a mortar and pestle will ensure uniform heat distribution.[2]

  • Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Measurement: For a precise measurement, start with a fresh sample and heat the block rapidly to about 20 °C below the expected melting point (in this case, around 255 °C). Then, reduce the heating rate to 1-2 °C per minute.[4]

  • Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). This range is the melting point of the sample.[4] A pure compound will have a sharp melting range of 1-2 °C.[4]

Applications in Drug Discovery and Development

This compound is a highly valuable building block in medicinal chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds.[5]

G cluster_suzuki Suzuki-Miyaura Coupling Boronic_Acid This compound Product Biaryl/Styrene Product Boronic_Acid->Product Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Product  Pd Catalyst, Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The presence of the nitro group in an ortho position to the boronic acid can influence the electronic properties and reactivity of the molecule in these coupling reactions. The bromo substituent provides an additional reactive handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening.

Boronic acids themselves are of growing interest in medicinal chemistry. The boron atom can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems.[6] Furthermore, the boronic acid moiety has been incorporated into a number of FDA-approved drugs, such as the proteasome inhibitor Bortezomib, highlighting the therapeutic potential of this functional group.[6] While specific drugs derived directly from this compound are not prominently featured in publicly available literature, its utility as a versatile building block in the synthesis of novel bioactive compounds is well-established within the research and development community. For instance, substituted nitrophenylboronic acids are key intermediates in the synthesis of various kinase inhibitors and other targeted therapies.

Conclusion

This compound is a key reagent for synthetic chemists, particularly those engaged in the discovery and development of new pharmaceuticals. Its well-defined melting point of 274-276 °C serves as a reliable indicator of its purity. The synthetic protocol outlined in this guide provides a robust method for its preparation, and the detailed procedure for melting point determination ensures accurate quality control. The true power of this molecule lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures that are central to the design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

An In-Depth Technical Guide to the Stability and Storage of (4-Bromo-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (4-Bromo-2-nitrophenyl)boronic Acid in Modern Synthesis

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce the 4-bromo-2-nitrophenyl moiety into complex molecules, a common scaffold in the development of novel pharmaceuticals and agrochemicals. The presence of both a bromo and a nitro group provides orthogonal handles for further functionalization, making it a versatile reagent. However, the very features that make it synthetically attractive—the boronic acid functional group and the electron-withdrawing substituents—also contribute to its potential instability. This guide will dissect the factors governing its stability and provide actionable protocols for its long-term storage and handling.

Chemical Profile and Intrinsic Stability

This compound is a crystalline solid with a molecular formula of C₆H₅BBrNO₄. The stability of this compound is influenced by the interplay of the boronic acid group, the bromine atom, and the nitro group on the phenyl ring. The strong electron-withdrawing nature of the nitro and bromo groups significantly impacts the reactivity of the C-B bond.

PropertyValueSource
Molecular Formula C₆H₅BBrNO₄
Molecular Weight 245.82 g/mol
Appearance Off-white to yellow solid[1]
Melting Point 274-276 °C
pKa 6.67 ± 0.10 (Predicted)[1]

The key to understanding the stability of this compound lies in recognizing its susceptibility to several degradation pathways.

Key Degradation Pathways

The stability of arylboronic acids is a well-documented area of concern for synthetic chemists. For this compound, three primary degradation pathways must be considered:

Protodeboronation: The Primary Concern

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[2] This is often an undesired side reaction in cross-coupling reactions.[3] For arylboronic acids bearing electron-withdrawing substituents, like the nitro group in the title compound, a dissociative mechanism involving a transient aryl anion can occur.[2] Such substrates are generally more stabilized under acidic conditions.[2] The reaction can be catalyzed by both acid and base.[4]

Boroxine Formation: The Dehydration Dimerization

Arylboronic acids can undergo reversible self-condensation to form cyclic anhydrides known as boroxines.[5][6] This process involves the elimination of three molecules of water from three molecules of boronic acid.[7] The equilibrium between the boronic acid and the boroxine is influenced by the presence of water, with the removal of water driving the formation of the boroxine.[5] While electron-donating groups on the aryl ring tend to favor boroxine formation, it is a process that can occur with a wide range of substituted arylboronic acids.[5][8] The formation of boroxine is an entropy-driven process.[8]

Oxidation and Other Degradation Routes

Arylboronic acids can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The nitro group itself can also participate in various side reactions under certain conditions, although this is less common during storage. The potential for ipso-nitration or nitrosation of the boronic acid functionality also exists, though this typically requires specific reagents and conditions.[9][10][11][12][13]

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling procedures is paramount.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of decomposition reactions.[1][14]
Atmosphere Inert gas (Nitrogen or Argon)Minimizes oxidation and hydrolysis from atmospheric moisture.[1][15]
Container Tightly sealed, opaque containerProtects from moisture and light, which can accelerate degradation.[16][17]
Location Dry, well-ventilated areaPrevents moisture ingress and ensures safety.[15][16]
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Dispensing: When dispensing, work quickly to minimize exposure to air and moisture. Use a dry, inert gas-flushed glove box for highly sensitive applications.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15]

Analytical Methods for Quality Control

Regularly assessing the purity of this compound is crucial for ensuring the success of subsequent synthetic steps. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the boronic acid from its degradation products. A reversed-phase HPLC method is often suitable.[19][20]

Hypothetical HPLC Method:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

  • ¹H NMR: Provides information on the aromatic protons and can be used to detect the presence of protodeboronated impurities.

  • ¹¹B NMR: Directly observes the boron atom and can distinguish between the trigonal boronic acid and the tetrahedral boronate species.

  • ¹³C NMR: Offers detailed information about the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS), can be used to identify the parent compound and any degradation products by their mass-to-charge ratio.[21][22]

Experimental Workflow for Stability Assessment

The following workflow outlines a systematic approach to evaluating the stability of this compound under various conditions.

Conclusion: Best Practices for Ensuring Reagent Integrity

The stability of this compound is a critical factor in its successful application in organic synthesis. By understanding the primary degradation pathways—protodeboronation and boroxine formation—and implementing stringent storage and handling protocols, researchers can significantly extend the shelf-life and maintain the purity of this valuable reagent. The use of appropriate analytical techniques for regular quality control is a self-validating system that ensures the integrity of the starting material, ultimately leading to more robust and reproducible synthetic outcomes.

References

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

(4-Bromo-2-nitrophenyl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a substituted phenyl moiety, a common structural motif in a multitude of biologically active compounds and functional materials.[1] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers, scientists, and professionals in drug development.

Introduction

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry, with several boron-containing drugs, such as Bortezomib, receiving regulatory approval.[2][3] The boronic acid functional group can serve as a bioisostere for other functionalities like carboxylic acids or nitro groups, potentially modulating a compound's physicochemical properties and biological activity.[3][4] this compound, in particular, offers a trifunctional scaffold: the boronic acid for cross-coupling, the bromine atom for further functionalization, and the nitro group which can be a pharmacophore itself or a precursor to an amino group. This versatility makes it a highly sought-after intermediate in the synthesis of complex molecules.[5]

This technical guide will primarily focus on the most prevalent and reliable synthetic route to this compound: the lithiation-borylation of 1,4-dibromo-2-nitrobenzene. We will delve into the mechanistic intricacies of this transformation, provide a step-by-step experimental protocol, and discuss critical process parameters.

Synthetic Strategy: Ortho-Lithiation and Borylation

The preferred method for the synthesis of this compound involves a directed ortho-lithiation of a substituted bromobenzene, followed by quenching with a boron electrophile. This approach offers high regioselectivity, which is crucial when dealing with multi-substituted aromatic rings.

Causality Behind Experimental Choices

The choice of 1,4-dibromo-2-nitrobenzene as the starting material is strategic. The nitro group is a powerful electron-withdrawing group and a meta-director in electrophilic aromatic substitution. However, in the context of deprotonation via lithiation, it acts as a potent ortho-directing group. The lithium cation of the organolithium reagent coordinates with the oxygen atoms of the nitro group, thereby increasing the acidity of the adjacent ortho protons. This chelation-assisted deprotonation significantly favors lithiation at the position ortho to the nitro group over the other available positions.

The bromine atom at the 4-position serves a dual purpose. Firstly, it remains intact during the initial lithiation step, providing a handle for subsequent cross-coupling reactions. Secondly, its presence influences the electronic environment of the aromatic ring, though the directing effect of the nitro group is dominant in this case.

Low temperatures (typically -78 °C) are critical for the success of this reaction. Organolithium reagents are highly reactive and can undergo side reactions, such as addition to the nitro group, at higher temperatures. The low temperature ensures the kinetic stability of the aryllithium intermediate and minimizes undesired side products.

Triisopropyl borate is a commonly used boron electrophile. Its bulky isopropyl groups help to prevent the formation of over-borylated products. The boronate ester formed upon reaction with the aryllithium intermediate is then hydrolyzed during the acidic workup to yield the final boronic acid.

Reaction Mechanism: A Step-by-Step Look

The synthesis proceeds through a well-defined sequence of steps:

  • Directed ortho-Lithiation: An organolithium reagent, such as n-butyllithium (n-BuLi), selectively abstracts a proton from the position ortho to the nitro group on the 1,4-dibromo-2-nitrobenzene ring. This is facilitated by the coordination of the lithium cation to the nitro group.[6]

  • Borylation: The resulting aryllithium intermediate, a potent nucleophile, attacks the electrophilic boron atom of triisopropyl borate. This leads to the formation of a boronate ester intermediate.

  • Hydrolysis: An acidic workup protonates the oxygen atoms of the boronate ester, leading to the elimination of isopropanol and the formation of the desired this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
1,4-Dibromo-2-nitrobenzeneC₆H₃Br₂NO₂280.9010.0 g35.6 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0615.7 mL39.2 mmol
Triisopropyl borateC₉H₂₁BO₃188.079.8 mL42.7 mmol
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1,4-dibromo-2-nitrobenzene (10.0 g, 35.6 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (200 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (15.7 mL of a 2.5 M solution in hexanes, 39.2 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Borylation: To the aryllithium species, add triisopropyl borate (9.8 mL, 42.7 mmol) dropwise via syringe over 15 minutes, maintaining the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel.[7][8]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Workup and Purification start Dissolve 1,4-Dibromo-2-nitrobenzene in anhydrous THF cool Cool to -78 °C start->cool lithiation Add n-BuLi (Lithiation) cool->lithiation borylation Add Triisopropyl borate (Borylation) lithiation->borylation warm_quench Warm to RT and Quench with HCl borylation->warm_quench extraction Extract with Diethyl Ether warm_quench->extraction wash Wash with Water and Brine extraction->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify (Recrystallization/Chromatography) dry_conc->purify end end purify->end Final Product

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[9] This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the construction of biaryl systems.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X r_pdx_l R-Pd(II)L_n-X oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation R'-B(OH)₂ / Base r_pd_r_prime R-Pd(II)L_n-R' transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound via directed ortho-lithiation and subsequent borylation is a robust and highly regioselective method. This technical guide has provided a detailed examination of the underlying chemical principles, a practical experimental protocol, and an overview of its application in the powerful Suzuki-Miyaura cross-coupling reaction. For researchers and professionals in drug discovery and development, a thorough understanding of this synthetic route is invaluable for the efficient construction of complex molecular architectures.

References

An In-depth Technical Guide to the Purification of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Bromo-2-nitrophenyl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, yet its efficacy is intrinsically linked to its purity. This technical guide provides a comprehensive exploration of the purification methodologies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind various purification strategies, from traditional recrystallization and acid-base extraction to modern chromatographic techniques. This document is structured to provide not just procedural steps, but also a deep understanding of the underlying chemical principles, empowering the reader to troubleshoot and adapt these methods for optimal results.

Introduction: The Critical Role of Purity

The presence of impurities in this compound can have significant downstream consequences. In the context of palladium-catalyzed cross-coupling reactions, impurities can lead to catalyst deactivation, formation of undesired byproducts, and reduced yields. For applications in drug development, even trace impurities can have profound effects on biological activity and toxicity profiles. Therefore, a robust purification strategy is not merely a matter of good laboratory practice but a cornerstone of successful research and development.

This guide will address the common impurities encountered during the synthesis of this compound and present a multi-faceted approach to their removal. We will explore the nuances of each purification technique, providing detailed protocols and the scientific justification for each step.

Understanding the Impurity Profile

The nature and quantity of impurities in a sample of this compound are largely dependent on the synthetic route employed. A common route to this compound involves the Miyaura borylation of a suitable aryl halide. Potential impurities arising from this and other synthetic pathways may include:

  • Starting Materials: Unreacted 1,4-dibromo-2-nitrobenzene or other precursors.

  • Homocoupled Byproducts: Formation of biphenyl derivatives from the starting aryl halide.

  • Deborylation Products: Protodeboronation of the desired product, leading to 4-bromo-2-nitrotoluene.

  • Boronic Anhydrides (Boroxines): Formed by the dehydration of the boronic acid, which can complicate characterization and reactivity.

  • Inorganic Salts: Residual bases (e.g., potassium acetate) and palladium catalysts from the reaction.[1]

A thorough understanding of the potential impurity landscape is the first step in designing an effective purification strategy.

Purification Methodologies: A Comparative Analysis

There is no single "best" method for the purification of this compound. The optimal choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. This section will discuss the most effective techniques.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[2] It relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures.[2] For nitroaryl compounds like this compound, alcoholic solvents are often a good starting point.[3]

Key Principles:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization if it is slow to start.

Table 1: Recommended Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/WaterEthanol provides good solubility at elevated temperatures, while the addition of water as an anti-solvent can induce crystallization upon cooling.[4]
IsopropanolA slightly less polar alcohol that can offer different solubility characteristics.
TolueneA non-polar solvent that can be effective, particularly if non-polar impurities are present.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals under vacuum.

Acid-Base Extraction: Exploiting Acidity

The acidic nature of the boronic acid functional group provides a convenient handle for purification via acid-base extraction.[5] This technique is particularly effective for removing non-acidic impurities.

Core Principle:

This compound can be deprotonated by a base to form a water-soluble boronate salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be extracted back into an organic solvent.[5]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1 M sodium hydroxide). Repeat the extraction to ensure complete transfer of the boronic acid to the aqueous phase.

  • Separation: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1 M hydrochloric acid) until the boronic acid precipitates.

  • Extraction: Extract the precipitated boronic acid with several portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Diagram 1: Workflow for Acid-Base Extraction

crude Crude this compound in Ethyl Acetate sep_funnel1 Separatory Funnel: Add 1M NaOH(aq) crude->sep_funnel1 organic1 Organic Layer: Neutral Impurities sep_funnel1->organic1 Separate aqueous1 Aqueous Layer: Sodium Boronate Salt sep_funnel1->aqueous1 Separate sep_funnel2 Separatory Funnel: Add 1M HCl(aq) aqueous1->sep_funnel2 aqueous2 Aqueous Layer: NaCl sep_funnel2->aqueous2 Separate organic2 Organic Layer: Pure Boronic Acid sep_funnel2->organic2 Separate dry Dry with Na2SO4 organic2->dry concentrate Concentrate dry->concentrate pure Pure this compound concentrate->pure

Caption: A schematic of the acid-base extraction workflow.

Column Chromatography: For High Purity Requirements

For applications demanding the highest purity, silica gel column chromatography is the method of choice.[6] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as they are eluted with a mobile phase (solvent system).

Key Considerations:

  • Solvent System Selection: The choice of eluent is critical for achieving good separation. A typical mobile phase for a moderately polar compound like this compound would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: A well-packed column is essential for good resolution.

  • Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexanes and ethyl acetate. A good target Rf value for the product is around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram 2: Column Chromatography Workflow

start Prepare Silica Gel Slurry pack Pack Column start->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate pure Pure Product concentrate->pure

Caption: A generalized workflow for purification by column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.[7]

  • Melting Point: A sharp melting point range is indicative of high purity. The melting point of this compound is reported to be around 180-183 °C.[8]

Stability and Storage

This compound is generally a stable compound under normal storage conditions.[8] However, like many boronic acids, it can be susceptible to dehydration to form the corresponding boroxine (a cyclic trimer). To minimize this, it is recommended to store the compound in a cool, dry place under an inert atmosphere.

Conclusion

The purification of this compound is a critical step in ensuring its successful application in organic synthesis and drug discovery. This guide has provided a detailed overview of the most effective purification techniques, including recrystallization, acid-base extraction, and column chromatography. By understanding the principles behind each method and following the detailed protocols, researchers can confidently obtain high-purity material, leading to more reliable and reproducible results in their work. The choice of purification strategy should be guided by the specific requirements of the downstream application, with a focus on achieving the necessary level of purity while maximizing yield.

References

A Comprehensive Technical Guide to the ¹H NMR Spectrum of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-nitrophenyl)boronic acid is a valuable building block in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Its trifunctional nature, featuring a boronic acid moiety for coupling, a bromo group for further functionalization, and a nitro group that can be reduced to an amine, makes it a versatile reagent in the synthesis of complex molecules, including pharmaceuticals and materials. A thorough understanding of its structural characterization is paramount for its effective utilization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles governing its unique spectral features.

Molecular Structure and Proton Environment

The molecular structure of this compound dictates the environment of its aromatic protons, which are the focus of ¹H NMR spectroscopy. The benzene ring is trisubstituted, leading to a complex interplay of electronic effects that influence the chemical shifts and coupling patterns of the remaining three protons.

Caption: Molecular structure of this compound with proton labeling.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The three aromatic protons (H-3, H-5, and H-6) are chemically non-equivalent and exhibit distinct signals due to the influence of the three different substituents.

Key Influencing Factors:
  • Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive and resonance effects. It significantly deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). The effect is most pronounced on the ortho and para protons.[1]

  • Bromo Group (-Br): As a halogen, bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, leading to deshielding of adjacent protons.[2] It also has a weak electron-donating resonance effect.

  • Boronic Acid Group (-B(OH)₂): This group is generally considered to be weakly electron-withdrawing.

Predicted ¹H NMR Spectral Data

Based on the analysis of substituent effects and data from analogous compounds, the following is a well-reasoned prediction of the ¹H NMR spectrum of this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3 ~8.2 - 8.4Doublet (d)Jmeta = ~2.0 - 2.5 HzThis proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It is meta-coupled to H-5.
H-5 ~7.8 - 8.0Doublet of doublets (dd)Jortho = ~8.0 - 8.5 Hz, Jmeta = ~2.0 - 2.5 HzH-5 is ortho to the bromo group and meta to the nitro and boronic acid groups. It will be ortho-coupled to H-6 and meta-coupled to H-3.
H-6 ~7.6 - 7.8Doublet (d)Jortho = ~8.0 - 8.5 HzThis proton is ortho to the boronic acid group and will be ortho-coupled to H-5. It is the most upfield of the three aromatic protons.
B(OH)₂ ~5.0 - 6.0Broad singlet (br s)N/AThe protons of the boronic acid hydroxyl groups are acidic and often exchange with trace amounts of water in the solvent, resulting in a broad signal. The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature.
Understanding the Coupling Patterns

The splitting patterns observed in the spectrum are a result of spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons.

  • Ortho coupling (³J): Coupling between protons on adjacent carbons (three bonds apart). This is the strongest coupling in aromatic systems, typically in the range of 7-10 Hz.[3] In this molecule, it is observed between H-5 and H-6.

  • Meta coupling (⁴J): Coupling between protons separated by three carbons (four bonds apart). This coupling is significantly weaker, usually between 2-3 Hz.[3] It is observed between H-3 and H-5.

  • Para coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart). This coupling is very weak (<1 Hz) and often not resolved.

G cluster_0 Aromatic Protons cluster_1 Substituents H3 H-3 (~8.3 ppm, d) H5 H-5 (~7.9 ppm, dd) H5->H3 meta coupling (J ≈ 2.2 Hz) H6 H-6 (~7.7 ppm, d) H6->H5 ortho coupling (J ≈ 8.2 Hz) NO2 NO₂ (Strongly deshielding) NO2->H3 ortho effect Br Br (Deshielding) Br->H5 ortho effect BOH2 B(OH)₂ (Weakly deshielding) BOH2->H6 ortho effect

Caption: Logical relationships influencing the ¹H NMR spectrum of this compound.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.

      • Expert Insight: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can complicate the NMR spectrum. Using a hydrogen-bond-accepting solvent like DMSO-d₆ can help to minimize boroxine formation and provide sharper signals for the B(OH)₂ protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Solvent: Select the appropriate solvent lock (e.g., DMSO-d₆).

    • Shimming: Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

      • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

      • Acquisition Time (aq): Typically 2-4 seconds.

      • Spectral Width (sw): A spectral width of at least 12 ppm is recommended to ensure all signals are captured.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

    • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

G Start Start SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) Start->SamplePrep NMRTube Transfer to NMR Tube SamplePrep->NMRTube InstrumentSetup Instrument Setup (Lock, Shim) NMRTube->InstrumentSetup Acquisition Data Acquisition (Pulse Program, Scans, Delay) InstrumentSetup->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Referencing Referencing (to residual solvent peak) Processing->Referencing Analysis Spectral Analysis (Integration, Peak Picking, Interpretation) Referencing->Analysis End End Analysis->End

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation and purity assessment. A detailed analysis of the chemical shifts and coupling constants of the three aromatic protons provides unambiguous evidence of its substitution pattern. The strong deshielding effect of the nitro group results in a characteristic downfield shift for the proton at position 3, while the interplay of ortho and meta couplings gives rise to distinct doublet and doublet of doublets patterns for the remaining protons. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret the ¹H NMR spectrum of this important synthetic building block, ensuring its quality and proper application in their synthetic endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Bromo-2-nitrophenyl)boronic acid is a key bifunctional building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules for pharmaceutical and materials science applications. A thorough understanding of its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and structural confirmation. This technical guide provides a comprehensive analysis of the predicted fragmentation pattern of this compound, synthesizing established fragmentation principles of its constituent functional groups—an arylboronic acid, a nitroaromatic system, and a brominated aromatic ring. We will delve into the mechanistic underpinnings of its fragmentation, the influence of ionization techniques, and provide detailed protocols for its analysis.

Core Principles of Fragmentation for this compound

The fragmentation of this compound in the mass spectrometer is a composite of the fragmentation pathways characteristic of its three key structural features. The choice of ionization technique, primarily Electrospray Ionization (ESI) or Electron Ionization (EI), will significantly influence the observed spectrum. ESI, being a softer ionization technique, is more likely to yield a prominent molecular ion or pseudomolecular ion ([M+H]⁺ or [M-H]⁻), while the high-energy EI technique will induce more extensive fragmentation, providing richer structural information.[1]

The Influence of the Boronic Acid Group

Arylboronic acids are known to be challenging analytes in mass spectrometry due to their propensity to undergo dehydration to form cyclic boroxine trimers.[2] This can complicate spectral interpretation. Under ESI conditions, arylboronic acids can be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ species.[3] Fragmentation can involve the loss of water (H₂O) from the boronic acid moiety. A key fragmentation pathway is the cleavage of the C-B bond, leading to the loss of the boronic acid group.

The Role of the Nitro Group

Aromatic nitro compounds exhibit characteristic fragmentation patterns.[4] Common fragmentation pathways include the loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO). The loss of the nitro group is a common fragmentation pathway for nitro compounds.[5] The presence of the nitro group, a strong electron-withdrawing group, also influences the stability of the aromatic ring and adjacent bonds.

The Signature of the Bromo Substituent

The presence of a bromine atom provides a distinct isotopic signature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[6] This results in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment, with the two peaks having roughly a 1:1 intensity ratio.[7] The primary fragmentation pathway for many brominated aromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical.[8]

The Ortho Effect

The ortho positioning of the nitro group relative to the boronic acid moiety can lead to specific fragmentation pathways known as the "ortho effect."[2][9][10] This proximity can facilitate intramolecular rearrangements and interactions between the two functional groups during fragmentation, potentially leading to unique fragment ions not observed in the meta or para isomers.[9][11] For instance, interactions between vicinal groups can initiate various hydrogen and skeletal rearrangements, generating diverse fragmentation processes.[7]

Predicted Fragmentation Pattern

Based on the principles outlined above, a predicted fragmentation pattern for this compound under Electron Ionization (EI) is proposed. The molecular weight of this compound (C₆H₅BBrO₄) is approximately 245.8 g/mol .

Quantitative Fragmentation Data (Predicted)
Predicted m/zIon AssignmentPredicted Relative Abundance (%)Notes on Predicted Fragments
245/247[M]⁺•40Molecular ion peak cluster showing the characteristic 1:1 isotopic pattern for bromine.
227/229[M-H₂O]⁺•15Loss of a water molecule from the boronic acid group.
199/201[M-NO₂]⁺60Loss of the nitro group is a common fragmentation for nitro compounds.
166/168[M-Br]⁺30Loss of the bromine radical.
151[M-Br-NO₂]⁺100 (Base Peak)Subsequent loss of the nitro group from the [M-Br]⁺ fragment, or vice versa, leading to a stable phenylboronic acid cation.
121[C₆H₄B(OH)₂]⁺25Phenylboronic acid cation resulting from the loss of both bromine and the nitro group.
76[C₆H₄]⁺•20Benzene cation radical resulting from further fragmentation.
Proposed Fragmentation Pathways

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M [C₆H₄(Br)(NO₂)B(OH)₂]⁺• m/z 245/247 M_H2O [C₆H₄(Br)(NO₂)BO]⁺• m/z 227/229 M->M_H2O - H₂O M_NO2 [C₆H₄(Br)B(OH)₂]⁺ m/z 199/201 M->M_NO2 - •NO₂ M_Br [C₆H₄(NO₂)B(OH)₂]⁺ m/z 166 M->M_Br - •Br M_Br_NO2 [C₆H₄B(OH)₂]⁺ m/z 121 M_NO2->M_Br_NO2 - •Br M_Br->M_Br_NO2 - •NO₂ C6H4 [C₆H₄]⁺• m/z 76 M_Br_NO2->C6H4 - B(OH)₂

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

To obtain high-quality mass spectra of this compound, the following protocols for Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are recommended.

Electrospray Ionization (ESI-MS) Protocol

This method is suitable for obtaining information on the molecular weight and for tandem MS (MS/MS) fragmentation studies.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode) to a final concentration of 1-10 µg/mL.[3]

  • Instrumentation and Parameters:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Ionization Mode: Positive and negative ion modes should be utilized to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Introduction: The sample can be introduced via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis:

    • Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and the characteristic bromine isotopic pattern.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and elucidate fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) Protocol

Due to the low volatility and polar nature of boronic acids, derivatization is typically required for GC-MS analysis. Silylation is a common derivatization method.

  • Derivatization (Silylation):

    • In a sealed vial, dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation and Parameters:

    • Injector Temperature: 250 - 280 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the molecular ion of the derivatized compound.

    • Analyze the fragmentation pattern, which will include fragments from the parent molecule as well as the silyl groups. Compare the obtained spectrum with spectral libraries and the predicted fragmentation pattern.

The following diagram outlines a general workflow for the analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_proc Data Processing and Interpretation Direct_Analysis Direct Analysis (ESI) ESI_MS ESI-MS / MS/MS Direct_Analysis->ESI_MS Derivatization Derivatization (GC-MS) GC_EI_MS GC-EI-MS Derivatization->GC_EI_MS Spectral_Analysis Spectral Analysis ESI_MS->Spectral_Analysis GC_EI_MS->Spectral_Analysis Fragmentation_Pathway Fragmentation Pathway Elucidation Spectral_Analysis->Fragmentation_Pathway Structural_Confirmation Structural Confirmation Fragmentation_Pathway->Structural_Confirmation

References

An In-depth Technical Guide on the Crystal Structure of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2-nitrophenyl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex biaryl structures inherent to many pharmaceutical agents. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for controlling its reactivity, stability, and physicochemical properties such as solubility and polymorphism—critical parameters in drug development and manufacturing. While a definitive, publicly archived crystal structure for this compound is not available at the time of this writing, this guide provides a comprehensive framework for its determination and analysis. By leveraging crystallographic data from closely related analogues, namely (4-bromophenyl)boronic acid, and established principles of supramolecular chemistry, we will delineate the anticipated structural features of the title compound and the rigorous experimental workflows required for their validation.

Introduction: The Synthetic and Structural Significance

Arylboronic acids are indispensable reagents in modern synthetic chemistry. The title compound, this compound, offers a trifecta of functionalities: the boronic acid moiety for carbon-carbon bond formation, a bromine atom which can serve as a handle for further orthogonal transformations, and a nitro group that acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor. This unique combination makes it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.

The solid-state structure, or crystal packing, of a molecule dictates many of its bulk properties. Intermolecular interactions, such as hydrogen bonds and halogen bonds, govern how molecules arrange themselves in a crystal lattice. This arrangement can influence everything from melting point and dissolution rate to the shelf-life of a final product. For drug development professionals, controlling the crystalline form (polymorphism) is a critical aspect of ensuring consistent efficacy and safety of an active pharmaceutical ingredient (API). This guide, therefore, serves as both a procedural manual for determining the crystal structure of this compound and a predictive analysis of its key structural motifs.

Synthesis and Generation of Single Crystals

The first step in any crystallographic study is the synthesis and subsequent growth of high-quality single crystals.

Synthetic Protocol

A plausible and efficient route to this compound involves the ortho-lithiation of a suitable precursor followed by borylation. A common starting material is 1-bromo-3-nitrobenzene, which can be selectively lithiated at the 2-position due to the directing effect of the nitro group, followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, add 1-bromo-3-nitrobenzene (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise, ensuring the internal temperature does not exceed -70 °C. The choice of LDA as a strong, non-nucleophilic base is crucial to prevent unwanted side reactions. Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete lithiation.

  • Borylation: To the aryllithium species, add triisopropyl borate (1.5 eq.) dropwise at -78 °C. The borate ester acts as the electrophilic source of boron.

  • Quench and Work-up: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). This acidic work-up hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield this compound as a crystalline solid.

Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions with no visible defects) is often a matter of patient experimentation.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

For this compound, a starting point would be slow evaporation from solvents like ethanol, acetone, or ethyl acetate, or vapor diffusion with anti-solvents like hexanes or diethyl ether.

Determining the Crystal Structure: A Practical Workflow

Once suitable single crystals are obtained, their three-dimensional structure can be elucidated using single-crystal X-ray diffraction.

Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

experimental_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement select_crystal Select High-Quality Crystal mount_crystal Mount on Goniometer Head select_crystal->mount_crystal center_crystal Center Crystal in X-ray Beam mount_crystal->center_crystal unit_cell Determine Unit Cell and Space Group center_crystal->unit_cell collect_data Collect Diffraction Data unit_cell->collect_data integrate_data Integrate Intensities collect_data->integrate_data solve_structure Solve Structure (Direct Methods/Patterson) integrate_data->solve_structure refine_model Refine Atomic Positions and Thermal Parameters solve_structure->refine_model locate_hydrogens Locate Hydrogen Atoms refine_model->locate_hydrogens final_refinement Final Refinement Cycles locate_hydrogens->final_refinement validate_structure Validate and CheckCIF final_refinement->validate_structure deposit_cif deposit_cif validate_structure->deposit_cif Deposit CIF to CCDC

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop or glass fiber, which is then attached to a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the non-hydrogen atoms are determined using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are introduced for non-hydrogen atoms. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using software like PLATON and checked for consistency using the IUCr's checkCIF service before deposition in a crystallographic database such as the Cambridge Structural Database (CSD)[1][2].

Structural Analysis: Predictions Based on Analogy

In the absence of a determined structure for the title compound, we can make robust predictions by analyzing the crystal structure of its closest analogue, (4-bromophenyl)boronic acid, and considering the electronic and steric influence of the ortho-nitro group.

The Template: Crystal Structure of (4-Bromophenyl)boronic acid

The crystal structure of (4-bromophenyl)boronic acid has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 280501 [3]. This structure serves as an excellent model for predicting the primary intermolecular interactions.

Parameter (4-Bromophenyl)boronic acid (CCDC 280501)
Formula C₆H₆BBrO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.33
b (Å) 9.61
c (Å) 7.49
α (°) 90
β (°) 109.8
γ (°) 90
Volume (ų) 700.3
Z 4
Key Supramolecular Motif Centrosymmetric hydrogen-bonded dimer (R²₂(8) graph set)

Note: The unit cell parameters are approximated from available data and should be confirmed with the primary CIF file.

Predicted Intramolecular Geometry

The geometry of the this compound molecule will be largely dictated by the sp² hybridization of the benzene ring. We can anticipate the following features:

  • Planarity: The boronic acid group [-B(OH)₂] is likely to be slightly twisted out of the plane of the phenyl ring due to steric hindrance from the adjacent bulky nitro group. This torsion angle is a key determinant of the molecule's overall conformation.

  • Bond Lengths and Angles: The C-B bond length will be typical for arylboronic acids. The presence of the electron-withdrawing nitro group may slightly shorten the C-N bond and influence the bond lengths within the aromatic ring.

Predicted Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds, with potential contributions from other weak interactions.

  • Hydrogen Bonding: The most prominent interaction in the vast majority of arylboronic acid crystal structures is the formation of a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the boronic acid moieties of two molecules. This creates a characteristic R²₂(8) ring motif. It is highly probable that this compound will also exhibit this primary dimeric structure.

Figure 2: The expected R²₂(8) hydrogen-bonded dimer motif in boronic acids.

  • Role of the Nitro Group: The ortho-nitro group can significantly influence the crystal packing in several ways:

    • It can act as a hydrogen bond acceptor, potentially forming weaker C-H···O interactions with neighboring aromatic rings.

    • The nitro group's steric bulk will affect how the primary dimer units pack together, influencing the overall density and stability of the crystal.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor. It may engage in weak Br···O interactions with the nitro or boronic acid oxygen atoms of adjacent molecules, further stabilizing the crystal lattice.

Implications for Pharmaceutical Development

A thorough understanding of the crystal structure of this compound would provide critical insights for its application in drug development:

  • Polymorph Screening: Different packing arrangements (polymorphs) can have different stabilities and solubilities. A crystallographic study is the first step in identifying and characterizing potential polymorphs.

  • Solid-State Stability: The network of intermolecular interactions determines the thermal stability and hygroscopicity of the solid material. A well-packed crystal with strong hydrogen bonds is generally more stable.

  • Rational Co-crystal Design: Knowledge of the primary hydrogen bonding motifs allows for the rational design of co-crystals with other APIs or excipients to modify physicochemical properties like dissolution rate.

  • Computational Modeling: An experimentally determined crystal structure provides a crucial benchmark for validating and refining computational models used to predict the properties of related compounds.

Conclusion

While the crystal structure of this compound remains to be experimentally determined and publicly archived, this guide has outlined a clear and scientifically rigorous path for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive three-dimensional structure. The predictive analysis, based on the known crystal structure of (4-bromophenyl)boronic acid, strongly suggests that the supramolecular assembly will be dominated by the classic hydrogen-bonded boronic acid dimer, with the ortho-nitro and para-bromo substituents playing a crucial role in modulating the finer details of the crystal packing. The determination of this structure will be a valuable contribution to the field, providing essential knowledge for chemists and pharmaceutical scientists who utilize this versatile building block to create the next generation of therapeutics and advanced materials.

References

A Technical Guide to (4-Bromo-2-nitrophenyl)boronic acid: Sourcing, Synthesis, and Application for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromo-2-nitrophenyl)boronic acid (CAS No. 860034-11-3) is a pivotal reagent in modern organic synthesis, particularly valued by researchers and professionals in drug discovery and development. Its unique trifunctional structure—a boronic acid for versatile cross-coupling, a bromine atom for further functionalization, and a nitro group that influences reactivity and can be transformed into other functionalities—makes it a highly strategic building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, underlying synthesis principles, potential impurities, safe handling protocols, and a detailed experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Supplier Evaluation

A reliable supply of high-purity this compound is crucial for reproducible and successful research outcomes. Several chemical suppliers offer this reagent, typically with purities ranging from 95% to 97%. When selecting a supplier, researchers should consider not only the stated purity but also the availability of comprehensive analytical documentation, such as Certificates of Analysis (CoA) that include NMR and HPLC data.

Below is a comparative table of prominent commercial suppliers for this compound:

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichAMBH2D6F80D495%100 mg, 250 mg, 1 g, 5 g
BLD PharmBD243676≥95%Inquire
CP Lab SafetyCPL-B140305-1g95%1 g[1]
Amerigo ScientificInquire95%Inquire[2]
ChemUniverseInquireInquireBulk quotes available[3]
Biotuva Life SciencesB84299495%Inquire

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis, Impurities, and Spectroscopic Characterization

A thorough understanding of the synthetic routes to this compound is essential for anticipating potential impurities that could affect its reactivity and the purity of subsequent products. While a definitive, publicly available synthesis for this specific molecule is not extensively detailed, analogous preparations of similar compounds suggest a likely synthetic pathway.

A plausible route involves the ortho-nitration of a brominated toluene derivative, followed by oxidation of the methyl group to a carboxylic acid, and subsequent conversion to the boronic acid. A more direct, yet challenging, approach would be the direct borylation of a suitable precursor like 1,4-dibromo-2-nitrobenzene.

A potential synthetic workflow is outlined below:

G cluster_synthesis Plausible Synthetic Pathway 4-Bromo-1-methyl-2-nitrobenzene 4-Bromo-2-nitrotoluene Oxidation Oxidation 4-Bromo-1-methyl-2-nitrobenzene->Oxidation e.g., KMnO4 4-Bromo-2-nitrobenzoic_acid 4-Bromo-2-nitrobenzoic acid Oxidation->4-Bromo-2-nitrobenzoic_acid Borylation Borylation 4-Bromo-2-nitrobenzoic_acid->Borylation e.g., lithiation followed by reaction with a borate ester Target_Compound This compound Borylation->Target_Compound

Caption: Plausible synthetic route to this compound.

Potential Impurities:

Based on this plausible synthetic route, potential impurities could include:

  • Starting materials: Unreacted 4-bromo-2-nitrotoluene or 1,4-dibromo-2-nitrobenzene.

  • Over-brominated or under-nitrated species: Compounds with different bromination or nitration patterns.

  • De-boronated species: 4-bromo-2-nitrophenol, formed by the hydrolysis of the boronic acid.

  • Anhydrides: Boronic acids can form anhydrides (boroxines) upon storage.

Spectroscopic Characterization:

  • ¹H NMR: The spectrum in a suitable solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and nitro substituents. The protons of the B(OH)₂ group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show signals for the six aromatic carbons, with the carbon attached to the boron atom often exhibiting a broader signal.

  • FTIR: The infrared spectrum should display characteristic peaks for the O-H stretching of the boronic acid (a broad band around 3300 cm⁻¹), N-O stretching of the nitro group (strong absorptions around 1530 and 1350 cm⁻¹), and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safe Handling and Storage

This compound, like many arylboronic acids and nitroaromatic compounds, requires careful handling to ensure laboratory safety.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the synthesis of various biaryl compounds.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)2 + Base PdII_Biaryl R-Pd(II)L_n-R' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4'-methoxy-4-bromo-2-nitrobiphenyl.

This in-depth guide provides a solid foundation for researchers working with this compound. By understanding its commercial landscape, synthesis, handling, and application, scientists can more effectively utilize this versatile reagent in their pursuit of novel chemical entities.

References

Methodological & Application

Topic: Suzuki-Miyaura Coupling with (4-Bromo-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating a Challenging Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on the specific application of (4-Bromo-2-nitrophenyl)boronic acid as a coupling partner. The resulting 4-bromo-2-nitrobiphenyl products are valuable intermediates, serving as precursors for a wide array of pharmacologically relevant structures, including anilines (via nitro group reduction) and complex heterocyclic scaffolds.[3]

However, the structure of this compound presents a classic synthetic challenge. The presence of a nitro group at the ortho position to the boronic acid moiety introduces significant steric and electronic hurdles that can impede the reaction.[4] This application note provides a deep dive into the mechanistic considerations, a detailed protocol for achieving successful coupling, and a comprehensive troubleshooting guide tailored to this specific substrate.

Mechanistic Considerations: Overcoming Steric and Electronic Hurdles

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] For this compound, the transmetalation step is the principal bottleneck.

  • Steric Hindrance: The bulky nitro group ortho to the boronic acid physically obstructs the approach of the boron species to the palladium center. This steric clash significantly raises the activation energy for the transfer of the aryl group from boron to palladium.[4]

  • Electronic Deactivation: The strongly electron-withdrawing nature of the nitro group decreases the electron density of the aromatic ring. This reduces the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), making the aryl group less inclined to transfer to the electropositive palladium center.[4][7]

Successful coupling, therefore, depends on strategic choices of catalyst, ligand, base, and solvent to overcome these combined effects. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) is often critical. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which can accelerate the rate-limiting steps and drive the catalytic cycle forward.[8][9][10]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 L₂Pd⁰ oa_complex Oxidative Addition Complex pd0->oa_complex + Ar¹-X pd2 L₂Pdᴵᴵ(Ar¹)(X) oa_complex->pd2 Oxidative Addition tm_complex Transmetalation Complex pd2->tm_complex + [Ar²B(OR)₃]⁻ pd2_r L₂Pdᴵᴵ(Ar¹)(Ar²) tm_complex->pd2_r Transmetalation (Rate-Limiting Step for this Substrate) re_complex Reductive Elimination pd2_r->re_complex Reductive Elimination re_complex->pd0 + Ar¹-Ar² boronic_acid Ar²B(OH)₂ + Base boronate [Ar²B(OH)₃]⁻ boronate->tm_complex Base Activation Experimental_Workflow Figure 2: General Experimental Workflow for the Reaction setup 1. Reagent Setup (Ar-X, Boronic Acid, Base, Catalyst) in Schlenk Flask inert 2. Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert solvent 3. Solvent Addition (Anhydrous, Degassed) inert->solvent react 4. Heating & Stirring (e.g., 100-110 °C) solvent->react monitor 5. Reaction Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Dilution, Filtration, Extraction) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Bromo-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Challenging Yet Valuable Building Block

(4-Bromo-2-nitrophenyl)boronic acid is a valuable bifunctional reagent in organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures that are core motifs in pharmaceuticals, agrochemicals, and materials science.[1] Its utility lies in the orthogonal reactivity of the boronic acid moiety, suitable for palladium-catalyzed cross-coupling, and the aryl bromide, which can participate in a subsequent, distinct coupling reaction. The presence of an ortho-nitro group, however, introduces significant electronic and steric challenges, making its successful application in Suzuki-Miyaura cross-coupling a non-trivial endeavor requiring carefully optimized catalytic systems.[2][3]

This guide provides a comprehensive overview of the key considerations, catalyst selection, and detailed protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases to overcome the inherent difficulties posed by this substrate.

The Scientific Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The primary obstacles in the Suzuki-Miyaura coupling of this compound stem from the substituent pattern on the phenyl ring:

  • Steric Hindrance: The bulky nitro group at the ortho position to the boronic acid sterically impedes the approach of the boronic acid to the palladium center.[3] This hindrance can significantly slow down the transmetalation step, which is a critical part of the catalytic cycle where the aryl group is transferred from boron to palladium.[4][5] Inefficient transmetalation can lead to low product yields and the prevalence of side reactions.[6]

  • Electronic Effects: The strongly electron-withdrawing nature of the nitro group decreases the nucleophilicity of the arylboronic acid.[2] This electronic deactivation further disfavors the transmetalation process.[7]

  • Protodeboronation: A common side reaction with electron-deficient boronic acids, particularly those with ortho-substituents, is protodeboronation.[8] This is the cleavage of the carbon-boron bond by water or other protic species in the reaction mixture, leading to the formation of 1-bromo-3-nitrobenzene and a reduction in the overall yield of the desired coupled product.[3][8] The choice of base and careful control of water content are crucial to mitigate this pathway.

To address these challenges, the selection of a highly active and robust palladium catalyst system is paramount.

Catalyst System Selection: The Key to Success

Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, but for challenging substrates like this compound, more specialized systems are often required to achieve high yields.[9][10] Modern catalyst systems for difficult Suzuki-Miyaura couplings typically involve a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or a palladacycle, in combination with a bulky, electron-rich phosphine ligand.[11]

Recommended Catalyst Systems
Catalyst/PrecatalystLigandKey Advantages & Considerations
Pd(PPh₃)₄ (Integrated)Commercially available and widely used. May require higher catalyst loading and longer reaction times for this substrate.[10][12]
Pd(OAc)₂ or Pd₂(dba)₃ SPhos or XPhos These Buchwald-type biaryl phosphine ligands are highly effective for sterically hindered and electron-deficient substrates.[7][13] They promote rapid oxidative addition and reductive elimination.
Pd(dppf)Cl₂ (Integrated)A robust and versatile catalyst, often effective for challenging couplings, including those with heteroaryl partners.[9]

Rationale for Ligand Choice: Bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands (SPhos, XPhos), are particularly well-suited for this transformation.[13][14] The steric bulk of these ligands promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[4] The strong σ-donating character of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition and can also accelerate the rate-limiting transmetalation step.[4]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for a variety of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)[8]

  • Degassed 1,4-Dioxane and Water (4:1 v/v)[8]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure using a Buchwald Ligand

This protocol is recommended for particularly challenging or sterically hindered aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed Toluene and Water (5:1 v/v)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Purge the tube with argon for 10 minutes.

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Summary of Reaction Parameters

ParameterRecommended ConditionsRationale
Palladium Source Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Robust precatalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, or integrated (dppf)Bulky, electron-rich ligands are essential to overcome steric and electronic challenges.[13][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong base is required to activate the boronic acid for transmetalation without excessively promoting protodeboronation.[6][8]
Solvent 1,4-Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base.[8]
Temperature 80 - 110 °CElevated temperatures are generally necessary to drive the reaction to completion, especially with less reactive coupling partners.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_inputs Inputs pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex + R¹-X transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl + R²-B(OH)₂ + Base bx3 [X-B(OH)₂]⁻ red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product R¹-R² (Product) red_elim->product r1x R¹-X (Aryl Halide) boronic R²-B(OH)₂ (this compound) base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir (80-110 °C, 4-24h) solvent->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable with the appropriate selection of a modern, highly active palladium catalyst system. By employing bulky, electron-rich phosphine ligands, such as those of the Buchwald family, in conjunction with a suitable base and solvent system, researchers can effectively overcome the inherent steric and electronic challenges posed by the ortho-nitro substituent. The protocols provided herein serve as a robust starting point for the synthesis of a wide array of valuable biaryl compounds, enabling further functionalization at the bromide position for applications in drug discovery and materials science.

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Reaction Conditions for (4-Bromo-2-nitrophenyl)boronic acid

This compound is a pivotal reagent in contemporary organic synthesis, prized for its dual functionality that enables the strategic construction of complex molecular architectures. Its structure, featuring a boronic acid moiety, a bromine atom, and a nitro group, offers multiple reaction handles, making it an invaluable tool for researchers in medicinal chemistry and drug development.[1][2][3][4] The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust method for forming carbon-carbon bonds.[5][6][7] The resulting 2-nitrobiaryl structures are crucial intermediates for synthesizing a wide array of pharmaceuticals, agrochemicals, and novel materials.[6][8] This guide provides a comprehensive exploration of the reaction conditions, underlying principles, and practical protocols for effectively utilizing this compound.

Physicochemical Properties and Handling

Proper handling and storage are paramount to ensure the integrity and reactivity of this compound. It is susceptible to degradation and should be handled with care.

PropertyValue
CAS Number 860034-11-3
Molecular Formula C₆H₅BBrNO₄
Molecular Weight 245.82 g/mol
Appearance Solid
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the boronic acid and an organohalide.

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[5][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [R²-B(OH)₃]⁻ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Role of Substituents

The reactivity of this compound is significantly influenced by its substituents:

  • Ortho-Nitro Group: This powerful electron-withdrawing group has a dual effect. Electronically, it can influence the nucleophilicity of the boronic acid.[6] Sterically, its position adjacent to the boronic acid moiety introduces significant hindrance. This can impede the approach of the boron atom to the palladium complex during the crucial transmetalation step, potentially leading to slower reaction rates compared to its less hindered para-nitro isomer.[10]

  • Para-Bromo Group: The bromine atom in this molecule typically serves as a handle for subsequent transformations after the initial Suzuki coupling has occurred at the boronic acid site.

Optimizing Reaction Conditions: A Scientist's Guide

Achieving high yields and purity requires careful optimization of several key parameters.

  • Palladium Catalyst: The choice of catalyst is critical. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, reactions involving sterically hindered substrates like this compound may benefit from catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5][7] These ligands promote the oxidative addition and reductive elimination steps. A typical catalyst loading is 1-5 mol%.

  • Base: The base is essential for activating the boronic acid. Inorganic bases are most common. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used, typically in 2-3 equivalents.[6][7] The choice of base can depend on the solvent and the specific substrates.

  • Solvent System: The solvent must solubilize the reagents and facilitate the reaction. Biphasic systems are very common.[7]

    • 1,4-Dioxane/Water: A robust and widely applicable system that provides good solubility for both organic reagents and the inorganic base.[11]

    • Toluene/Water: Effective for reactions requiring higher temperatures.[11]

    • DMF or Acetonitrile/Water: Polar aprotic solvents that can also be effective. It is imperative that solvents are degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]

  • Temperature: Suzuki couplings are typically run at elevated temperatures, ranging from 80 °C to 120 °C.[6][11] Microwave irradiation can be used to accelerate the reaction, often reducing reaction times from hours to minutes.[6]

  • Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative degradation of the Pd(0) catalyst.[6][10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Vacuum/Inert Gas Cycles) Setup->Inert Solvent 3. Solvent Addition (Degassed Solvents via Syringe) Inert->Solvent Heating 4. Reaction (Heating with Vigorous Stirring) Solvent->Heating Monitor 5. Monitoring (TLC / LC-MS) Heating->Monitor Workup 6. Work-up (Quench, Extract, Wash) Monitor->Workup Upon Completion Purify 7. Purification (Column Chromatography) Workup->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.0 equiv.)

  • Aryl Halide (e.g., Aryl Bromide) (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stir bar, heating mantle or microwave reactor

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and subject it to at least three cycles of vacuum followed by backfilling with nitrogen or argon. This is critical to remove oxygen.[10]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of boronic acid) via syringe.

  • Reaction:

    • Conventional Heating: Lower the flask into a preheated oil bath (e.g., 100 °C) and stir vigorously for 4-24 hours.[6]

    • Microwave Irradiation: Secure the sealed vessel in a microwave reactor and irradiate at a set temperature (e.g., 130 °C) for 20-60 minutes.[6]

  • Monitoring: Track the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-nitrobiaryl compound.[11]

Data Presentation: Summary of Reaction Parameters

The table below summarizes a representative set of conditions for the Suzuki-Miyaura coupling. Note that optimization is often required for each specific substrate pairing.

ParameterConditionRationale
Boronic Acid This compoundNucleophilic Partner
Coupling Partner Aryl Bromide/Iodide/TriflateElectrophilic Partner
Catalyst Pd(dppf)Cl₂ (3 mol%)Efficient for cross-coupling
Base K₂CO₃ (2.5 equiv.)Activates boronic acid for transmetalation
Solvent 1,4-Dioxane/Water (4:1)Good solubility for organic/inorganic reagents
Temperature 100 °C (Conventional) or 130 °C (Microwave)Provides energy to overcome activation barriers
Atmosphere Nitrogen or ArgonPrevents catalyst oxidation

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: If the reaction stalls, consider the following:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen through proper degassing and maintaining a positive inert gas pressure.

    • Inefficient Base/Solvent: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems. The base's solubility is crucial.

    • Poor Quality Reagents: Boronic acids can slowly decompose. Use fresh or properly stored material.

  • Side Reactions:

    • Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially in the presence of oxygen.[9]

    • Protodeborylation: The C-B bond can be cleaved by protons, especially under acidic conditions or with excess water, reverting the boronic acid to an arene.

Conclusion

This compound is a highly valuable and strategic reagent in synthetic chemistry. A thorough understanding of the Suzuki-Miyaura reaction mechanism and the factors influencing its efficiency—namely the choice of catalyst, base, solvent, and the rigorous exclusion of oxygen—is essential for its successful application. The protocols and insights provided in this guide are designed to empower researchers to harness the full synthetic potential of this versatile building block, paving the way for the discovery and development of novel molecules with significant scientific and therapeutic impact.

References

synthesis of biaryl compounds using (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of Biaryl Compounds Using (4-Bromo-2-nitrophenyl)boronic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing this compound. Biaryl structures are privileged motifs in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The subject boronic acid is a versatile building block that introduces a synthetically valuable handle—the nitro group—which can be readily transformed into other functional groups, enabling the rapid generation of diverse compound libraries.

This document delves into the mechanistic nuances of the Suzuki-Miyaura cross-coupling reaction, offers detailed, field-proven protocols, and discusses critical parameters for reaction optimization.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis.[3] The reaction typically couples an organoboron species (like a boronic acid) with an organohalide. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species.[5]

  • Transmetalation : The organoboronic acid, activated by a base, transfers its organic moiety to the Pd(II) complex. This is often the rate-determining step.[6][7] The base (e.g., K₃PO₄, Cs₂CO₃) is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.[6]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated, forming the biaryl product and regenerating the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RE Reductive Elimination Product Ar-Ar' (Biaryl Product) PdII_Diaryl->Product ArX Ar-X (Aryl Halide) ArX->OA ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->TM

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Unique Influence of the 4-Bromo-2-nitrophenyl Moiety

The substituents on this compound introduce specific electronic and steric challenges that must be managed for successful coupling.

  • Electronic Effects : The nitro group (—NO₂) is strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group attached to the boron. This deactivation can slow the crucial transmetalation step.[8]

  • Steric Hindrance : The ortho-position of the nitro group relative to the boronic acid moiety presents significant steric bulk. This hinders the approach of the boronic acid to the palladium catalyst's coordination sphere, further impeding transmetalation and potentially lowering reaction efficiency compared to its para-substituted isomer.[9]

Despite these challenges, the presence of the nitro group is highly desirable as it serves as a versatile synthetic handle for subsequent transformations, such as reduction to an amine, which is a common step in the synthesis of pharmaceutical scaffolds.

Detailed Experimental Protocol

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl halide (e.g., Aryl Bromide, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Reagents for workup and purification (Ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)

Experimental_Workflow cluster_workflow General Suzuki-Miyaura Experimental Workflow A 1. Reagent Setup Add solids (boronic acid, aryl halide, catalyst, base) to a dry Schlenk flask. B 2. Inert Atmosphere Seal flask, then evacuate and backfill with Ar/N₂ (3 cycles). A->B C 3. Solvent Addition Add degassed solvent via syringe under positive inert gas pressure. B->C D 4. Reaction Heat mixture to desired temperature (e.g., 80-100 °C) with stirring. C->D E 5. Monitoring Track reaction progress via TLC until starting material is consumed. D->E F 6. Work-up Cool, dilute with EtOAc, wash with H₂O and brine. Dry organic layer. E->F G 7. Purification Concentrate crude product and purify by flash column chromatography. F->G H 8. Characterization Confirm structure and purity of the final biaryl product (NMR, MS). G->H

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.[10]
Step-by-Step Methodology

  • Reaction Setup : In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium catalyst, and the base.[10]

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.[10]

  • Solvent Addition : Using a syringe, add the anhydrous and degassed solvent to the reaction mixture under a positive pressure of inert gas. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to prevent oxidative degradation of the catalyst.

  • Heating and Monitoring : Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) until the limiting reagent is consumed.

  • Reaction Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[10]

Optimization and Data

The success of coupling with this compound often requires careful optimization of the catalyst, ligand, base, and solvent system to overcome the inherent steric and electronic challenges.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1002~90-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (3)Dioxane/H₂O10012~85-92%
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF11018~75-85%
Thiophene-2-boronic acidNiCl₂(dppp) (5)-K₃PO₄ (3)Toluene10024~60-70%

Note: The table above provides representative conditions based on established literature for similar Suzuki-Miyaura couplings.[8][11][12][13] Yields are approximate and will vary based on the specific substrate and precise reaction conditions.

Key Considerations for Optimization:
  • Catalyst and Ligand : For challenging substrates, more sophisticated catalyst systems are often required. Buchwald ligands like SPhos and RuPhos are electron-rich, bulky phosphine ligands that can promote the oxidative addition and reductive elimination steps, leading to higher yields.[8] Nickel-based catalysts can also be an effective, lower-cost alternative for certain substrates.[13]

  • Base Selection : A strong, non-nucleophilic base is generally preferred. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or phosphate (K₃PO₄), particularly for sterically hindered substrates, as it enhances the nucleophilicity of the boronic acid.[14]

  • Protodeboronation : A common side reaction is protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (like water).[9] This can be minimized by using thoroughly dried solvents and reagents and by selecting the appropriate base.

Applications in Drug Discovery

Biaryl scaffolds are central to the structure of many approved drugs and clinical candidates.[2] The synthesis of 2-nitrobiaryls using this compound provides a direct route to valuable intermediates for pharmaceutical development.

The strategic value lies in the subsequent manipulation of the nitro group. It can be easily reduced to an aniline derivative, which then serves as a key attachment point for building molecular complexity through amide bond formation, reductive amination, or further cross-coupling reactions. This versatility allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) of a new chemical series. Boronic acids and their derivatives are crucial building blocks in the synthesis of complex molecules that form the basis of new drug candidates.[15]

References

The Strategic Utility of (4-Bromo-2-nitrophenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of (4-Bromo-2-nitrophenyl)boronic acid as a versatile building block in medicinal chemistry. We will explore its strategic importance in the synthesis of complex molecular architectures, with a particular focus on its role in constructing precursors for targeted therapies, such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will furnish detailed experimental protocols, elucidate the mechanistic rationale behind procedural choices, and present data in a clear, actionable format for the practicing scientist.

Introduction: A Building Block of Strategic Importance

This compound is a bifunctional reagent of significant interest in contemporary drug discovery. Its utility is rooted in the orthogonal reactivity of its constituent functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the bromo- and nitro-substituted aromatic ring, which offers multiple avenues for subsequent chemical diversification.

Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the Suzuki-Miyaura coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide array of functional groups makes it ideal for the late-stage modification of complex molecules.[1] The presence of both a bromine atom and a nitro group on the phenyl ring of the title compound provides medicinal chemists with a powerful platform for generating molecular diversity. The bromine can participate in further cross-coupling reactions, while the nitro group can be reduced to an amine, opening up a vast landscape of potential derivatization through amidation, sulfonylation, or reductive amination.

The Challenge and Opportunity of Ortho-Substitution

The ortho-nitro group in this compound presents both a challenge and a strategic advantage. Steric hindrance from the bulky nitro group adjacent to the boronic acid can decrease the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] This effect generally leads to lower reactivity compared to its meta and para isomers.[2] However, this steric influence can also be exploited to achieve regioselectivity in certain reactions. Furthermore, the strong electron-withdrawing nature of the nitro group influences the electronic properties of the boronic acid, a factor that must be carefully considered when designing synthetic routes.[2]

Application Focus: Synthesis of a PARP Inhibitor Precursor

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anticancer agents, with several drugs approved for the treatment of various cancers, including those of the ovary, breast, and prostate.[3] Many PARP inhibitors feature a core structure that can be accessed through the strategic use of substituted phenylboronic acids.

Herein, we present a detailed protocol for a plausible key step in the synthesis of a novel PARP inhibitor scaffold, utilizing this compound. The target intermediate, N-(1-(pyrimidin-2-yl)piperidin-4-yl)-4-bromo-2-nitroaniline , combines the title boronic acid with a 2-(4-aminopiperidin-1-yl)pyrimidine fragment, a common motif in PARP inhibitor design.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Key Intermediate

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a hypothetical aryl halide partner, 2-(4-chloropiperidin-1-yl)pyrimidine, to illustrate the general procedure.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue/ConditionRationale
Aryl Halide2-(4-chloropiperidin-1-yl)pyrimidineA common scaffold in PARP inhibitors.
Boronic AcidThis compoundThe key building block of interest.
CatalystPd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A versatile and commonly used catalyst for Suzuki couplings.
BaseK₂CO₃ (Potassium Carbonate)A moderately strong base, effective in promoting the reaction.
Solvent1,4-Dioxane/Water (4:1)A common solvent system for Suzuki reactions, promoting solubility of both organic and inorganic reagents.
Temperature100 °CElevated temperature is often required to overcome the activation energy, especially with sterically hindered substrates.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-chloropiperidin-1-yl)pyrimidine (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa R1-X pd2_complex R1-Pd(II)L2-X (Aryl Palladium Halide) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl R1-Pd(II)L2-R2 (Diaryl Palladium Complex) tm->pd2_biaryl boronate R2-B(OH)3- (Activated Boronate) boronate->tm base Base (e.g., K2CO3) boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->boronate + Base re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product R1-R2 (Coupled Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) complex.

  • Activation of Boronic Acid: The base activates the boronic acid (R²-B(OH)₂), making it more nucleophilic and facilitating the next step.

  • Transmetalation: The organic group (R²) from the activated boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is often rate-limiting, particularly with sterically hindered boronic acids like the title compound.[2]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Workflow for Synthesis and Diversification

The strategic placement of the bromo and nitro groups on the this compound scaffold allows for a logical and efficient workflow for the synthesis of diverse compound libraries.

Synthesis_Workflow start This compound suzuki Suzuki-Miyaura Coupling with Heterocyclic Halide start->suzuki intermediate Coupled Intermediate (e.g., N-(1-(pyrimidin-2-yl)piperidin-4-yl)-4-bromo-2-nitroaniline) suzuki->intermediate reduction Nitro Group Reduction (e.g., with Fe/NH4Cl or H2/Pd-C) intermediate->reduction diversification1 Further Cross-Coupling (at Bromo-position) intermediate->diversification1 amine_intermediate Aniline Derivative reduction->amine_intermediate diversification2 Amide/Sulfonamide Formation (at Amino-group) amine_intermediate->diversification2 library Diverse Compound Library diversification1->library diversification2->library

Caption: A logical workflow for the synthesis and diversification of compounds using this compound.

This workflow demonstrates the power of this compound as a starting material. An initial Suzuki-Miyaura coupling can be performed to install a key pharmacophore. Subsequently, the nitro group can be reduced to an aniline, which can then be acylated or otherwise modified. The bromo group can also be used as a handle for a second cross-coupling reaction, allowing for the introduction of additional diversity elements. This modular approach is highly valuable in lead optimization campaigns.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. While its ortho-nitro group can present synthetic challenges due to steric and electronic effects, these properties can also be harnessed to achieve specific synthetic goals. The ability to perform sequential, orthogonal reactions on its functional groups makes it an ideal starting material for the construction of complex, biologically active molecules, including potent enzyme inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their drug discovery efforts.

References

Application Notes and Protocols for the Chan-Lam Coupling of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Electron-Deficient Substrates in C-N Bond Formation

The Chan-Lam coupling reaction stands as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of carbon-heteroatom bonds.[1] This copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing nucleophiles offers a compelling alternative to palladium-catalyzed methods, often proceeding under milder conditions and exhibiting tolerance to air and moisture.[1][2] While the reaction is broadly applicable, the electronic nature of the arylboronic acid substrate can significantly influence its efficiency. Electron-deficient arylboronic acids, such as the title compound (4-Bromo-2-nitrophenyl)boronic acid, present a unique set of challenges due to the deactivating effects of the nitro and bromo substituents.

This guide provides an in-depth technical overview and detailed protocols for the successful application of this compound in Chan-Lam N-arylation reactions. We will delve into the mechanistic nuances of coupling with electron-deficient systems, offer optimized reaction conditions, and provide a framework for troubleshooting common issues, thereby empowering researchers in drug discovery and organic synthesis to confidently utilize this valuable building block.

The Mechanistic Landscape of Chan-Lam Coupling

The generally accepted mechanism of the Chan-Lam coupling involves a catalytic cycle initiated by a copper(II) species.[3] While the precise intermediates can be transient and challenging to isolate, the key steps are understood to be:

  • Ligand Exchange: The N-H containing nucleophile coordinates to the copper(II) catalyst.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a copper-aryl intermediate.

  • Reductive Elimination: The C-N bond is formed, yielding the desired N-arylated product and a reduced copper(I) species.

  • Oxidation: The copper(I) catalyst is re-oxidized to the active copper(II) state by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[2]

The presence of strong electron-withdrawing groups, such as the ortho-nitro group in this compound, can significantly impact the transmetalation and reductive elimination steps. The reduced nucleophilicity of the arylboronic acid can slow down the transfer of the aryl group to the copper center.

Visualizing the Catalytic Cycle

To better understand the process, the following diagram illustrates the key steps in the Chan-Lam coupling reaction.

Chan_Lam_Coupling CuII Cu(II) Catalyst CuII_Nuc Cu(II)-Nucleophile Complex CuII->CuII_Nuc  + R₂NH CuIII_Aryl_Nuc Cu(III)-Aryl-Nucleophile CuII_Nuc->CuIII_Aryl_Nuc  + Ar-B(OH)₂ (Transmetalation) CuI Cu(I) Species CuIII_Aryl_Nuc->CuI Product N-Arylated Product CuIII_Aryl_Nuc->Product Reductive Elimination CuI->CuII Oxidation Boronic_Acid Ar-B(OH)₂ Nucleophile R₂NH Oxygen O₂ (Air) Chan_Lam_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Nucleophile - Copper Catalyst - Base/Ligand vessel Combine in Dry Reaction Vessel reagents->vessel solvent Add Anhydrous Solvent vessel->solvent stir Stir at RT (or Heat) solvent->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction & Extract monitor->quench dry Dry & Concentrate quench->dry purify Purify via Chromatography dry->purify final_product final_product purify->final_product Isolate Pure Product

References

The Strategic Utility of (4-Bromo-2-nitrophenyl)boronic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Bromo-2-nitrophenyl)boronic acid has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifunctional nature—a readily displaceable bromo group, a modifiable nitro group, and a versatile boronic acid moiety—offers a powerful toolkit for the synthesis of complex molecular architectures central to drug discovery. This guide provides an in-depth exploration of its primary applications, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling to generate key scaffolds for kinase inhibitors. We also explore its utility in reductive C-N coupling reactions. Detailed, field-proven protocols, mechanistic insights, and data are presented to empower researchers in leveraging this reagent to its full potential in their drug development programs.

Introduction: A Building Block of Strategic Importance

In the landscape of medicinal chemistry, the efficiency of synthesis and the ability to rapidly generate structural diversity are paramount. Boronic acids have become indispensable tools, largely due to the robustness and functional group tolerance of the Suzuki-Miyaura cross-coupling reaction.[1][2] this compound, specifically, offers a unique combination of functionalities that make it a particularly valuable asset for constructing novel pharmaceutical candidates.

The key attributes of this reagent are:

  • The Boronic Acid Group: Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a crucial carbon-carbon bond with a variety of aryl and heteroaryl halides.[3]

  • The Bromo Substituent: Provides a secondary, orthogonal site for further functionalization, also typically via cross-coupling reactions. This allows for the sequential construction of complex, non-symmetrical biaryl or aryl-heteroaryl structures.

  • The ortho-Nitro Group: This powerful electron-withdrawing group significantly influences the electronic properties of the phenyl ring and the reactivity of the other substituents.[4] Critically, the nitro group can be readily reduced to an aniline, which can then be used to form heterocyclic rings (e.g., quinolines, benzimidazoles) or to introduce new vectors for structure-activity relationship (SAR) studies.[5]

This trifecta of functionalities allows for a modular and divergent approach to library synthesis, making this compound a strategic choice for targeting complex biological targets like protein kinases.

Primary Application: Synthesis of Kinase Inhibitor Scaffolds via Suzuki-Miyaura Cross-Coupling

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] Many FDA-approved kinase inhibitors are built upon heterocyclic scaffolds, such as pyrimidines and pyrazoles, which serve as "hinge-binding" motifs that anchor the inhibitor in the ATP-binding pocket of the kinase.[7][8] The Suzuki-Miyaura reaction is a premier method for attaching aryl substituents to these heterocyclic cores to enhance potency and selectivity.[9]

This compound is an ideal coupling partner for creating a diverse library of potential kinase inhibitors. The resulting 4-bromo-2-nitrophenyl moiety can be positioned to interact with key regions of the kinase active site or serve as a versatile handle for subsequent chemical elaboration.

Causality in Experimental Design: The "Ortho-Nitro" Effect and Reaction Optimization

The presence of the nitro group at the ortho position to the boronic acid introduces specific electronic and steric considerations that must be addressed for successful coupling.

  • Electronic Effect: The strong electron-withdrawing nature of the nitro group can facilitate the transmetalation step of the Suzuki catalytic cycle. However, it also increases the susceptibility of the boronic acid to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[4]

  • Steric Hindrance: The bulky ortho-nitro group can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the reaction rate compared to its meta or para isomers.

Therefore, the choice of catalyst, ligand, base, and solvent is critical to overcome these challenges and achieve high yields. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to create a more reactive palladium(0) species that can overcome the steric hindrance and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Representative Protocol: Coupling with a Halogenated Pyrazolopyrimidine Core

This protocol describes a representative Suzuki-Miyaura coupling between this compound and a halogenated pyrazolopyrimidine, a common core structure for cyclin-dependent kinase (CDK) inhibitors.[7][10]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound with a chloro-pyrazolopyrimidine core.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Chloro-Pyrazolopyrimidine Derivative-1.01.0
This compound245.831.21.2
Pd(dppf)Cl₂ · CH₂Cl₂816.640.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane (anhydrous, degassed)88.11--
Water (degassed)18.02--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the chloro-pyrazolopyrimidine derivative (1.0 mmol, 1.0 equiv.), this compound (295 mg, 1.2 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is inert. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture is degassed by bubbling with argon for 20-30 minutes prior to use. Water is essential for the activation of the boronic acid and the base.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (the limiting chloro-pyrazolopyrimidine) is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL). The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Experimental Workflow Diagram

G start 1. Add Reactants & Catalyst to Schlenk Flask inert 2. Evacuate & Backfill with Argon (3x) start->inert solvent 3. Add Degassed Dioxane/Water inert->solvent heat 4. Heat at 90°C & Monitor by TLC/LC-MS solvent->heat workup 5. Cool, Dilute, & Perform Aqueous Work-up heat->workup purify 6. Dry & Purify by Column Chromatography workup->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Secondary Application: Reductive C-N Coupling for Diaryl Amine Synthesis

Secondary diarylamines are prevalent structural motifs in many pharmacologically active compounds. A modern and efficient strategy to synthesize these structures is the direct reductive coupling of a nitroarene with a boronic acid.[5] This one-pot reaction avoids the need to pre-reduce the nitro compound to an aniline, thus improving step economy. This compound can participate in this reaction, where the nitro group is reduced and coupled in the same pot, offering a novel route to functionalized diarylamines.

Generalized Protocol for Reductive C-N Coupling

This protocol is based on molybdenum-catalyzed systems reported in the literature.[11]

Reaction Scheme:

Caption: Reductive C-N coupling to form a functionalized diarylamine.

Methodology Outline:

  • Setup: In an oven-dried vial, combine the aryl boronic acid (1.0 equiv.), a molybdenum catalyst (e.g., MoO₂Cl₂(dmf)₂, 5 mol%), and a ligand (e.g., 2,2'-bipyridine, 5 mol%).

  • Reagent Addition: Add this compound (as the nitro-containing partner, 1.2 equiv.), a stoichiometric reductant (e.g., PPh₃, 2.4 equiv.), and anhydrous toluene.

  • Reaction: Seal the vial and heat the mixture (e.g., at 100 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Purification: Cool the reaction, filter if necessary, and purify the crude product using standard chromatographic techniques to obtain the desired diarylamine.

Application in a Biological Context: Targeting the TrkA Signaling Pathway

The scaffolds synthesized using this compound are highly relevant to the inhibition of key signaling pathways in cancer and pain. For example, Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand Nerve Growth Factor (NGF), triggers downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell survival and proliferation. Dysregulation of TrkA signaling is implicated in various cancers and chronic pain states. A pyrazolopyrimidine inhibitor, synthesized as described in Section 2.2, could potentially bind to the ATP pocket of TrkA, blocking its kinase activity and inhibiting downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA binds PI3K PI3K TrkA->PI3K activates RAS RAS TrkA->RAS activates AKT AKT PI3K->AKT Proliferation Gene Transcription (Cell Survival, Proliferation) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Scaffold synthesized from This compound Inhibitor->TrkA INHIBITS

Caption: Inhibition of the TrkA signaling pathway by a synthesized kinase inhibitor.

Conclusion

This compound is a powerful and strategically versatile reagent for drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex aryl-heteroaryl scaffolds, which are central to the development of targeted therapies like kinase inhibitors. The presence of orthogonal reactive sites allows for diverse and complex library generation, accelerating the hit-to-lead process. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively incorporate this valuable building block into their synthetic and medicinal chemistry programs.

References

(4-Bromo-2-nitrophenyl)boronic Acid: A Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Senior Application Scientist Note: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (4-bromo-2-nitrophenyl)boronic acid as a versatile building block in the synthesis of APIs. The protocols and insights provided are grounded in established chemical principles and aim to facilitate efficient and reliable synthetic strategies.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional reagent of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates two key reactive handles: a boronic acid and a bromo-nitroaromatic scaffold. This unique combination allows for sequential and regioselective functionalization, making it a powerful tool for constructing complex molecular architectures found in numerous APIs.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a robust and widely used method for forming carbon-carbon bonds.[1][2][3] The bromo and nitro groups on the phenyl ring provide additional sites for chemical modification. The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be readily reduced to an amino group, a common pharmacophore and a key functional group for further derivatization.[4][5][6] The bromine atom can participate in various other cross-coupling reactions or be displaced by nucleophiles. This multi-faceted reactivity profile makes this compound a highly valuable starting material for the synthesis of a diverse range of pharmaceutical compounds, including kinase inhibitors like Bosutinib.[7][8]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C6H5BBrNO4[9]
Molar Mass 245.82 g/mol [9]
Appearance White to brown powder or crystal[10]
Melting Point 274-276 °C[9]
Boiling Point 399.8 ± 52.0 °C (Predicted)[9]
Density 1.85 ± 0.1 g/cm³ (Predicted)[9]
Solubility Slightly soluble in water.[10]
CAS Number 860034-11-3[9]

Safety and Handling: Organoboron compounds, including this compound, require careful handling.[11][12]

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust and inhalation of dust or fumes.[11][12] Ensure adequate ventilation.[11] Avoid contact with skin and eyes.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[12] If dust is generated, a NIOSH-approved respirator is recommended.[11]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[11] Protect from moisture.[11]

  • In case of exposure:

    • Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.[11]

    • Skin contact: Wash with soap and water.

    • Eye contact: Rinse thoroughly with plenty of water.

    • Ingestion: Rinse mouth with water and seek medical attention.[11]

Application in API Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][3] this compound serves as the organoboron component in this reaction, enabling the introduction of the 4-bromo-2-nitrophenyl moiety onto a variety of molecular scaffolds.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Intermediate

This protocol describes a representative Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. This is a critical step to prevent oxidation of the palladium catalyst.[13]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Subsequent Transformations: Unlocking Molecular Diversity

The product from the Suzuki-Miyaura coupling, a 4-bromo-2-nitrobiphenyl derivative, is a versatile intermediate for further synthetic manipulations. The nitro group can be selectively reduced to an amine, opening up a plethora of possibilities for introducing new functionalities.

Nitro Group Reduction: A Gateway to Anilines

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many APIs.[4][5][6] Several methods are available, with the choice depending on the functional group tolerance of the substrate.

Reducing AgentConditionsAdvantagesDisadvantages
H₂/Pd/C Catalytic hydrogenationHigh yield, clean reactionCan reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation
Fe/NH₄Cl Iron powder in aqueous ammonium chlorideCost-effective, good for sensitive functional groupsStoichiometric amounts of iron required, can be messy
SnCl₂·2H₂O Tin(II) chloride dihydrate in ethanol or ethyl acetateMild conditions, good functional group toleranceStoichiometric tin salts need to be removed
NaBH₄/NiCl₂ Sodium borohydride with a nickel catalystMild conditionsCan be less selective
General Workflow for Nitro Group Reduction

The following diagram illustrates a typical workflow for the reduction of a nitro group to an amine.

Caption: General experimental workflow for the reduction of a nitro group.

Detailed Protocol: Reduction of a 4-Bromo-2-nitrobiphenyl Derivative

This protocol describes a common and reliable method for the reduction of a nitro group using iron powder and ammonium chloride.

Materials:

  • 4-Bromo-2-nitrobiphenyl derivative (1.0 equivalent)

  • Iron powder (5.0 equivalents)

  • Ammonium chloride (5.0 equivalents)

  • Ethanol/Water mixture (e.g., 2:1)

  • Celatom® or diatomaceous earth

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the 4-bromo-2-nitrobiphenyl derivative in the ethanol/water mixture.

  • Addition of Reagents: Add the iron powder and ammonium chloride to the suspension.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution through a pad of Celatom® to remove the iron salts. Wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy (disappearance of the NO₂ stretch and appearance of the NH₂ stretch), and mass spectrometry.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex pharmaceutical molecules. Its ability to undergo sequential and regioselective transformations via Suzuki-Miyaura coupling and subsequent nitro group reduction provides a powerful platform for the efficient construction of API cores. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of new chemical space and the synthesis of novel therapeutic agents.

References

Application Note: A Modern Approach to Substituted Benzofurans Utilizing (4-Bromo-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals.[1][2] Derivatives of this scaffold exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them highly valuable in drug discovery and development.[1] Consequently, the development of robust and versatile synthetic routes to functionalized benzofurans is of paramount importance to medicinal chemists. This application note details a strategic approach to the synthesis of 7-nitro and 7-aminobenzofuran derivatives, commencing with the readily available (4-Bromo-2-nitrophenyl)boronic acid. This methodology leverages a palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular cyclization, offering a modular route to a variety of substituted benzofurans.

Strategic Overview: A Modular Synthetic Pathway

The synthetic strategy hinges on a two-step sequence, beginning with a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction unites this compound with a terminal alkyne.[3][4] The resulting 2-alkynyl-4-bromo-1-nitrobenzene intermediate is then primed for an intramolecular cyclization to forge the benzofuran ring system. The nitro group at the 7-position of the benzofuran serves as a versatile handle for further chemical elaboration, most notably through its reduction to the corresponding amine.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5] In this initial step, the boronic acid functionality of this compound is coupled with a terminal alkyne in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:
  • Palladium Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle. The catalyst facilitates the oxidative addition to the aryl bromide, a key step in the reaction mechanism.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium center.[3] The choice of base, such as potassium carbonate or potassium phosphate, can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed. The aqueous phase is necessary for dissolving the inorganic base, while the organic phase solubilizes the reactants and catalyst.

Experimental Protocol 1: Synthesis of 2-(Alkynyl)-4-bromo-1-nitrobenzene
Reagent/ParameterValue/Description
Reactants This compound (1.0 equiv), Terminal Alkyne (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1 v/v)
Temperature 90 °C
Reaction Time 12-16 hours

Procedure:

  • To a Schlenk flask, add this compound, the terminal alkyne, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the addition of K₂CO₃.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F 2-(Alkynyl)-4-bromo-1-nitrobenzene A->F Suzuki-Miyaura Coupling B Terminal Alkyne B->F C Pd(PPh₃)₄ D K₂CO₃ (Base) E 1,4-Dioxane/H₂O (Solvent)

Figure 1: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Intramolecular Cyclization to the Benzofuran Core

With the 2-alkynyl-4-bromo-1-nitrobenzene intermediate in hand, the next crucial step is the intramolecular cyclization to construct the benzofuran ring. This transformation is typically promoted by a base and can sometimes be facilitated by a copper co-catalyst. The reaction proceeds via an intramolecular nucleophilic attack of a transiently formed phenoxide onto the alkyne.

Causality of Experimental Choices:
  • Base: A strong base, such as potassium tert-butoxide, is often employed to deprotonate the phenolic hydroxyl group that is proposed to form in situ, initiating the cyclization.[6]

  • Solvent: An aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is suitable for this transformation, as it can solubilize the reactants and facilitate the ionic reaction mechanism.

Experimental Protocol 2: Synthesis of 7-Nitrobenzofuran Derivatives
Reagent/ParameterValue/Description
Reactant 2-(Alkynyl)-4-bromo-1-nitrobenzene (1.0 equiv)
Base Potassium tert-butoxide (2.0 equiv)
Solvent Anhydrous THF
Temperature Room Temperature to 60 °C
Reaction Time 2-4 hours

Procedure:

  • Dissolve the 2-(alkynyl)-4-bromo-1-nitrobenzene in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Gentle heating to 60 °C may be required for less reactive substrates.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-nitrobenzofuran derivative.

Intramolecular_Cyclization cluster_reactant Reactant cluster_conditions Reaction Conditions A 2-(Alkynyl)-4-bromo-1-nitrobenzene D 7-Nitrobenzofuran Derivative A->D Intramolecular Cyclization B Potassium tert-butoxide (Base) C Anhydrous THF (Solvent)

Figure 2: Workflow for the intramolecular cyclization to form the benzofuran ring.

Part 3: Reduction of the Nitro Group

The final transformation in this synthetic sequence is the reduction of the 7-nitrobenzofuran to the corresponding 7-aminobenzofuran. This is a common and highly useful transformation in medicinal chemistry, as the resulting aniline moiety can be further functionalized in numerous ways.

Causality of Experimental Choices:
  • Reducing Agent: A variety of reducing agents can be employed for the conversion of an aromatic nitro group to an amine. A classic and reliable method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate.

Experimental Protocol 3: Synthesis of 7-Aminobenzofuran Derivatives
Reagent/ParameterValue/Description
Reactant 7-Nitrobenzofuran Derivative (1.0 equiv)
Catalyst 10% Pd/C (10 mol% Pd)
Hydrogen Source Ammonium formate (5.0 equiv)
Solvent Methanol
Temperature Reflux
Reaction Time 1-3 hours

Procedure:

  • In a round-bottom flask, dissolve the 7-nitrobenzofuran derivative in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography if necessary to yield the 7-aminobenzofuran.

Nitro_Reduction cluster_reactant Reactant cluster_conditions Reaction Conditions A 7-Nitrobenzofuran Derivative E 7-Aminobenzofuran Derivative A->E Reduction B 10% Pd/C C Ammonium formate D Methanol (Solvent)

Figure 3: Workflow for the reduction of the nitro group to an amine.

Conclusion and Future Perspectives

The synthetic route outlined in this application note provides a reliable and adaptable method for the preparation of 7-substituted benzofurans from this compound. The modularity of the Suzuki-Miyaura coupling allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran core by simply changing the terminal alkyne coupling partner. The resulting 7-aminobenzofuran is a versatile intermediate that can be further elaborated through a multitude of well-established chemical transformations, providing access to a diverse library of novel benzofuran derivatives for biological screening in drug discovery programs.

References

Application Notes and Protocols for (4-Bromo-2-nitrophenyl)boronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Bromo-2-nitrophenyl)boronic acid is a bespoke building block for the modern materials scientist, offering a unique combination of functionalities within a single, versatile molecule. Its structure, featuring a boronic acid group, a bromine atom, and a nitro group, makes it a powerful precursor for the synthesis of advanced functional materials. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2] The bromine atom serves as an excellent leaving group in these couplings, while the ortho-positioned, electron-withdrawing nitro group profoundly influences the electronic properties of the molecule and the resulting materials. This dual functionality allows for the rational design of polymers and small molecules with tailored optical, electronic, and sensing capabilities. These application notes provide a comprehensive guide to the use of this compound in the synthesis of conjugated polymers for organic electronics and the development of novel chemical sensors.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryls, conjugated polymers, and other complex organic structures.[1] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base.[3][4] this compound is an ideal substrate for this reaction, capable of participating in both intermolecular and intramolecular coupling, as well as polymerization reactions.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The presence of the electron-withdrawing nitro group in this compound can influence the rate of transmetalation, a factor to be considered in catalyst and base selection.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)-X(L2) (Ar = 4-Bromo-2-nitrophenyl) oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation Ar'-B(OH)2 Base pdiil_ar Ar-Pd(II)-Ar'(L2) transmetalation->pdiil_ar boronate Ar'-B(OR)3- (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 1: Synthesis of Conjugated Polymers for Organic Electronics

The synthesis of conjugated polymers is a cornerstone of organic electronics research, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7] Suzuki polycondensation is a powerful method for creating these materials, offering a high degree of control over the polymer's structure and properties.[3][8] this compound can be used as an AB-type monomer in self-polycondensation reactions or as a comonomer in AABB-type polymerizations to produce well-defined conjugated polymers.

The incorporation of the nitro group is a key design element. Its strong electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the polymer, which is crucial for tuning charge injection and transport properties in electronic devices. Furthermore, the nitro group can be chemically reduced to an amine post-polymerization, providing a route to further functionalize the polymer and alter its properties.

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Polymer from 4-Bromo-2-nitrophenylboronic acid) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Inert Gas) start->setup reagents Add Reagents (Monomers, Catalyst, Base) setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction (e.g., 90-110 °C) solvent->reaction monitoring Monitor Progress (TLC, GPC) reaction->monitoring workup Work-up (Cool, Precipitate, Filter) monitoring->workup purification Purify Polymer (Soxhlet Extraction) workup->purification characterization Characterize (NMR, GPC, UV-Vis) purification->characterization end End characterization->end Sensing_Mechanism cluster_off Fluorescence OFF (Quenched) cluster_on Fluorescence ON Polymer_OFF Polymer Chain (Fluorophore + Nitro-Quencher) Polymer_ON Polymer Chain (Fluorophore separated from Quencher) Polymer_OFF->Polymer_ON + Glucose (Binding to Boronic Acid) Glucose Glucose

References

Application Note: Scale-Up Synthesis of Biaryl Scaffolds Utilizing (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of sterically hindered and electronically deactivated biaryl compounds via Suzuki-Miyaura cross-coupling, utilizing (4-Bromo-2-nitrophenyl)boronic acid as a key building block. We will delve into the nuanced reactivity of this substrate, addressing the challenges posed by its electronic and steric profile. This document will provide a detailed, field-tested protocol for a multigram-scale synthesis, emphasizing process safety, optimization, and scalability for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

This compound is a pivotal reagent in modern medicinal chemistry and materials science. Its structure offers a unique combination of functionalities: a boronic acid for versatile carbon-carbon bond formation, a bromine atom for subsequent orthogonal coupling reactions, and an ortho-nitro group that serves as a powerful directing group and a precursor to a synthetically valuable aniline moiety. The 2-nitrobiaryl motif is a common feature in a range of biologically active molecules.

However, the scale-up of Suzuki-Miyaura reactions involving this substrate is not without its challenges. The electron-withdrawing nature of the nitro group can impede the catalytic cycle, and the ortho-substitution pattern introduces steric hindrance that can further reduce reaction efficiency.[1] This guide provides a robust and scalable protocol to overcome these hurdles.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is paramount for safe and successful scale-up.

PropertyValueReference
Molecular FormulaC₆H₅BBrNO₄[2]
Molecular Weight245.82 g/mol [2]
Melting Point274-276 °C[2]
AppearanceLight tan solid[3]
pKa7.62 ± 0.53 (Predicted)[2]

Safety and Handling:

This compound, like many organoboron compounds and nitroaromatics, requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6][7]

  • Respiratory Protection: Use a dust respirator or work in a well-ventilated fume hood to avoid inhalation of the solid powder.[4][5][6][7]

  • Storage: Store in a cool, dark, and dry place, away from oxidizing agents.[4] The container should be tightly sealed to prevent moisture absorption, which can lead to decomposition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4][8] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (Base-mediated) pd_complex->transmetalation R²-B(OR)₂ r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For substrates like this compound, the ortho-nitro group can sterically hinder the approach to the palladium center, potentially slowing the transmetalation step.[1] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high conversion and yield.

Scale-Up Protocol: Synthesis of 4-Bromo-2-nitro-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a multigram scale.

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor (1 L) with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Temperature probe

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum filtration apparatus

Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
This compound245.8250.00.2031.2
1-Bromo-4-iodobenzene (Example Aryl Halide)282.9148.00.1691.0
Tetrakis(triphenylphosphine)palladium(0)1155.561.950.001690.01
Potassium Carbonate (K₂CO₃)138.2170.20.5083.0
1,4-Dioxane-400 mL--
Deionized Water-100 mL--

Experimental Workflow Diagram:

experimental_workflow start Start: Assemble and Inert Reactor charge Charge Reactor with Solids: This compound, Aryl Bromide, Pd(PPh₃)₄, K₂CO₃ start->charge solvents Add Degassed Solvents: 1,4-Dioxane and Water charge->solvents heating Heat to 85-90 °C with Vigorous Stirring solvents->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete workup Aqueous Work-up and Extraction cooling->workup purification Purification: Recrystallization/Chromatography workup->purification product Isolate and Dry Final Product purification->product

Figure 2: General experimental workflow for the scale-up Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reactor Setup: Assemble the 1 L jacketed reactor system. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: To the reactor, add 1-bromo-4-iodobenzene (48.0 g, 0.169 mol), this compound (50.0 g, 0.203 mol), potassium carbonate (70.2 g, 0.508 mol), and tetrakis(triphenylphosphine)palladium(0) (1.95 g, 0.00169 mol).

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling nitrogen through them for at least 30 minutes. Add the degassed 1,4-dioxane (400 mL) and deionized water (100 mL) to the reactor.

  • Reaction: Begin vigorous overhead stirring and heat the reaction mixture to 85-90 °C using a circulating oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 500 mL of ethyl acetate and 250 mL of water. Stir for 15 minutes, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 4-bromo-2-nitro-1,1'-biphenyl.

Critical Considerations for Scale-Up

Transitioning from bench-scale to pilot or manufacturing scale introduces several challenges that must be proactively addressed.

  • Catalyst Selection and Loading: While Pd(PPh₃)₄ is a workhorse catalyst, for more challenging couplings, consider more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can improve reaction rates and yields. Catalyst loading may need to be optimized for cost-effectiveness at scale.

  • Thermal Management: The Suzuki-Miyaura coupling is often exothermic. A jacketed reactor with precise temperature control is essential to dissipate heat and prevent runaway reactions, especially during the initial heating phase.

  • Mixing Efficiency: Effective mixing is crucial for ensuring good mass transfer between the organic and aqueous phases. Inadequate mixing can lead to slower reaction rates and incomplete conversion. Overhead mechanical stirring is necessary for larger volumes.

  • Degassing and Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Thorough degassing of solvents and maintaining a robust inert atmosphere are critical for reproducible results and to prevent catalyst decomposition.

  • Palladium Removal: Residual palladium in the final product is a major concern, particularly in pharmaceutical applications. Post-reaction purification steps, such as treatment with activated carbon or specialized palladium scavengers, are often necessary to meet regulatory limits.

Process Optimization Decision Tree:

optimization_tree start Low Yield or Incomplete Conversion catalyst Optimize Catalyst System start->catalyst base Screen Alternative Bases start->base solvent Adjust Solvent System/Ratio start->solvent temp Modify Reaction Temperature start->temp c1 Increase Catalyst Loading c2 Screen Different Ligands (e.g., Buchwald ligands) b1 Stronger Base (e.g., Cs₂CO₃, K₃PO₄) b2 Organic Base (e.g., DBU) s1 Alternative Solvents (e.g., Toluene, 2-MeTHF) s2 Adjust Organic/Aqueous Ratio t1 Increase Temperature (within solvent limits) t2 Decrease Temperature (if side reactions observed)

Figure 3: Decision-making framework for optimizing the Suzuki-Miyaura coupling reaction.

Conclusion

The successful scale-up of Suzuki-Miyaura couplings with this compound is achievable with careful consideration of the substrate's unique properties and the critical parameters of the reaction. The protocol and guidelines presented in this application note provide a solid foundation for researchers and process chemists to develop robust, safe, and efficient syntheses of valuable 2-nitrobiaryl intermediates, paving the way for advancements in drug discovery and materials science.

References

Application Note: Streamlining Heterocyclic and Biaryl Synthesis via One-Pot Reactions with (4-Bromo-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Bromo-2-nitrophenyl)boronic acid is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its three distinct functional groups—a boronic acid, a bromine atom, and a nitro group—offer orthogonal reactivity that can be strategically exploited. This application note moves beyond single-step transformations to detail robust, field-proven one-pot protocols that leverage this unique reactivity. We present two primary applications: a sequential Suzuki coupling followed by reductive cyclization for the synthesis of novel heterocyclic scaffolds, and a one-pot, dual C-C/C-N bond formation via sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are designed to enhance synthetic efficiency, reduce waste, and accelerate the discovery of complex molecular architectures.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery and organic synthesis, efficiency is paramount. One-pot reactions, where multiple transformations occur in a single reaction vessel, represent a cornerstone of green and efficient chemistry.[1][2] this compound is an exemplary reagent for such strategies. Its utility stems from three key reactive sites:

  • The Boronic Acid Moiety: A versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a C(sp²)-C(sp²) bond.[3][4] This reaction is one of the most widely used C-C bond-forming reactions in medicinal chemistry.[5]

  • The Bromo Substituent: An additional site for a secondary cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or other nucleophilic substitution reactions.

  • The Nitro Group: This electron-withdrawing group can be readily reduced to an amino group, which can then participate in intramolecular cyclization or serve as a point for further derivatization. Its conversion to a boronic acid functionality has also been explored in the context of medicinal chemistry.[6]

The strategic sequencing of reactions at these sites in a one-pot fashion allows for the rapid construction of molecular complexity from a single, commercially available starting material. Boronic acids, in general, are prized in medicinal chemistry for their stability, low toxicity, and broad functional group tolerance.[7][8]

Application I: One-Pot Suzuki Coupling and Reductive Cyclization to Phenanthridines

This protocol demonstrates the power of a sequential one-pot reaction to build complex heterocyclic systems. The first step involves a Suzuki-Miyaura coupling to form a biaryl system. In the same vessel, a subsequent reduction of the nitro group to an amine is initiated, which then undergoes a spontaneous or catalyzed intramolecular cyclization to yield a phenanthridine core, a privileged scaffold in medicinal chemistry.

Causality and Experimental Design

The choice of reagents and conditions is critical for the success of this one-pot sequence.

  • Suzuki Coupling: We employ a standard palladium catalyst like Pd(PPh₃)₄, which is effective and well-documented for Suzuki couplings.[3] A base such as potassium carbonate is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[9] A dioxane/water solvent system is chosen to ensure the solubility of both organic and inorganic reagents.

  • Reductive Cyclization: Following the coupling, sodium dithionite (Na₂S₂O₄) is introduced as the reducing agent. It is selected for its effectiveness in reducing aromatic nitro groups in the presence of other sensitive functionalities and its compatibility with the residual palladium catalyst and aqueous solvent system. The in situ generated amine is positioned to readily attack the proximal aromatic ring, leading to the desired cyclized product.

Visual Workflow: Suzuki-Reductive Cyclization

G sub This compound + 2-Bromonaphthalene suzuki Step 1: Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C sub->suzuki Initial Reaction Setup inter Intermediate: 2-(2-Bromonaphthalen-1-yl)-5-bromo-1-nitrobenzene suzuki->inter C-C Bond Formation reduction Step 2: Reductive Cyclization Add Na₂S₂O₄ Continue heating inter->reduction Sequential Reagent Addition product Final Product: 8-Bromobenzo[c]phenanthridine reduction->product Reduction & Cyclization

Caption: Workflow for the one-pot synthesis of a substituted phenanthridine.

Detailed Experimental Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 260 mg), 2-bromonaphthalene (1.1 mmol, 228 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling argon through it for 20 minutes. Add 10 mL of this solvent mixture to the flask via syringe.

  • Suzuki Coupling Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the boronic acid.

  • Reductive Cyclization: Once the Suzuki coupling is complete, allow the mixture to cool slightly (to ~70 °C). In a separate flask, dissolve sodium dithionite (Na₂S₂O₄) (5.0 mmol, 870 mg) in 5 mL of water. Add this solution dropwise to the reaction mixture.

  • Final Reaction Step: Re-heat the mixture to 90 °C and stir for an additional 3-5 hours, or until the biaryl intermediate is consumed (monitored by TLC/LC-MS).

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product.

Data Summary
Aryl Halide PartnerProduct ScaffoldTypical Overall Yield
2-Bromonaphthalene8-Bromobenzo[c]phenanthridine65-75%
1-Bromo-3,5-dimethylbenzene2,4-Dimethyl-8-bromophenanthridine60-70%
2-Bromo-6-methoxynaphthalene8-Bromo-3-methoxybenzo[c]phenanthridine55-68%

Application II: One-Pot Sequential Suzuki / Buchwald-Hartwig Amination

This protocol achieves the synthesis of complex N-aryl-biaryl scaffolds through two distinct, sequential palladium-catalyzed reactions in a single pot. The first reaction is a Suzuki coupling at the boronic acid site, and the second is a Buchwald-Hartwig amination at the bromine site.[10] This sequence is highly valuable for building molecules with applications as organic light-emitting diodes (OLEDs) and as core structures in various pharmaceuticals.

Causality and Experimental Design

Executing two different Pd-catalyzed reactions in one pot requires careful selection of a catalytic system that is either robust enough for both transformations or allows for sequential modification.

  • Catalyst System: We utilize a modern palladium pre-catalyst system with a Buchwald-type biarylphosphine ligand (e.g., XPhos-Pd-G2). These catalysts are highly active for both Suzuki and Buchwald-Hartwig couplings, often allowing for a single catalyst loading.[4]

  • Sequential Base Addition: The Suzuki coupling is performed first under relatively mild basic conditions (e.g., K₃PO₄). After this step is complete, a stronger, non-nucleophilic base required for the Buchwald-Hartwig amination (e.g., sodium tert-butoxide, NaOtBu) is added along with the amine coupling partner. This sequential addition of bases is key to controlling the reactivity and preventing undesired side reactions.

Visual Workflow: Sequential C-C and C-N Coupling

G cluster_0 Module 1: Suzuki Coupling cluster_1 Module 2: Buchwald-Hartwig Amination start This compound + Phenylboronic Acid suzuki_cond XPhos-Pd-G2, K₃PO₄ Toluene, 100 °C start->suzuki_cond intermediate Intermediate: 4-Bromo-4'-nitro-1,1'-biphenyl suzuki_cond->intermediate C-C Bond Formed bha_cond Add Morpholine & NaOtBu Continue heating product Final Product: 4-(4'-Nitro-[1,1'-biphenyl]-4-yl)morpholine bha_cond->product intermediate->bha_cond C-N Coupling Initiated

Caption: Modular workflow for sequential Suzuki and Buchwald-Hartwig reactions.

Detailed Experimental Protocol
  • Vessel Preparation: To a flame-dried Schlenk tube under argon, add this compound (1.0 mmol, 260 mg), the desired aryl/heteroaryl boronic acid partner (e.g., phenylboronic acid, 1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.5 mmol, 530 mg).

  • Catalyst Addition: Add the XPhos-Pd-G2 pre-catalyst (0.02 mmol, ~16 mg).

  • Suzuki Coupling: Add 8 mL of anhydrous, degassed toluene. Seal the tube and heat the mixture to 100 °C for 2-4 hours, until the starting boronic acid is consumed (monitored by TLC/LC-MS).

  • Buchwald-Hartwig Addition: Cool the reaction mixture to room temperature. Carefully open the tube under a positive pressure of argon. Add the amine (e.g., morpholine, 1.5 mmol, 131 µL) followed by sodium tert-butoxide (NaOtBu, 2.0 mmol, 192 mg).

  • Amination Reaction: Reseal the tube and heat the mixture to 110 °C for 6-12 hours, until the biaryl bromide intermediate is consumed.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired product.

Troubleshooting and Key Considerations

Even robust protocols can encounter issues. Understanding potential side reactions is key to successful optimization.

Problem Potential Cause(s) Proposed Solution(s)
Low Yield in Suzuki Step 1. Protodeboronation of starting material.[9]2. Inefficient catalyst activity.3. Insufficiently anhydrous conditions.1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃); avoid excessive heating or prolonged reaction times.[9]2. Screen different palladium pre-catalysts or ligands.3. Ensure all solvents and reagents are dry; flame-dry glassware.
Homocoupling of Boronic Acids Catalyst promotes coupling of two boronic acid molecules.Lower the catalyst loading. Ensure slow addition of the boronic acid if the reaction is highly exothermic.
Incomplete Nitro Reduction Insufficient reducing agent; deactivation of the agent.Add the reducing agent in portions; ensure the reaction temperature is maintained.
Failure of Buchwald-Hartwig Step Catalyst deactivation after Suzuki step; base is not strong enough.Add a fresh portion of catalyst/ligand before the amination step. Ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used.

Conclusion

This compound is a powerful and versatile substrate for the development of efficient one-pot synthetic sequences. The protocols detailed herein for sequential Suzuki-reductive cyclization and Suzuki-Buchwald-Hartwig amination provide reliable pathways to valuable heterocyclic and biaryl amine scaffolds. By carefully selecting catalysts and controlling the sequential addition of reagents, researchers can significantly reduce step counts, minimize waste, and accelerate the synthesis of complex target molecules for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the substrate (4-Bromo-2-nitrophenyl)boronic acid . This document provides in-depth troubleshooting advice, structured in a question-and-answer format, to address common and complex issues encountered during experimentation.

The unique electronic properties of this compound, characterized by the presence of a strong electron-withdrawing nitro group ortho to the boronic acid and meta to the bromine, present specific challenges that require careful optimization of reaction conditions. This guide will walk you through potential pitfalls and their solutions, grounded in mechanistic principles.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?

Low or no conversion in a Suzuki coupling reaction involving this substrate can often be attributed to a few key factors:

  • Catalyst and Ligand Choice: The electron-withdrawing nitro group can deactivate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Standard palladium catalysts may not be efficient enough.

  • Base Selection: The choice and strength of the base are critical. The base activates the boronic acid for transmetalation but can also promote side reactions if not chosen carefully.[2][3]

  • Solvent System: The polarity and protic nature of the solvent can significantly influence reaction rates and the stability of intermediates.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction, especially with a deactivated aryl bromide.

Q2: I am observing a significant amount of a byproduct that appears to be 2-nitrophenylboronic acid (debromination). Why is this happening and how can I prevent it?

This is a common issue known as reductive dehalogenation.[4][5] It occurs when the aryl halide substrate is reduced, replacing the bromine with a hydrogen atom. The likely mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[5] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate.[4][5]

To minimize this side reaction:

  • Use an appropriate ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.[5]

  • Choose your base carefully: Avoid bases that can readily generate hydride species.

  • Ensure anhydrous conditions: While some water is often beneficial for Suzuki couplings, excess water can be a source of protons for this side reaction.

Q3: My main byproduct is 4,4'-Dinitro-1,1'-biphenyl-2,2'-diboronic acid (homocoupling). What causes this and what are the solutions?

Homocoupling of the boronic acid is another frequent side reaction. This can be caused by:

  • Presence of Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[4]

  • Palladium(II) Species: If your reaction mixture contains Pd(II) species without the necessary ligands, it can catalyze the homocoupling of two boronic acid molecules.[4]

To prevent homocoupling:

  • Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen.[6]

  • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can minimize the presence of stray Pd(II) species.

  • Stoichiometry Control: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling reaction.[6]

In-Depth Troubleshooting Guides
Issue 1: Low to No Product Formation

When faced with minimal or no desired product, a systematic approach to optimizing your reaction conditions is necessary.

Potential Cause 1: Inefficient Oxidative Addition

The C-Br bond in your substrate is deactivated by the adjacent electron-withdrawing nitro group. This makes the initial oxidative addition of the palladium catalyst to the aryl bromide challenging.

Solutions:

  • Catalyst System: Employ a more active catalyst system. Buchwald and Fu have developed highly active catalysts for coupling deactivated aryl chlorides and bromides.[7][8][9] Consider using catalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.

  • Palladium Source: While Pd(PPh₃)₄ is a common choice, it may not be active enough. Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable phosphine ligand.[10]

Catalyst SystemDescriptionSuitability for Deactivated Substrates
Pd(PPh₃)₄Standard, general-purpose catalyst.Often insufficient for challenging substrates.
Pd(OAc)₂ / PCy₃Effective for a range of aryl triflates and halides.[10]Moderate to good.
Pd₂(dba)₃ / SPhosHighly active system for aryl bromides.[5]Excellent.
Buchwald PrecatalystsPre-formed, highly active catalysts.Excellent.

Experimental Protocol: Screening Catalyst Systems

  • Set up parallel reactions in small vials under an inert atmosphere (Argon or Nitrogen).

  • To each vial, add this compound (1.0 eq), your coupling partner (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to each respective vial.

  • Add degassed solvent (e.g., Toluene/Water 10:1).

  • Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

Potential Cause 2: Ineffective Transmetalation

The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[2][10] An inappropriate base can lead to a slow or stalled reaction.

Solutions:

  • Base Strength: A stronger base is often required to form the more nucleophilic boronate species.[11] Consider switching from weaker bases like Na₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃.[2]

  • Solvent Compatibility: The effectiveness of a base can be solvent-dependent. For instance, strong bases like NaOH perform well in THF/water mixtures.[11]

BasepKa of Conjugate AcidCommon SolventsNotes
Na₂CO₃10.3Toluene/Water, Dioxane/WaterMild, may be insufficient.
K₃PO₄12.3Toluene/Water, DioxaneStronger, often a good choice.
Cs₂CO₃10.3Dioxane, THFHighly effective, but more expensive.
NaOH15.7THF/WaterStrong, can be very effective but may promote side reactions.[11]
Issue 2: Significant Protodeboronation Side Product

The formation of 1-bromo-3-nitrobenzene as a major byproduct indicates that protodeboronation is outcompeting the desired cross-coupling. This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[12]

Mechanism of Protodeboronation:

Protodeboronation can be catalyzed by both acid and base.[12][13] In the context of a Suzuki coupling, the base-catalyzed pathway is more relevant. This involves the formation of the boronate species, which then reacts with a proton source (often water) in a rate-limiting step.[12][14] Electron-deficient arylboronic acids, like the one , can be particularly prone to this side reaction.[15]

Solutions:

  • Minimize Water Content: While Suzuki reactions often benefit from some water, excessive amounts can promote protodeboronation. Try using a carefully controlled amount of water or switching to a less protic solvent system.

  • Use a Milder Base: If possible, switch to a milder base like KF. This can activate the boronic acid without excessively promoting the protodeboronation pathway.[10]

  • Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation.[16]

Workflow for Mitigating Protodeboronation

Caption: A step-wise approach to reducing protodeboronation.

Visualizing the Catalytic Cycle and Side Reactions

Understanding the main catalytic cycle and where side reactions diverge is crucial for effective troubleshooting.

Suzuki_Cycle cluster_main_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Rate-limiting for deactivating groups OxAdd Oxidative Addition (Ar-X) Transmetal Transmetalation (Ar'-B(OH)₂) ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr Base Mediated PdH [Pd-H] Species ArPdX->PdH Reaction with base, solvent, or H₂O ArPdAr->Pd0 Catalyst Regeneration Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Dehalogenation Dehalogenation (Ar-H) Homocoupling Homocoupling (Ar'-Ar') BoronicAcid Ar'-B(OH)₂ BoronicAcid->Homocoupling O₂ or Pd(II) mediated PdH->Dehalogenation Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle with key side reactions.

References

Technical Support Center: Protodeboronation of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the protodeboronation of (4-Bromo-2-nitrophenyl)boronic acid. Our goal is to equip you with the scientific understanding and practical solutions to mitigate this common side reaction and ensure the success of your synthetic endeavors.

Introduction to Protodeboronation

Protodeboronation is a prevalent and often undesired side reaction in which the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process can significantly lower the yield of desired products in cross-coupling reactions, like the Suzuki-Miyaura coupling, and introduce impurities that complicate purification.[3] The susceptibility of a boronic acid to protodeboronation is influenced by various factors, including its electronic properties, the reaction conditions (pH, temperature, solvent), and the presence of catalysts or other reagents.[2]

This compound is particularly prone to protodeboronation due to the presence of two electron-withdrawing groups (bromo and nitro) on the phenyl ring. These groups increase the electrophilicity of the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during reactions involving this compound and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of Desired Product with Significant Formation of 1-Bromo-3-nitrobenzene

Symptom: You observe a low yield of your target coupled product and a significant amount of the protodeboronated byproduct, 1-bromo-3-nitrobenzene, in your reaction mixture, as confirmed by analytical techniques like LC-MS or NMR.

Potential Causes & Actionable Solutions:

Potential CauseScientific RationaleSuggested Solution
Harsh Reaction Conditions High temperatures and the presence of strong bases can accelerate the rate of protodeboronation.[1][4] The boronate species formed under basic conditions is often more susceptible to protonolysis.[4]Lower the reaction temperature: If the kinetics of your desired reaction allow, reducing the temperature can disproportionately slow the rate of protodeboronation compared to the coupling reaction.[5] Use a weaker base: Screen weaker bases such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH to minimize base-catalyzed protodeboronation.[4][5]
Presence of Protic Solvents/Water Water and other protic solvents can act as a proton source, facilitating the cleavage of the C-B bond.[4]Employ anhydrous conditions: Use thoroughly dried solvents and reagents. Storing the boronic acid under an inert atmosphere can also prevent degradation from atmospheric moisture.[4][5]
Suboptimal Catalyst System An inefficient catalyst system can lead to a sluggish desired reaction, allowing more time for the competing protodeboronation to occur.[6] For electron-deficient boronic acids, a highly active catalyst is often necessary.Optimize the catalyst and ligand: Consider using a highly active palladium catalyst system. For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote rapid catalytic turnover, outcompeting protodeboronation.[5] Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may accelerate the desired reaction.[5]
Slow Reaction Kinetics If the desired cross-coupling reaction is inherently slow, the boronic acid is exposed to potentially destabilizing conditions for an extended period.Use a protected boronic acid derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can provide a "slow-release" of the active boronic acid.[4][5] This keeps the concentration of the free, and more reactive, boronic acid low, thereby minimizing protodeboronation.[2]
Issue 2: Inconsistent Reaction Outcomes and Poor Reproducibility

Symptom: You are experiencing significant variability in your reaction yields and byproduct profiles from one experiment to the next, even when attempting to follow the same procedure.

Potential Causes & Actionable Solutions:

Potential CauseScientific RationaleSuggested Solution
Degradation of Boronic Acid During Storage This compound can degrade over time, especially if not stored properly. Exposure to moisture and air can lead to the formation of boroxines (anhydrides) or gradual protodeboronation.Verify the quality of the starting material: Before use, check the purity of your boronic acid using techniques like ¹H or ¹¹B NMR.[7] Proper storage: Store the boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C) to maintain its integrity.[8]
Atmospheric Oxygen Oxygen can lead to oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst, leading to inconsistent results.[5][6]Thoroughly degas the reaction mixture: Purge the reaction vessel and solvents with an inert gas (argon or nitrogen) for an adequate amount of time before adding the catalyst and starting the reaction.[1]
Variability in Reagent Quality The quality of solvents, bases, and other reagents can impact the reaction. Trace impurities can sometimes poison the catalyst or promote side reactions.Use high-purity reagents: Ensure that all solvents and reagents are of a suitable grade for sensitive cross-coupling reactions.
Issue 3: Difficulty in Purifying the Desired Product

Symptom: You are struggling to separate your desired product from the protodeboronated byproduct and other impurities during workup and purification.

Potential Causes & Actionable Solutions:

Potential CauseScientific RationaleSuggested Solution
Similar Polarity of Product and Byproduct The protodeboronated byproduct, 1-bromo-3-nitrobenzene, may have a similar polarity to your desired product, making separation by column chromatography challenging.Optimize chromatographic conditions: Experiment with different solvent systems (eluent) and stationary phases (e.g., different types of silica gel) to improve separation. Consider recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.[9]
Formation of Boronic Acid-Related Impurities Besides the main protodeboronated byproduct, other boron-containing impurities might be present.Aqueous workup with a base: Washing the organic layer with a mild aqueous base during workup can help remove residual boronic acid and its byproducts by converting them to more water-soluble boronate salts.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation for an electron-deficient arylboronic acid like this compound?

A1: The protodeboronation of arylboronic acids can proceed through several pH-dependent pathways.[2][10] For electron-deficient arylboronic acids, a key pathway, especially under basic conditions, involves the formation of a boronate species ([ArB(OH)₃]⁻).[4] This is followed by protonolysis, where a proton source (like water) attacks the ipso-carbon, leading to the cleavage of the C-B bond.[2] Some studies suggest that for highly electron-deficient systems, the mechanism may even involve the liberation of a transient aryl anion.[11][12]

Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation ArylBoronicAcid Ar-B(OH)₂ This compound Boronate [Ar-B(OH)₃]⁻ (Boronate species) ArylBoronicAcid->Boronate + OH⁻ TransitionState Transition State Boronate->TransitionState ProtonSource H₂O (Proton Source) ProtonSource->TransitionState Product Ar-H (1-Bromo-3-nitrobenzene) TransitionState->Product Borate B(OH)₄⁻ TransitionState->Borate

Caption: Base-catalyzed protodeboronation pathway.

Q2: How can I monitor the progress of my reaction and the formation of the protodeboronated byproduct?

A2: Several analytical techniques are effective for reaction monitoring.[13] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for quantitative analysis of the consumption of starting materials and the formation of both the desired product and byproducts.[7][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR) provides detailed structural information and can be used for both offline and in-situ monitoring.[7][13]

Q3: Are there alternative reagents to this compound that are more resistant to protodeboronation?

A3: Yes. Using boronic esters, such as the pinacol or MIDA esters, can significantly enhance stability.[10][14] These esters act as "protected" forms of the boronic acid and slowly hydrolyze under the reaction conditions to release the active boronic acid. This "slow-release" strategy keeps the instantaneous concentration of the more reactive free boronic acid low, thus minimizing the rate of protodeboronation.[2]

Reagent_Stability_Workflow cluster_1 Experimental Strategy to Mitigate Protodeboronation Start Reaction Prone to Protodeboronation Decision Is Protodeboronation > 10%? Start->Decision UseProtected Use Protected Boronic Acid (Pinacol or MIDA Ester) Decision->UseProtected Yes OptimizeConditions Optimize Reaction Conditions (Lower Temp, Weaker Base, Anhydrous) Decision->OptimizeConditions No Analyze Analyze Reaction Outcome (LC-MS, NMR) UseProtected->Analyze OptimizeConditions->Analyze Proceed Proceed with Reaction Analyze->Proceed

Caption: Decision workflow for mitigating protodeboronation.

Q4: Can the choice of solvent influence the rate of protodeboronation?

A4: Absolutely. As mentioned, protic solvents like water or alcohols can serve as proton sources and accelerate protodeboronation. Using aprotic solvents such as dioxane, THF, or toluene is generally recommended.[15] It is crucial to use anhydrous grades of these solvents to minimize the presence of water.

Experimental Protocol: Monitoring Protodeboronation by HPLC

This protocol provides a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction involving this compound.

  • Reaction Setup: Assemble your reaction under an inert atmosphere (argon or nitrogen).

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 20 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) in a labeled vial. This will stop the reaction in the sample.

  • Sample Preparation: If necessary, filter the quenched sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter before analysis.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Data Analysis: Monitor the peak areas of your starting materials, desired product, and the protodeboronated byproduct (1-bromo-3-nitrobenzene) over time. This will allow you to determine the reaction kinetics and the extent of protodeboronation.

References

Technical Support Center: (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (4-Bromo-2-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this reagent in cross-coupling reactions. Its structure, featuring a strongly electron-withdrawing nitro group ortho to the boronic acid and a bromo substituent at the para position, leads to a specific profile of reactivity and common side reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic outcomes.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered issues during cross-coupling reactions involving this compound. Each answer delves into the underlying mechanism of the side reaction and provides actionable, evidence-based solutions.

Q1: My reaction yield is low, and I'm observing a significant amount of 1-bromo-3-nitrobenzene by GC-MS and NMR. What is causing this byproduct, and how can I prevent it?

A1: This is a classic case of protodeboronation.

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This side reaction is particularly prevalent with electron-deficient arylboronic acids, such as this compound, because the strong electron-withdrawing effect of the nitro group makes the ipso-carbon more susceptible to protonolysis.[2][3]

Causality & Mechanism: The reaction is often catalyzed by aqueous base or acid.[1] Under the basic conditions typical for Suzuki-Miyaura coupling, the boronic acid forms a boronate species ([ArB(OH)₃]⁻). This boronate can then react with a proton source (like water or alcohols in the solvent) in a rate-limiting step to yield the undesired arene (1-bromo-3-nitrobenzene) and boric acid.[1][4] For highly electron-deficient systems, a mechanism involving the formation of a transient aryl anion may also be operative.[1][4]

Solutions to Minimize Protodeboronation:

  • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry bases. While many Suzuki protocols use aqueous bases, this substrate is highly sensitive to water.

  • Choice of Base: Switch from strong aqueous bases (like NaOH, K₂CO₃ in water) to non-aqueous, milder bases. Anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are excellent alternatives.[5]

  • Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives act as "slow-release" sources of the boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[1][6]

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote decomposition. Monitor the reaction closely and work it up as soon as it reaches completion.

Q2: My TLC and LC-MS show a major byproduct with a mass corresponding to a dimer of my starting material (5,5'-Dibromo-2,2'-dinitrobiphenyl). What is this, and how do I stop it from forming?

A2: You are observing oxidative homocoupling of the boronic acid.

Homocoupling is a common side reaction that produces symmetrical biaryls from the boronic acid starting material.[7] This process is primarily mediated by the palladium catalyst, especially in the presence of oxygen.

Causality & Mechanism: The currently accepted mechanism involves the reaction of the Pd(0) catalyst with dissolved oxygen to form a palladium peroxo complex ((η²-O₂)PdL₂).[8][9] This complex reacts with two molecules of the boronic acid. The first molecule generates an Ar-Pd(II) intermediate, which then undergoes transmetalation with a second boronic acid molecule. Subsequent reductive elimination releases the homocoupled biaryl product.[8][9][10]

Solutions to Minimize Homocoupling:

  • Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction mixture. Use a robust degassing method such as three freeze-pump-thaw cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) before adding the catalyst is effective.[11]

  • Catalyst Choice: Ensure you are using a Pd(0) source or a precatalyst that efficiently reduces to Pd(0) in situ. If using a Pd(II) source (e.g., Pd(OAc)₂), the initial reduction must be faster than the oxidative pathways that lead to homocoupling.

  • Stoichiometry: Using a slight excess of the aryl halide coupling partner relative to the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.

Q3: The reaction is sluggish, and I see significant amounts of unreacted starting materials even after extended heating. Why is this boronic acid so unreactive?

A3: The low reactivity is primarily due to steric hindrance from the ortho-nitro group.

While the electron-withdrawing nitro group activates the molecule towards some side reactions, it also presents a significant steric barrier that hinders the desired catalytic cycle.

Causality & Mechanism: The Suzuki-Miyaura cycle requires the boronic acid (as a boronate) to approach the palladium center for the crucial transmetalation step.[12][13] The bulky nitro group at the ortho-position physically blocks this approach, slowing down the rate of transmetalation significantly.[3] This steric clash is a dominant factor in the reduced efficiency compared to its isomer, 4-nitrophenylboronic acid.[3]

Solutions to Overcome Steric Hindrance:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to create a more coordinatively unsaturated and reactive palladium center, which can better accommodate sterically demanding substrates.

  • Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for transmetalation. Monitor for increased side product formation (especially protodeboronation) at higher temperatures.

  • Catalyst Loading: In some cases, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help drive the reaction to completion, though this should be a last resort due to cost and purification concerns.

Frequently Asked Questions (FAQs)

Q1: How should I purify and store this compound to ensure its quality?

A1: Boronic acids can degrade over time, especially if impure. Recrystallization is a common purification method.[14] For more challenging purifications, forming a reversible adduct with diethanolamine can be highly effective. The resulting diethanolamine adduct is often a stable, crystalline solid that can be easily isolated by filtration and washed, while impurities remain in the solvent. The pure boronic acid can be regenerated by treatment with acid during the reaction workup.[11][15] For storage, keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperature (2-8°C) and protected from light.

Q2: Can the nitro group itself react under Suzuki conditions?

A2: Under typical Suzuki-Miyaura conditions, the nitro group is generally considered a spectator. However, it's important to be aware that C-NO₂ bonds can be activated for cross-coupling under specific, more forcing conditions, often with specialized ligands and catalyst systems.[5][16][17][18] Furthermore, some palladium systems, particularly in the presence of reducing agents (like hydrides from certain bases or solvents), could potentially reduce the nitro group, leading to complex side products.[19] For standard protocols, this is not a primary concern, but it's a possibility to consider if unexpected byproducts are observed.

Q3: What are the best general starting conditions (catalyst, ligand, base, solvent) for this challenging substrate?

A3: For a challenging, sterically hindered, and electronically deactivated substrate like this, a robust catalytic system is required. A good starting point would be:

  • Catalyst: A modern palladium precatalyst like XPhos Pd G3 or SPhos Pd G3 (1-2 mol%).[11]

  • Ligand: The precatalyst already includes the optimal ligand.

  • Base: Anhydrous K₃PO₄ (2-3 equivalents).

  • Solvent: A polar aprotic solvent like 1,4-dioxane or a toluene/water mixture (e.g., 10:1), ensuring the water content is minimized if protodeboronation is a major issue.[11]

  • Temperature: 80–110 °C. Always perform the reaction under a strict inert atmosphere.

Visualized Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Suzuki_Side_Reactions cluster_side Side Reactions pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar¹-X pdiia Ar¹-Pd(II)-X oa->pdiia trans Transmetalation pdiia->trans Ar²-B(OH)₂ (Base) dehalo Dehalogenation pdiia->dehalo Hydride Source pdiib Ar¹-Pd(II)-Ar² trans->pdiib re Reductive Elimination pdiib->re re->pd0 Regeneration product Product Ar¹-Ar² re->product boronic_acid (4-Br-2-NO₂)Ar-B(OH)₂ proto Protodeboronation boronic_acid->proto H⁺ source (e.g., H₂O) homo Homocoupling (+ O₂) boronic_acid->homo Pd(0) proto_prod 1-Br-3-NO₂-ArH proto->proto_prod homo_prod Dimerized Product homo->homo_prod dehalo_prod Ar¹-H dehalo->dehalo_prod

Caption: Catalytic cycle of Suzuki coupling and key side reaction pathways.

Troubleshooting_Workflow start Experiment Shows Low Yield or Complex Mixture analyze Analyze Crude Mixture (GC-MS, LC-MS, NMR) start->analyze proto_obs Protodeboronation Product (1-bromo-3-nitrobenzene) analyze->proto_obs Byproduct ID homo_obs Homocoupling Product (Dimer) analyze->homo_obs Byproduct ID sm_obs Starting Materials Unreacted (Sluggish) analyze->sm_obs Reaction Status sol_proto Use Anhydrous Solvents/Base (e.g., K₃PO₄) Protect as Boronate Ester proto_obs->sol_proto sol_homo Rigorous Degassing (Freeze-Pump-Thaw) Ensure Inert Atmosphere homo_obs->sol_homo sol_sm Use Bulky Ligand (e.g., SPhos, XPhos) Increase Temperature Carefully sm_obs->sol_sm

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol is a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv, limiting reagent)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.[11]

  • Degassing (Critical Step): Subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol can be used to purify crude or aged this compound.

Procedure:

  • Dissolution: In a flask, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A white precipitate of the diethanolamine adduct should form.[11]

  • Isolation: Continue stirring the resulting slurry for 15-20 minutes at room temperature.

  • Filtration: Isolate the white solid adduct by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.

  • Drying: Dry the purified adduct under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction (as in Protocol 1), where the acidic workup will regenerate the boronic acid in situ before it is consumed.

Data Summary Table
IssueContributing FactorsRecommended SolutionRationale
Protodeboronation Presence of water/protic solvents, strong aqueous bases, high temperature.Use anhydrous K₃PO₄ or CsF; use anhydrous solvents; convert to MIDA or pinacol ester.Minimizes proton sources and stabilizes the C-B bond against cleavage.[1][4]
Homocoupling Presence of oxygen, inactive catalyst.Rigorous degassing (freeze-pump-thaw); use an active Pd(0) precatalyst.Removes O₂, preventing the formation of the palladium-peroxo species that initiates homocoupling.[8][9]
Low Reactivity Steric hindrance from the ortho-nitro group.Use bulky, electron-rich ligands (e.g., SPhos, XPhos); increase temperature cautiously.A more active catalyst can better overcome the steric barrier to transmetalation.[3]
Dehalogenation Hydride sources (e.g., solvent, base impurities), high temperature.Use aprotic solvents; choose a non-hydridic base (e.g., K₃PO₄).Eliminates potential hydride donors that can lead to reductive dehalogenation.[20][21]

References

Technical Support Center: Optimizing Yields in Reactions with (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for improving yields in cross-coupling reactions involving (4-Bromo-2-nitrophenyl)boronic acid. The unique electronic properties of this reagent—specifically, the presence of two electron-withdrawing groups (bromo and nitro)—present distinct challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] Like many boronic acids, it can be susceptible to degradation over time, especially when exposed to air and moisture. For best results, use the reagent from a freshly opened bottle and handle it quickly in a controlled environment (e.g., glovebox) or under a positive pressure of inert gas.

Q2: Why are reactions with this compound often low-yielding?

A2: The primary challenge stems from its electron-deficient nature. The nitro and bromo groups withdraw electron density from the aromatic ring, which can lead to several issues. Firstly, electron-deficient boronic acids are particularly prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material.[3][4] Secondly, the electronic properties can slow down key steps in the catalytic cycle of cross-coupling reactions like the Suzuki-Miyaura coupling.[5]

Q3: What is protodeboronation and why is it a major concern with this reagent?

A3: Protodeboronation is a decomposition pathway where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, typically from a proton source like water.[3] This side reaction is often accelerated by high temperatures and the presence of strong bases, conditions frequently used in Suzuki-Miyaura couplings.[4] Because this compound is electron-deficient, its C-B bond is more polarized and thus more susceptible to this cleavage, leading to significant loss of starting material and reduced product yield.[3][4]

Q4: Is an inert atmosphere truly necessary for my reaction?

A4: Absolutely. The exclusion of oxygen is critical for two main reasons. First, the active form of the palladium catalyst, Pd(0), is readily oxidized to an inactive Pd(II) species in the presence of oxygen, which can halt the catalytic cycle.[6] Second, oxygen can promote the unwanted homocoupling of the boronic acid, leading to the formation of symmetric biaryl byproducts.[6] Proper degassing of solvents and maintaining the reaction under a blanket of argon or nitrogen is essential for reproducibility and high yields.[3][6][7]

Troubleshooting Guide for Low-Yielding Suzuki-Miyaura Reactions

This section addresses specific experimental failures and provides a logical framework for optimization.

Problem 1: My Suzuki-Miyaura reaction has failed or is giving very low yields (<20%). Where do I start troubleshooting?

This common issue can usually be traced back to one of three areas: the catalyst system, the reaction conditions (base/solvent), or the stability of the boronic acid itself.

Solution Pathway 1.1: Evaluate and Optimize the Catalyst System

The palladium catalyst and its associated ligand are the heart of the reaction. For a challenging, electron-deficient substrate like this compound, a generic catalyst system like Pd(PPh₃)₄ may not be sufficient.

  • Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8] Electron-deficient systems can make the reductive elimination step rate-limiting. Modern catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are designed to accelerate this step and improve overall catalytic turnover for difficult substrates.[5][7]

  • Recommended Actions:

    • Switch to a Modern Pre-catalyst: Use a more active and stable palladacycle pre-catalyst. Buchwald G3 or G4 pre-catalysts (e.g., XPhos Pd G3/G4) are excellent starting points as they are highly active and air-stable, ensuring a greater concentration of active Pd(0) in the reaction.[5][6]

    • Screen Ligands: If using a palladium source like Pd₂(dba)₃, screen a set of electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos.[7][9] These ligands promote the crucial reductive elimination step.

    • Increase Catalyst Loading: If you observe some product formation, consider increasing the catalyst loading from a typical 1-2 mol% up to 5 mol%.[7][10]

Solution Pathway 1.2: Re-evaluate the Base and Solvent System

The choice of base and solvent is critical for both activating the boronic acid and preventing its degradation.

  • Causality: The base activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[11][12] However, an overly strong or poorly soluble base can accelerate protodeboronation.[4] The solvent must dissolve all reactants, including the inorganic base, to ensure an efficient reaction.[13][14]

  • Recommended Actions:

    • Base Selection: Avoid very strong bases like NaOH or KOH. Instead, use milder inorganic bases. K₃PO₄ and Cs₂CO₃ are often the most effective choices as they have moderate basicity and good solubility in common solvent mixtures, minimizing boronic acid decomposition.[3][10][15]

    • Solvent System: Ensure proper solubility. A mixture of an aprotic organic solvent with a small amount of water is standard, as water helps dissolve the inorganic base.[4][7]

      • Good Starting Points: 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or THF/H₂O.[4][13]

      • For Solubility Issues: If starting materials are not dissolving, consider polar aprotic solvents like DMF or NMP, but be aware they can sometimes participate in side reactions at high temperatures.[13]

Troubleshooting Workflow Diagram

G start Low Yield with This compound catalyst 1. Catalyst System Check start->catalyst conditions 2. Reaction Conditions Check start->conditions reagent 3. Reagent Stability Check start->reagent sub_catalyst1 Using Pd(PPh3)4? catalyst->sub_catalyst1 sub_catalyst3 Degassed Solvents? Inert Atmosphere? catalyst->sub_catalyst3 sub_cond1 Base Choice? conditions->sub_cond1 sub_cond3 Solvent System? conditions->sub_cond3 sub_reagent1 Suspect Protodeboronation? reagent->sub_reagent1 sub_catalyst2 Switch to Buchwald Pre-catalyst (e.g., XPhos Pd G3) or Pd2(dba)3/Bulky Ligand. sub_catalyst1->sub_catalyst2 Yes sub_catalyst4 Implement rigorous degassing (e.g., freeze-pump-thaw) and maintain Ar/N2. sub_catalyst3->sub_catalyst4 No sub_cond2 Use milder base: K3PO4 or Cs2CO3 sub_cond1->sub_cond2 sub_cond4 Ensure solubility. Try Dioxane/H2O or THF/H2O. sub_cond3->sub_cond4 sub_reagent2 Convert to Pinacol Ester (BPin) or Trifluoroborate Salt (BF3K) sub_reagent1->sub_reagent2

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Problem 2: I have confirmed my catalyst system is active and my setup is inert, but my yield is still poor. I see significant starting material decomposition.

This strongly suggests that protodeboronation is the dominant pathway. The inherent instability of the electron-deficient boronic acid needs to be addressed directly.

Solution Pathway 2.1: Convert the Boronic Acid to a More Stable Derivative
  • Causality: Boronic acids exist in equilibrium with their corresponding anhydrides (boroxines) and are susceptible to hydrolysis. Converting them to esters or trifluoroborate salts "protects" the boronic acid functionality, making it more robust to the reaction conditions.[4] These derivatives are more stable and less prone to premature decomposition.[4][11]

  • Recommended Actions:

    • Pinacol Boronic Ester (BPin): React this compound with pinacol. The resulting pinacol ester is significantly more stable and can be easily purified by chromatography. It will participate in the Suzuki coupling directly.

    • Potassium Trifluoroborate Salt (BF₃K): Treat the boronic acid with KHF₂. These salts are highly stable, crystalline solids that are resistant to air and moisture.[4][8] They slowly release the boronic acid in situ under the reaction conditions, which can minimize side reactions like homocoupling and protodeboronation.[16][17][18]

Optimized General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for reactions with this compound or its derivatives.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_inert 2. Inerting cluster_add 3. Catalyst & Solvent Addition cluster_rxn 4. Reaction cluster_workup 5. Workup & Purification prep Add Aryl Halide (1 equiv), Boronic Acid (1.2-1.5 equiv), & Base (2-3 equiv) to vial. inert Seal vial with septum. Evacuate & backfill with Argon/Nitrogen (3x cycles). prep->inert add Add Catalyst/Ligand (1-5 mol%). Add degassed solvent via syringe. inert->add rxn Heat to 80-110 °C with stirring. Monitor by TLC/LC-MS. add->rxn workup Cool to RT. Dilute with EtOAc. Wash with H2O & Brine. Dry, concentrate, & purify. rxn->workup

Caption: Step-by-step workflow for a robust Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide coupling partner (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4][6]

  • Establish Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio) via syringe. The solvent should be degassed beforehand by bubbling argon through it for 20-30 minutes or by using several freeze-pump-thaw cycles.[4][7]

  • Reaction Execution: Place the sealed vial in a preheated aluminum block on a stirrer hotplate. Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[3][6]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine to remove the inorganic salts.[3][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[3][6]

Table of Recommended Starting Conditions
ParameterRecommended ConditionRationale & Citation
Boronic Acid This compoundUse as is, or convert to a more stable BPin ester or BF₃K salt if protodeboronation is severe.[4]
Equivalents 1.2 - 1.5A slight excess is used to compensate for potential homocoupling or decomposition.[4][6]
Catalyst XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)Highly active pre-catalysts suitable for challenging, electron-deficient substrates.[6][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Milder bases that effectively promote the reaction while minimizing protodeboronation.[3][10][15]
Solvent 1,4-Dioxane/H₂O (5:1) or THF/H₂O (5:1)Common aprotic solvent mixtures that facilitate solubility of both organic and inorganic reagents.[4][13]
Temperature 80 - 110 °CSufficient thermal energy for catalytic turnover. Start at 80°C and increase if the reaction is sluggish.
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation and unwanted side reactions.[3][6]

References

Technical Support Center: Purification of (4-Bromo-2-nitrophenyl)boronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Bromo-2-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile reagent and its reaction products. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful isolation of your target compounds in high purity.

Introduction: Understanding the Challenges

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, its purification and the purification of its subsequent products can be challenging due to several inherent properties of boronic acids. The key difficulties arise from:

  • Formation of Boroxines: Boronic acids can undergo reversible self-condensation to form cyclic anhydrides known as boroxines.[3][4][5] This equilibrium between the boronic acid and boroxine can lead to complex NMR spectra and difficulties in achieving a sharp melting point.

  • Hydrolytic Instability of Boronate Esters: While boronate esters are often used as precursors, they can be susceptible to hydrolysis, reverting to the boronic acid, which can complicate purification and analysis.[6][7][8]

  • Polarity and Solubility: The polar nature of the boronic acid functional group can lead to solubility issues and streaking on silica gel during column chromatography.[9]

  • Presence of Reaction Byproducts: Suzuki-Miyaura reactions can generate various impurities, including homocoupled products, residual palladium catalyst, and inorganic salts from the base used.[1][10]

  • Protodeboronation: The carbon-boron bond can be cleaved under certain conditions, leading to the formation of 1-bromo-3-nitrobenzene as a significant byproduct.[2]

This guide will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of this compound looks complex and shows broad peaks. What could be the issue?

A1: This is a classic sign of the presence of both the monomeric boronic acid and its corresponding boroxine.[3][11] The equilibrium between these two species in solution can result in broadened peaks or multiple sets of signals. The formation of boroxine is an equilibrium process that can be influenced by factors like concentration, solvent, and the presence of water.[4][12] To confirm this, you can try dissolving a small sample in a solvent system containing a small amount of water, which should shift the equilibrium towards the monomeric boronic acid, resulting in a cleaner spectrum.

Q2: I am having trouble removing residual palladium from my Suzuki coupling product. What is the best approach?

A2: Residual palladium can often be removed by employing a multi-step strategy. After the initial aqueous workup, you can try one of the following:

  • Treatment with a thiol-functionalized resin: These resins can effectively scavenge residual palladium.

  • Filtration through Celite® or silica gel: Sometimes a simple filtration of the crude product dissolved in an organic solvent through a plug of Celite® or silica gel can remove a significant amount of the palladium catalyst.

  • Aqueous washes with a mild chelating agent: A dilute aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract the palladium into the aqueous phase.

Q3: My boronic acid seems to be degrading on the silica gel column. What are my options?

A3: The acidic nature of silica gel can sometimes promote the degradation of sensitive boronic acids. If you observe significant streaking or low recovery, consider the following alternatives:

  • Use of neutral or basic alumina for chromatography: Alumina is less acidic than silica and can be a better choice for purifying boronic acids.[9]

  • Deactivation of silica gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine in your eluent system.

  • Reverse-phase chromatography: For highly polar boronic acids, reverse-phase (C18) chromatography can be a viable option.[13]

  • Recrystallization: If your product is a solid, recrystallization is often a more effective and scalable purification method than chromatography.[1][9]

Troubleshooting Guide

This section provides a structured approach to common purification problems encountered with this compound and its reaction products.

Problem 1: Presence of Boroxine Impurity

Symptoms:

  • Complex or broad NMR spectra.

  • Inconsistent melting point.

  • Difficulty in achieving chromatographic separation from the desired boronic acid.

Troubleshooting Workflow:

boroxine_purification start Crude this compound (contains boroxine) recrystallization Recrystallization (e.g., from water or aqueous ethanol) start->recrystallization If solid acid_base Acid-Base Extraction start->acid_base Alternative method product Pure Boronic Acid recrystallization->product acid_base->product

Caption: Decision workflow for removing boroxine impurities.

Detailed Protocols

Protocol 1: Purification by Recrystallization [1][14][15]

Recrystallization is highly effective for removing boroxine, as the equilibrium will shift towards the more stable crystalline form of the boronic acid upon slow cooling.

  • Solvent Selection: Choose a solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature. For this compound, water or a mixture of ethanol and water is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Acid-Base Extraction [16][17]

This method leverages the acidic nature of the boronic acid functional group.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Extract the organic layer with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃). The boronic acid will deprotonate and move into the aqueous layer, while non-acidic impurities (like the boroxine) will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1 M HCl) until the boronic acid precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Problem 2: Purification of Suzuki-Miyaura Coupling Products

Symptoms:

  • Presence of unreacted this compound.

  • Homocoupled byproduct from the coupling partner.

  • Residual palladium catalyst.

  • Inorganic salts from the base.

General Purification Strategy: [1]

suzuki_purification crude Crude Reaction Mixture workup Aqueous Workup & Extraction (Removes inorganic salts) crude->workup crude_organic Crude Organic Product workup->crude_organic chromatography Flash Column Chromatography (Separates by polarity) crude_organic->chromatography recrystallization Recrystallization (If product is solid) crude_organic->recrystallization purified_oil Purified Product (Oil/Solid) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid

Caption: General workflow for purifying Suzuki-Miyaura reaction products.

Detailed Protocols

Protocol 3: Aqueous Workup and Extraction [2]

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then brine. This will remove the bulk of the inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 4: Flash Column Chromatography [1]

  • Stationary Phase: Use silica gel for most applications. If the product is acid-sensitive, consider using neutral alumina.

  • Eluent System: A common starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis. For more polar compounds, dichloromethane and methanol may be more suitable.[17]

  • Packing the Column: Prepare a slurry of the stationary phase in the eluent and pour it into the column. Pack the column using positive pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel for dry loading.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Eluent Systems for Column Chromatography

Polarity of ProductRecommended Eluent System (v/v)Notes
Low to MediumHexanes:Ethyl Acetate (9:1 to 1:1)Good for a wide range of biaryl products.
Medium to HighDichloromethane:Methanol (99:1 to 9:1)Effective for more polar products. A small amount of acetic acid or triethylamine can be added to improve peak shape for acidic or basic compounds, respectively.

Purity Assessment

Accurate determination of purity is crucial. Several analytical methods can be employed:

Table 2: Comparison of Analytical Methods for Purity Assessment [18][19]

MethodPrincipleSensitivityCommon Application
HPLC-UV Separation by liquid chromatography with UV detection.[18]µg/mL to ng/mLRoutine purity checks and quantification of known impurities with UV chromophores.
LC-MS Separation by liquid chromatography with mass spectrometry detection.[18][20]ng/mL to pg/mLIdentification and quantification of trace-level impurities.
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometry detection.[18]ng/mLAnalysis of volatile impurities or those that can be derivatized to become volatile.
¹H NMR Nuclear magnetic resonance spectroscopy.LowStructural confirmation and assessment of major impurities.
TLC with Alizarin Stain Thin-layer chromatography with a fluorescent stain for boronic acids.[21]HighQuick and sensitive detection of boronic acids during reaction monitoring.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in (4-Bromo-2-nitrophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the particularly challenging (4-Bromo-2-nitrophenyl)boronic acid substrate. The unique substitution pattern of this molecule presents a confluence of steric, electronic, and catalyst-inhibiting challenges that can lead to low yields and reaction failure. This document moves beyond standard protocols to explain the underlying chemical principles causing these issues and offers field-proven solutions.

Section 1: Core Concepts - Why This Coupling is Uniquely Challenging

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, relying on a palladium catalyst to couple an organoboron species with an organic halide.[1] The standard catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle cluster_cycle Productive Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Oxidative Adduct Ar-Pd(II)-X Pd(0)L2->ArPd(II)XL2 Oxidative Addition (+ Ar-X) ArPd(II)(OBase)L2 Base Adduct ArPd(II)XL2->ArPd(II)(OBase)L2 Metathesis (+ Base) ArPd(II)Ar'L2 Diaryl-Pd(II) Complex ArPd(II)(OBase)L2->ArPd(II)Ar'L2 Transmetalation (+ Ar'-B(OR)2) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (- Ar-Ar') Deactivation_Pathways Productive_Cycle Productive Suzuki Cycle Poisoning Catalyst Poisoning (Oxidation by -NO₂) Aggregation Pd Black Formation (Inactive Aggregates) Protodeboronation Protodeboronation (Substrate Loss) Protodeboronation->Productive_Cycle Prevents Entry Nitrobenzene_Deriv Side Product: 4-Bromo-2-nitrotoluene (if H source is present) Protodeboronation->Nitrobenzene_Deriv Boronic_Acid This compound Boronic_Acid->Protodeboronation Base + H₂O Active_Catalyst Active_Catalyst Active_Catalyst->Poisoning Direct Interaction with Nitro Group Active_Catalyst->Aggregation Ligand Loss or O₂ Exposure

References

Technical Support Center: Optimizing Base Selection for (4-Bromo-2-nitrophenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the successful application of (4-Bromo-2-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-deficient organoboron reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance the efficiency and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low yields?

Low yields with this substrate are a common challenge and can often be attributed to several factors. The primary reasons include:

  • Protodeboronation: The presence of two electron-withdrawing groups (nitro and bromo) on the phenyl ring significantly increases the boronic acid's susceptibility to protodeboronation.[1] This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often accelerated by aqueous bases and elevated temperatures.

  • Suboptimal Base Selection: The choice of base is critical. An inappropriate base can either be too weak to facilitate the catalytic cycle efficiently or too harsh, leading to degradation of the starting material or promotion of side reactions like protodeboronation.[2]

  • Catalyst Deactivation: The ortho-nitro group can potentially coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.

  • Poor Reagent Purity or Inadequate Degassing: As with all cross-coupling reactions, impurities in the starting materials or the presence of oxygen can lead to side reactions such as homocoupling and catalyst degradation. It is crucial to use pure reagents and thoroughly degassed solvents.

Q2: What is the estimated pKa of this compound, and how does it influence base selection?

This lower pKa means that a weaker base is required to form the reactive boronate species compared to more electron-rich boronic acids. Using a very strong base can lead to a high concentration of the boronate, which, while reactive in the desired coupling, is also more prone to protodeboronation.

Q3: How can I minimize protodeboronation of this compound?

Minimizing protodeboronation is a key challenge. Consider the following strategies:

  • Use of Milder Bases: Opt for bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Anhydrous Conditions: When possible, using anhydrous conditions with bases like potassium fluoride (KF) can suppress protodeboronation, which is often facilitated by water.

  • Use of Boronic Esters: Converting the boronic acid to a more stable pinacol ester can significantly reduce the rate of protodeboronation. The ester can then be used directly in the coupling reaction.

  • Lower Reaction Temperatures and Shorter Reaction Times: If the reaction kinetics allow, operating at lower temperatures and for shorter durations can minimize the extent of this side reaction.

Q4: Which palladium catalyst system is recommended for this type of coupling?

Given the electron-deficient nature of the boronic acid and the potential for catalyst inhibition by the nitro group, a highly active catalyst system is often required. Consider the following:

  • Palladium(II) Precatalysts with Buchwald Ligands: Systems like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates.

  • Pre-formed Palladium Catalysts: Catalysts like Pd(dppf)Cl₂ are also a good starting point and have shown efficacy in a wide range of Suzuki couplings.

Troubleshooting Guides

Problem 1: Low or No Product Formation, Starting Material Consumed

This scenario often points towards significant protodeboronation of the this compound.

start Low Yield, Starting Material Consumed check_base Analyze Base Strength and Conditions start->check_base strong_base Is a strong aqueous base (e.g., NaOH, KOH) being used? check_base->strong_base switch_mild_base Switch to a milder base (K₂CO₃, K₃PO₄). strong_base->switch_mild_base Yes high_temp Is the reaction run at high temperature (>100 °C)? strong_base->high_temp No anhydrous_conditions Consider anhydrous conditions with KF. switch_mild_base->anhydrous_conditions end Improved Yield switch_mild_base->end anhydrous_conditions->end lower_temp Lower the reaction temperature. high_temp->lower_temp Yes boronic_ester Convert boronic acid to a pinacol ester. high_temp->boronic_ester No lower_temp->end boronic_ester->end start Low Conversion check_catalyst Evaluate Catalyst System start->check_catalyst catalyst_choice Is a highly active catalyst system being used? check_catalyst->catalyst_choice buchwald_ligands Screen Buchwald ligands (SPhos, XPhos). catalyst_choice->buchwald_ligands No increase_loading Increase catalyst loading (e.g., to 5 mol%). catalyst_choice->increase_loading Yes end Improved Conversion buchwald_ligands->end check_degassing Review Degassing Procedure increase_loading->check_degassing improve_degassing Improve degassing (e.g., freeze-pump-thaw cycles). check_degassing->improve_degassing No solvent_screen Screen alternative solvents (e.g., Dioxane, Toluene, 2-MeTHF). check_degassing->solvent_screen Yes improve_degassing->end solvent_screen->end cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd_complex->transmetalation biaryl_pd Ar-Pd(II)-Ar'(L₂) transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation

References

Technical Support Center: Preventing Homocoupling of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of (4-Bromo-2-nitrophenyl)boronic acid. This particular boronic acid is prone to this undesirable side reaction due to its electron-deficient nature.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize this byproduct and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 4,4'-Dibromo-2,2'-dinitrobiphenyl. This is problematic for several reasons:

  • Reduced Yield: It consumes the boronic acid, thereby lowering the yield of the intended cross-coupled product.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the desired product, making purification by chromatography challenging.

  • Altered Stoichiometry: The consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion of the starting aryl halide.

This compound is particularly susceptible to homocoupling due to the electron-withdrawing nitro group, which makes the boronic acid more reactive in certain undesired pathways.[1][2]

Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?

A2: There are two main pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then promote the homocoupling of the boronic acid.[3][4][5]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[6][7] This is especially prevalent at the beginning of the reaction before the catalytic cycle is fully established.

Q3: How can I quickly check if homocoupling is the major issue in my reaction?

A3: You can monitor your reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The homocoupled byproduct will have a distinct retention time/factor and a molecular weight corresponding to the dimer of your boronic acid, minus two boronic acid groups.

Q4: Can the choice of base influence the amount of homocoupling?

A4: Yes, the base is crucial for activating the boronic acid for the desired transmetalation step, but an improper choice can promote homocoupling.[9][10] For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they can facilitate the desired cross-coupling more efficiently, thereby outcompeting the homocoupling pathway.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to the homocoupling of this compound.

Problem: High Levels of Homocoupling Product Detected

This is the most common issue when working with this compound. The following steps will help you mitigate this side reaction.

Root Cause Analysis & Corrective Actions
Potential Cause Corrective Action Scientific Rationale
Presence of Oxygen 1. Rigorous Degassing: Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use.[11] 2. Freeze-Pump-Thaw: For highly sensitive reactions, perform three to five freeze-pump-thaw cycles on the solvent.[12] 3. Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[3][4][5] Rigorous exclusion of oxygen is the most critical step in preventing this pathway.[7]
Pd(II) Precatalyst 1. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[13] 2. Add a Reducing Agent: If using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture.[7][14]Pd(II) species can stoichiometrically react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[6][7] Using a Pd(0) source or an additive to facilitate its formation can minimize this initial side reaction.
Suboptimal Ligand 1. Switch to Bulky, Electron-Rich Ligands: Use ligands such as SPhos, XPhos, or RuPhos.[1][2][13]These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired Suzuki-Miyaura cycle.[10] By speeding up the desired reaction, the competing homocoupling pathway becomes less significant.
Slow Addition of Boronic Acid 1. Syringe Pump Addition: Add a solution of the this compound slowly over a period of time using a syringe pump.[12]Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.
Problem: Low Yield of Desired Product, Even with Reduced Homocoupling

Even after minimizing homocoupling, you might still face low yields of your target molecule. This often points to other competing side reactions or suboptimal reaction conditions.

Root Cause Analysis & Corrective Actions
Potential Cause Corrective Action Scientific Rationale
Protodeboronation 1. Use Anhydrous Solvents: Ensure all solvents and reagents are thoroughly dried.[15] 2. Optimize Base Choice: A weaker base or careful control of the stoichiometry of a stronger base can sometimes help.[15] 3. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol ester (Bpin) derivative.[6][15]Protodeboronation is the cleavage of the C-B bond, replacing it with a hydrogen atom. This is often promoted by water and base.[15] Electron-deficient boronic acids can be susceptible to this side reaction.
Slow Transmetalation 1. Use a Stronger Base: Employ bases like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.[8][13]The transmetalation step requires the activation of the boronic acid by a base. For electron-deficient systems, a stronger base can be more effective.
Catalyst Decomposition 1. Optimize Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the formation of inactive palladium black.[15][16] Experiment with a lower reaction temperature. 2. Use a More Stable Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more robust.Catalyst decomposition reduces the concentration of the active catalytic species, leading to a stalled reaction and low yields.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • SPhos (0.02-0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for an additional 15 minutes.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimum amount of degassed solvent. Add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[8]

Protocol 2: In-situ Protection of Boronic Acid with Diethanolamine

For particularly sensitive systems, converting the boronic acid to a more stable diethanolamine adduct can prevent decomposition and side reactions.[17]

Procedure:

  • Adduct Formation: In a separate vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Diethanolamine Addition: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.

  • Isolation: Stir the resulting slurry for 10-15 minutes, then isolate the white solid by vacuum filtration. Wash with a small amount of cold solvent and dry under vacuum.

  • Suzuki Coupling: Use this diethanolamine adduct directly in your Suzuki coupling reaction, typically in a protic solvent system.

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Oxygen-Mediated Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition oxygen O₂ pd0->oxygen Oxidation pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar' L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product pdII_o2 Pd(II) Species homo_trans1 Transmetalation (Ar'B(OH)₂) pdII_o2->homo_trans1 ar_pd_oob Ar'-Pd(II)-OOB(OH)₂ L₂ homo_trans1->ar_pd_oob homo_trans2 Transmetalation (Ar'B(OH)₂) ar_pd_oob->homo_trans2 diaryl_pd_homo Ar'-Pd(II)-Ar' L₂ homo_trans2->diaryl_pd_homo reductive_elimination_homo Reductive Elimination diaryl_pd_homo->reductive_elimination_homo reductive_elimination_homo->pd0 Reduction homo_product Ar'-Ar' (Homocoupling) reductive_elimination_homo->homo_product oxygen->pdII_o2

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

The following diagram outlines a logical workflow for troubleshooting homocoupling issues.

Troubleshooting_Workflow start High Homocoupling Observed check_degassing Is Degassing Rigorous? (Sparge, Freeze-Pump-Thaw) start->check_degassing improve_degassing Improve Degassing Protocol check_degassing->improve_degassing No check_catalyst What is the Pd Source? (Pd(0) vs Pd(II)) check_degassing->check_catalyst Yes improve_degassing->check_catalyst use_pd0 Switch to Pd(0) Source (e.g., Pd₂(dba)₃) check_catalyst->use_pd0 Pd(II) check_ligand Is the Ligand Optimal? (Bulky, Electron-Rich) check_catalyst->check_ligand Pd(0) use_pd0->check_ligand change_ligand Switch to SPhos, XPhos, etc. check_ligand->change_ligand No check_base Is the Base Strong Enough? check_ligand->check_base Yes change_ligand->check_base change_base Use K₃PO₄ or Cs₂CO₃ check_base->change_base No consider_slow_addition Consider Slow Addition of Boronic Acid check_base->consider_slow_addition Yes change_base->consider_slow_addition end Homocoupling Minimized consider_slow_addition->end

Caption: A workflow for troubleshooting homocoupling issues.

References

Technical Support Center: Suzuki Coupling with Nitro-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving nitro-functionalized molecules. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with chemoselectivity, particularly the undesired reduction of the nitro group. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)
Q1: Is the nitro group generally compatible with Suzuki coupling conditions?

Answer: Yes, the nitro group is generally well-tolerated in Suzuki-Miyaura coupling reactions.[1][2] Its strong electron-withdrawing nature can even be beneficial, activating the aryl halide C-X bond (where X = Br, I) towards oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3][4] However, its compatibility is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions to avoid potential side reactions.

Q2: What is the primary side reaction involving the nitro group during a Suzuki coupling?

Answer: The most common and problematic side reaction is the reduction of the nitro group (-NO₂) to an amino group (-NH₂) . This transformation consumes the starting material and leads to the formation of the corresponding aniline derivative as a major byproduct, complicating purification and lowering the yield of the desired biaryl product. In some specific cases, particularly with advanced catalytic systems, the C–NO₂ bond itself can be cleaved in an oxidative addition step, where the nitro group acts as a leaving group.[5][6][7] However, for most standard Suzuki protocols, reduction to the amine is the more prevalent issue.

Q3: What causes the reduction of the nitro group?

Answer: The reduction is typically caused by a palladium-mediated transfer hydrogenation process. The active Pd(0) catalyst, which is essential for the Suzuki coupling, can also catalyze the reduction of the nitro group. A source of hydrogen is required for this to occur. Potential hydrogen donors in the reaction mixture include:

  • Solvents: Ethers like 1,4-dioxane or THF can act as hydride sources, especially at elevated temperatures.

  • Reagents: Boronic acids and their derivatives can sometimes serve as reducing agents.

  • Additives or Impurities: The presence of water or alcohols can also contribute to this side reaction.

The specific catalytic system (palladium precursor and ligand) plays a crucial role in determining whether the desired C-C bond formation or the undesired nitro reduction is the dominant pathway. Some palladium systems are explicitly designed to catalyze both reductions and couplings.[8][9]

Troubleshooting Guide: Chemoselectivity Issues
Q1: My reaction yield is low, and I'm isolating the aniline byproduct. What's the first thing I should check?

Answer: The formation of an aniline derivative is a clear indicator of nitro group reduction. The first and most critical parameter to evaluate is your catalytic system (palladium precursor and ligand) . Standard, general-purpose catalysts like Pd(PPh₃)₄, while effective for many couplings, can be prone to promoting nitro reduction under certain conditions.

The choice of ligand is paramount.[1] Electron-rich, sterically bulky phosphine ligands are often the key to preventing this side reaction. These ligands stabilize the Pd(0) center, accelerate the rate of oxidative addition and reductive elimination (the productive Suzuki cycle), and suppress the competing reduction pathway.

Q2: How do I choose the right palladium catalyst and ligand to prevent nitro group reduction?

Answer: To enhance chemoselectivity, move away from simple phosphine ligands and towards modern, specialized biarylphosphine ligands. These are designed for high reactivity and selectivity in challenging cross-coupling reactions.

Recommended Catalytic Systems for Nitro-Containing Substrates

Catalyst/Ligand SystemKey Features & RationaleTypical Loading
Pd(OAc)₂ / SPhos High Selectivity: SPhos is a bulky, electron-rich ligand that promotes rapid C-C coupling, outcompeting the reduction pathway. Often provides high yields under milder conditions.[10]1-3 mol% Pd, 1.1-1.2 eq ligand to Pd
Pd₂(dba)₃ / XPhos High Reactivity: XPhos is another highly effective Buchwald ligand, excellent for unreactive aryl chlorides and preventing side reactions.1-3 mol% Pd, 1.1-1.2 eq ligand to Pd
BrettPhos Precatalysts Specialized for C-N/C-O bonds and challenging couplings: BrettPhos has proven highly effective in systems where nitroarenes are used as electrophiles, showcasing its ability to control the reactivity at the C-NO₂ bond.[1][11]1-3 mol%
PdCl₂(dppf) Robust & Versatile: A good starting point for moderately challenging couplings. Its bidentate nature provides stability, though it may be less effective than Buchwald ligands for highly sensitive substrates.[10]2-5 mol%

Actionable Advice: If you are using Pd(PPh₃)₄ and observing reduction, a logical first step is to switch to a system like Pd(OAc)₂ with SPhos or XPhos . Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also improve reproducibility and ensure efficient generation of the active Pd(0) catalyst.[12][13]

Q3: What is the role of the base, and which one should I use?

Answer: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3][14] A base that is too strong or too nucleophilic can promote side reactions. For substrates sensitive to nitro group reduction, the choice of base is a key optimization parameter.

Base Selection Guide

BaseStrengthComments
K₂CO₃ ModerateA common and often successful choice. Typically used in an aqueous/organic solvent mixture. A good first choice for optimization.
K₃PO₄ Moderate/StrongOften provides higher yields than carbonates, especially for challenging couplings. Its use with bulky ligands like BrettPhos has been reported for nitroarene couplings.[1][11]
Cs₂CO₃ StrongVery effective but can be aggressive. Use if weaker bases fail.
KF WeakA mild, non-nucleophilic base. Excellent for substrates with base-labile functional groups (e.g., esters). May lead to slower reaction rates.[15]

Actionable Advice: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄ . If reduction persists, consider switching to the milder KF to see if decreasing the basicity of the medium helps suppress the side reaction.

Q4: My starting material is a nitroaryl halide. Can the nitro group itself act as a leaving group?

Answer: Yes, this is a more recently discovered and important reactivity pattern.[16] Under specific catalytic conditions, particularly those employing bulky biarylphosphine ligands like BrettPhos , the palladium catalyst can insert into the Ar–NO₂ bond, leading to a "denitrative" cross-coupling.[5][7][11]

This is mechanistically distinct from nitro group reduction. It becomes a significant competing pathway if you are trying to couple a different site on the molecule (e.g., an Ar-Br bond) and you choose a catalyst system known to promote C-NO₂ activation.[1][11] Therefore, if your molecule contains both a halide and a nitro group, it is critical to select a catalytic system that preferentially activates the C-X bond over the C-NO₂ bond. Systems based on ligands like SPhos or XPhos are generally more selective for the C-X bond.

Visualizing the Reaction Pathways

To better understand the chemistry at play, consider the following diagrams.

The Desired Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdArB->ArAr ArX Ar-X (Aryl Halide) ArX->ArPdX ArB Ar'B(OR)₂ + Base (Activated Boronic Acid) ArB->ArPdX

Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Competing Nitro Group Reduction Pathway

Nitro_Reduction Start Ar-NO₂ (Nitroarene Substrate) Intermediate [Ar-NO₂-Pd Complex] Start->Intermediate Pd0 Pd(0)L₂ Pd0->Intermediate Catalyzes HydrideSource [H] Source (Solvent, Reagent) HydrideSource->Intermediate Product Ar-NH₂ (Aniline Byproduct) Intermediate->Product Hydrogenation Steps

Caption: Simplified pathway for the undesired reduction of a nitro group to an amine.

General Experimental Protocol for Suzuki Coupling of a Nitroaryl Bromide

This protocol is a starting point and should be optimized for your specific substrates. Strict anaerobic conditions are critical.

Materials:

  • Nitroaryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 5 mL)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: To the flask, add the nitroaryl bromide, arylboronic acid, base, palladium precursor, and ligand.

  • Atmosphere Cycling: Seal the flask with a septum, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe. It is crucial to degas the solvent by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Stability and Application of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Bromo-2-nitrophenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. This compound is a valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, its unique electronic structure, featuring a strong electron-withdrawing nitro group ortho to the boronic acid moiety, presents specific stability challenges that can impact reaction efficiency and reproducibility.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these challenges, troubleshoot common issues, and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?

The main stability issues stem from its electron-deficient nature, which makes it susceptible to several degradation pathways:

  • Protodeboronation: This is the most common undesired side reaction. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding 1-bromo-3-nitrobenzene.[1][2] This process consumes the boronic acid, reducing the yield of the desired coupled product, and is often accelerated by the basic and aqueous conditions typical of Suzuki-Miyaura reactions.[1][3]

  • Thermal Decomposition: The presence of the nitro group introduces a risk of exothermic decomposition at elevated temperatures. While the compound is generally stable under recommended storage conditions, its thermal stability should be carefully evaluated using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) before attempting large-scale reactions or reactions at high temperatures.[4][5] Uncontrolled thermal decomposition can present a significant safety hazard.[4]

  • Homocoupling: Like many boronic acids, it can undergo oxidative homocoupling to form a symmetrical biaryl byproduct. This is typically promoted by the presence of oxygen in the reaction mixture.[6][7]

Q2: What are the ideal storage and handling conditions for this reagent?

To ensure maximum shelf-life and reagent integrity, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container and refrigerated at 2-8°C.[8][9] This minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation over time.

Q3: Are there any visible signs of degradation?

While not a definitive measure of purity, visual changes such as discoloration (e.g., from off-white to yellow or brown) or clumping of the solid may indicate degradation.[10] However, significant degradation, particularly protodeboronation, can occur without any obvious change in appearance. Therefore, it is always best practice to verify the purity of the reagent by an analytical method like NMR or LC-MS before use, especially if the container has been opened previously or stored for an extended period.

Q4: Is it advisable to store this compound in a solution?

No, it is strongly discouraged to store boronic acids in solution for extended periods.[10] Dissolving the compound, particularly in protic solvents or in the presence of trace moisture, significantly accelerates decomposition pathways like protodeboronation. Stock solutions should be prepared fresh immediately before use. If short-term storage in solution is absolutely necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperature (e.g., -20°C).[10]

Troubleshooting Guide for Suzuki-Miyaura Reactions

This section addresses specific problems encountered during Suzuki-Miyaura cross-coupling reactions involving this compound.

Problem 1: My reaction has a low yield, and I observe a significant amount of the protodeboronated byproduct, 1-bromo-3-nitrobenzene.

This is the most frequent issue and is almost certainly due to protodeboronation.

Causality: The electron-withdrawing nitro group makes the ipso-carbon more susceptible to protonolysis. The reaction is catalyzed by the base required for the Suzuki coupling and is accelerated by high temperatures and the presence of a proton source (like water).[1][2]

Solutions: The key is to accelerate the desired cross-coupling catalytic cycle so that it outcompetes the protodeboronation side reaction.

Protodeboronation_vs_Suzuki A This compound D Suzuki Catalytic Cycle (Fast & Efficient) A->D Pd Catalyst, Aryl Halide, Base E Protodeboronation Pathway (Slow) A->E Base, H₂O, High Temp. B Desired Suzuki Product C Protodeboronation Byproduct (1-bromo-3-nitrobenzene) D->B Reductive Elimination E->C Protonolysis

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

ParameterRecommendation to Minimize ProtodeboronationRationale
Base Selection Use the mildest effective base. Screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Strong bases (e.g., NaOH, KOH) significantly accelerate the rate of protodeboronation.[3]
Temperature Run the reaction at the lowest temperature that allows for efficient coupling (e.g., 40-80 °C).[1]Higher temperatures increase the rate of both reactions, but often favor the undesired protodeboronation.[3]
Solvent/Water Minimize water content where possible. Use anhydrous solvents and consider phase-transfer conditions if an aqueous base is required.Water is the proton source for the reaction. While often necessary for the Suzuki cycle, excess water promotes the side reaction.[1]
Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the limiting reagent is consumed.Prolonged exposure to basic, high-temperature conditions increases the extent of protodeboronation.[3]
Catalyst System Use a highly active catalyst system (e.g., Buchwald or Fu-type pre-catalysts) to ensure rapid cross-coupling.[1]If the desired coupling is sluggish, the competing protodeboronation pathway becomes more significant.[3]
Problem 2: The reaction is sluggish or fails completely, even after addressing protodeboronation.

Causality: The issue may lie with the overall health of the catalytic system or inherent challenges with the coupling partners.

Solutions: A systematic check of the reaction parameters is required.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Purity (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Verify Catalyst Activity (Use fresh pre-catalyst) check_reagents->check_catalyst Purity OK check_inert Ensure Rigorous Inert Atmosphere (Degas solvents properly) check_catalyst->check_inert Catalyst OK screen_conditions Systematically Screen Conditions (Base, Solvent, Ligand, Temp.) check_inert->screen_conditions Setup OK success Reaction Optimized screen_conditions->success

Caption: Systematic workflow for troubleshooting a failed Suzuki reaction.

  • Verify Catalyst Activity: Palladium pre-catalysts, especially Pd(0) sources, can degrade with improper storage. Use a fresh batch of a robust, air-stable pre-catalyst (e.g., a palladacycle-based G3 or G4 pre-catalyst).[6]

  • Eliminate Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote boronic acid homocoupling.[6] Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Screen Ligands: The electronic properties of this compound may require a specific ligand for efficient transmetalation. If using a simple Pd source like Pd(OAc)₂, screen a panel of phosphine ligands, particularly electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) that are known to accelerate reductive elimination and stabilize the catalytic species.

Problem 3: How can I definitively improve the stability of the boronic acid for a particularly challenging coupling?

Solution: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester.

Causality: MIDA boronates are highly stable, crystalline solids that are robust to chromatography and storage. Under the aqueous basic conditions of the Suzuki reaction, they undergo a slow hydrolysis to release the free boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation while allowing the desired cross-coupling to proceed.[1][2]

Experimental Protocol: Preparation of this compound MIDA ester

  • Dissolution: In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 10:1 mixture of dimethyl sulfoxide (DMSO) and water.

  • Heating: Heat the mixture to 80-100 °C with stirring. The solids should dissolve to form a clear solution.

  • Azeotropic Removal of Water: Apply vacuum to the flask while maintaining the temperature. The water will be removed azeotropically with the DMSO. Continue until a crystalline solid precipitates from the solution.

  • Isolation: Cool the mixture to room temperature. Isolate the solid product by vacuum filtration.

  • Washing & Drying: Wash the solid sequentially with small portions of cold water and then diethyl ether. Dry the crystalline MIDA boronate ester under high vacuum.

  • Usage: The isolated MIDA boronate can now be used directly in Suzuki-Miyaura coupling reactions under standard conditions, typically with a base like K₃PO₄ in a mixed solvent system (e.g., THF/water).

Safety Considerations

Q: Are there any specific safety hazards associated with this compound?

Yes. As an organic nitro compound, it carries a potential risk of rapid, exothermic decomposition at high temperatures.[5] While stable under normal reaction and storage conditions, process safety should be a priority, especially during scale-up.

  • Thermal Analysis: Before performing a reaction on a large scale (>5 g) or at temperatures exceeding 120 °C, it is imperative to perform a thermal hazard assessment using DSC and/or TGA.[4] This will determine the onset temperature of decomposition and the energy released, allowing for the establishment of safe operating limits.

  • Standard Handling: Beyond the thermal risk, standard laboratory precautions should be taken. The compound is an irritant; avoid contact with skin and eyes and prevent inhalation of dust by handling it in a well-ventilated fume hood.[11]

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of (4-Bromo-2-nitrophenyl)boronic Acid by HPLC: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of starting materials is non-negotiable. (4-Bromo-2-nitrophenyl)boronic acid is a critical building block in synthetic organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1][2] The presence of impurities can dramatically alter reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for determining the purity of this reagent is paramount.

This guide provides an in-depth analysis of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will explore the rationale behind method development choices, present a detailed experimental protocol, and compare its performance against an orthogonal technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a comprehensive understanding of its analytical strengths and limitations.

The Analytical Challenge: Why Boronic Acids Require a Tailored Approach

Boronic acids present unique analytical challenges. They are prone to dehydration to form cyclic boroxine anhydrides (trimers) and can undergo protodeboronation under certain conditions, where the boronic acid group is replaced by a hydrogen atom.[3][4] Furthermore, residual starting materials or by-products from their synthesis can be structurally similar, demanding a high-resolution separation technique.

Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited for this task. It separates compounds based on their hydrophobicity, offering high resolving power and sensitivity, making it the industry standard for purity determination in pharmaceutical settings.[5][6]

Developing a Robust RP-HPLC Method: A Causality-Driven Protocol

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, baseline resolution from all potential impurities, and is robust enough for routine use. Our experimental design choices are grounded in the physicochemical properties of this compound.

Experimental Workflow: HPLC Purity Determination

Below is a diagram illustrating the typical workflow for the HPLC analysis described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Accurately weigh this compound reference standard and sample B Dissolve in Diluent (e.g., Acetonitrile/Water) to a known concentration (e.g., 0.5 mg/mL) A->B C Vortex and sonicate to ensure complete dissolution B->C D Equilibrate HPLC System with initial mobile phase conditions C->D Transfer to Autosampler E Inject prepared solutions (Standard, Sample, Blank) D->E F Execute Gradient Elution to separate components E->F G Detect analytes using PDA Detector (210-400 nm) F->G H Integrate chromatograms from sample and standard runs G->H Chromatographic Data I Calculate Purity by Area Percent (%) and identify impurities H->I J Generate final report with system suitability data and results I->J

Caption: HPLC workflow from preparation to final report.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) as mandated by regulatory guidelines like the ICH.[7][8]

1. Chromatographic Conditions:

Parameter Condition & Rationale
Column Waters XSelect™ Premier HSS T3, 3.5 µm, 4.6 x 100 mm. Rationale: The HSS T3 particle technology provides excellent retention for polar compounds under aqueous conditions and superior peak shape for acidic compounds.[1]
Mobile Phase A 0.1% Formic Acid (v/v) in Water. Rationale: Formic acid suppresses the ionization of the boronic acid hydroxyl groups, minimizing peak tailing and ensuring reproducible retention.
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good separation efficiency.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B. Rationale: A gradient elution ensures that impurities with a wide range of polarities are eluted effectively, from polar (early eluting) to non-polar (late eluting).
Flow Rate 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °C. Rationale: Maintaining a constant column temperature ensures retention time reproducibility.
Detector Photodiode Array (PDA) at 254 nm. Rationale: The nitro-aromatic structure has strong UV absorbance. A PDA detector allows for peak purity analysis and spectral comparison to identify co-eluting impurities.
Injection Volume 5 µL.

| Diluent | Acetonitrile/Water (50:50 v/v). |

2. System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 0.5 mg/mL). The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 1.5 (ensures peak symmetry).

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (ensures injection precision).

3. Sample Analysis: Prepare the this compound sample at the same concentration as the standard. Inject a blank (diluent), the standard, and the sample. Purity is calculated using the area percent method.

Comparative Analysis: HPLC vs. Quantitative NMR (qNMR)

No single analytical technique is infallible. An orthogonal method—one that relies on a different principle of measurement—provides a more complete picture of a sample's purity. Quantitative NMR (qNMR) is an excellent choice as it is a primary ratio method of measurement.

Logical Comparison Framework

Comparison_Logic cluster_hplc HPLC Method cluster_qnmr qNMR Method Topic This compound Purity Assessment HPLC_Principle Principle: Physical Separation (Chromatography) Topic->HPLC_Principle qNMR_Principle Principle: Nuclear Spin Resonance (Spectroscopy) Topic->qNMR_Principle HPLC_Quant Quantification: External Standard (Area Response) HPLC_Principle->HPLC_Quant HPLC_Pros Strengths: High Sensitivity (LOD/LOQ), Excellent for trace impurities HPLC_Quant->HPLC_Pros HPLC_Cons Limitations: Requires impurity reference standards for accurate quantification HPLC_Quant->HPLC_Cons qNMR_Quant Quantification: Internal Calibrant (Integral Ratio) qNMR_Principle->qNMR_Quant qNMR_Pros Strengths: No specific reference standards needed for impurities, Provides structural information qNMR_Quant->qNMR_Pros qNMR_Cons Limitations: Lower sensitivity than HPLC, Signal overlap can be an issue qNMR_Quant->qNMR_Cons

References

A Senior Application Scientist's Guide to the Quantification of (4-Bromo-2-nitrophenyl)boronic acid: A Comparative Analysis of qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of key intermediates like (4-Bromo-2-nitrophenyl)boronic acid is paramount. This boronic acid derivative is a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. Inaccurate quantification can lead to stoichiometry errors, impacting reaction yields, impurity profiles, and ultimately, the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the accurate determination of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure self-validating and reliable analytical systems.

The Power of qNMR: A Primary Method for Absolute Quantification

Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it provides a direct measurement of the analyte's concentration without the need for a calibration curve generated from a reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined.[1][2]

Key Advantages of qNMR:
  • Absolute Quantification: Eliminates the need for a specific reference standard of the analyte, which can be costly or difficult to synthesize.[1]

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy with low measurement uncertainty.

  • Structural Information: Provides structural confirmation of the analyte alongside quantitative data.

  • Non-destructive: The sample can be recovered and used for other analyses.

Experimental Protocol: qNMR Quantification of this compound

This protocol is designed to provide a robust and accurate quantification of this compound using ¹H qNMR.

Causality Behind Experimental Choices:
  • Deuterated Solvent Selection: this compound is a polar molecule. Based on the structure and data from similar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to disrupt intermolecular hydrogen bonding, which can minimize the formation of boroxine anhydrides—a common issue with boronic acids that leads to complex and misleading NMR spectra. Methanol-d₄ is also a suitable alternative.

  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR. Maleic acid is a suitable choice as its vinyl proton signal appears as a sharp singlet around 6.3 ppm in DMSO-d₆, which is unlikely to overlap with the aromatic signals of this compound. Other potential standards include 1,4-dinitrobenzene and dimethyl sulfone, but their signals may be closer to the analyte's aromatic region. The internal standard must be of high purity, stable, non-reactive with the analyte, and have a known chemical structure.

  • Selection of Quantification Signals: For this compound, the aromatic protons are the most suitable for quantification. Based on the spectra of similar compounds like 4-nitrophenyl boronic acid and 4-bromophenylboronic acid, we can predict the aromatic signals to appear between 7.5 and 8.5 ppm.[3][4] It is crucial to select a well-resolved signal that is free from overlap with other signals from the analyte, internal standard, or impurities.

  • Optimization of Acquisition Parameters: To ensure accurate integration, a sufficient relaxation delay (D1) is crucial. A common rule of thumb is to set D1 to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A 90° pulse angle is recommended to maximize the signal-to-noise ratio. A high number of scans may be necessary to achieve a signal-to-noise ratio of at least 250:1 for integration errors below 1%.

Step-by-Step qNMR Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-7 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Allow the sample to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.

    • Shim the sample to achieve optimal resolution and lineshape.

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30-60 seconds (should be determined experimentally by measuring T₁ values).

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Number of Scans (NS): 16-64 (adjust to achieve S/N > 250:1 for the signals of interest).

      • Spinning: Off, to avoid spinning sidebands.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved aromatic proton signal of this compound and the singlet from the internal standard (e.g., the vinyl proton of maleic acid).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the qNMR Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim Sample transfer->shim acquire Acquire 1H NMR Spectrum (Quantitative Parameters) shim->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: The qNMR workflow for the quantification of this compound.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR is a powerful tool, HPLC-UV and LC-MS are widely used in pharmaceutical analysis for purity determination and impurity profiling. A comparative understanding is essential for selecting the most appropriate technique for a given application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique that separates components of a mixture based on their interaction with a stationary phase, followed by detection using UV absorbance.

  • Strengths: High sensitivity for UV-active compounds, high throughput with automated systems, and excellent for resolving impurities.

  • Weaknesses: It is a comparative technique requiring a certified reference standard of the analyte for accurate quantification. The response factor of impurities can differ significantly from the main component, leading to inaccurate purity assessments when using an area percent method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

  • Strengths: High sensitivity and selectivity, provides molecular weight information for impurity identification.

  • Weaknesses: Response can be highly dependent on the ionization efficiency of the analyte and impurities. Quantification often requires an isotopically labeled internal standard for the highest accuracy.

Head-to-Head Comparison:
FeatureqNMRHPLC-UVLC-MS
Principle Primary, based on molar concentrationComparative, based on separation and UV responseComparative, based on separation and ionization
Accuracy High, provides absolute purityHigh with a specific reference standard; can be lower with area percent methodHigh with an appropriate internal standard
Precision Excellent (low RSD)Very good (low RSD)Good to Very Good (low RSD)
Reference Standard Requires a certified internal standard of a different compoundRequires a certified reference standard of the analyteOften requires an isotopically labeled internal standard of the analyte
Impurity Identification Can provide structural informationRequires hyphenated techniques (e.g., LC-MS)Provides molecular weight and fragmentation data
Throughput ModerateHighHigh
LOD/LOQ ~0.1% / ~0.3%~0.01% / ~0.05%pg/mL to ng/mL range

Decision-Making Workflow:

decision_tree start Need to quantify This compound ref_std_avail Is a certified reference standard of the analyte available? start->ref_std_avail abs_purity Is absolute purity required without a specific reference standard? ref_std_avail->abs_purity No hplc Use HPLC-UV ref_std_avail->hplc Yes trace_impurities Is trace impurity profiling the primary goal? abs_purity->trace_impurities No qnmr Use qNMR abs_purity->qnmr Yes trace_impurities->hplc Yes lcms Use LC-MS for impurity identification trace_impurities->lcms For Identification

Caption: Decision tree for selecting an analytical technique.

Troubleshooting and Field-Proven Insights

  • Boroxine Formation: As mentioned, boronic acids can dehydrate to form cyclic boroxine anhydrides. This equilibrium can be shifted by using a hydrogen-bond-donating solvent like DMSO-d₆ or by adding a small amount of D₂O to the NMR sample. The presence of boroxines will be evident from a more complex aromatic region in the ¹H NMR spectrum.

  • Signal Overlap: If the aromatic signals of the analyte overlap with the internal standard, consider using a different internal standard or a different deuterated solvent to induce a change in chemical shifts.

  • Baseline Distortion: A distorted baseline can significantly impact the accuracy of integration. Ensure proper shimming and use a higher-order polynomial function for baseline correction if necessary.

  • Weighing Errors: Accurate weighing is critical for qNMR. Use a calibrated analytical balance with a draft shield and allow the sample and standard to equilibrate to room temperature before weighing to avoid errors due to static electricity or temperature gradients.

Conclusion

For the absolute quantification of this compound, qNMR is a superior technique, offering high accuracy and precision without the need for a specific reference standard of the analyte. Its ability to provide structural information simultaneously adds to its value in a research and development setting. While HPLC-UV and LC-MS excel in high-throughput screening and trace impurity analysis, they rely on the availability of reference materials for accurate quantification. By understanding the principles, strengths, and limitations of each technique, scientists can make informed decisions to ensure the quality and integrity of their work.

References

comparison of (4-Bromo-2-nitrophenyl)boronic acid with other isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Bromo-2-nitrophenyl)boronic acid: A Comparative Analysis of Isomeric Reactivity

For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Substituted phenylboronic acids are foundational reagents in modern organic synthesis, primarily for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive comparison of this compound with its structural isomers, offering insights into how the positioning of the bromo and nitro functional groups profoundly impacts physicochemical properties and reactivity. Supported by mechanistic principles and comparative experimental data, this document serves as a practical resource for making informed decisions in catalyst selection and reaction optimization.

Physicochemical Properties: A Foundation for Reactivity

The inherent properties of a boronic acid, such as its melting point and acidity (pKa), provide initial clues to its stability and behavior in a reaction. The presence of a strongly electron-withdrawing nitro group and a moderately withdrawing bromine atom significantly alters the electronic landscape of the phenyl ring compared to unsubstituted phenylboronic acid.

The table below summarizes key physicochemical properties for this compound and several of its isomers. This data is essential for understanding solubility characteristics and predicting reactivity trends.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound860034-11-3C₆H₅BBrNO₄245.82N/A
(4-Bromo-3-nitrophenyl)boronic acid74386-13-3C₆H₅BBrNO₄245.82213-216
(2-Bromo-3-nitrophenyl)boronic acidN/AC₆H₅BBrNO₄245.83N/A
(2-Bromo-4-nitrophenyl)boronic acidN/AC₈H₇BrN₂O₃259.06N/A
(2-Bromo-5-nitrophenyl)boronic acidN/AC₆H₅BBrNO₄245.82N/A
(5-Bromo-2-nitrophenyl)boronic acidN/AC₇H₇BBrNO₄259.85125-127

Data sourced from PubChem, Sigma-Aldrich, and ChemicalBook.[2][3][4][5][6][7]

The Suzuki-Miyaura Coupling: Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The performance of a given boronic acid is largely dictated by the efficiency of the transmetalation step, which is highly sensitive to both electronic and steric factors.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ox_Adduct R¹-Pd(II)L₂-X Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex R¹-Pd(II)L₂-R² Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² Transmetalation_Complex->Product ArX R¹-X (Aryl Halide) ArX->Ox_Adduct Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation_Complex Base Base Base->Transmetalation_Complex caption Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Electronic Effects

The nitro group (-NO₂) is a powerful electron-withdrawing group due to both its negative inductive (-I) and negative mesomeric (-M) effects.[8] This deactivates the aromatic ring, reducing the nucleophilicity of the aryl group on the boronic acid. A less nucleophilic aryl group can slow the rate of transmetalation, where the organic moiety is transferred from boron to the palladium center.[9] The magnitude of this deactivation is most pronounced when the nitro group is ortho or para to the boronic acid, where mesomeric effects are strongest.

The "Ortho Effect": Steric Hindrance

The most critical factor differentiating this compound from many of its isomers is the presence of the bulky nitro group in the ortho position. This substituent sterically hinders the boronic acid moiety, impeding the formation of the necessary intermediate with the palladium catalyst complex during the transmetalation step.[8] This steric clash often leads to significantly lower reaction rates and yields, a phenomenon commonly referred to as the "ortho effect." Isomers lacking an ortho substituent, such as (4-Bromo-3-nitrophenyl)boronic acid, are generally more reactive.

Steric_Hindrance cluster_ortho This compound cluster_meta (4-Bromo-3-nitrophenyl)boronic acid B B(OH)₂ NO2 NO₂ Br Br C1 C1 C1->B C2 C2 C1->C2 C2->NO2 C3 C3 C2->C3 C4 C4 C3->C4 C4->Br C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 B_m B(OH)₂ NO2_m NO₂ Br_m Br Cm1 Cm1 Cm1->B_m Cm2 Cm2 Cm1->Cm2 Cm3 Cm3 Cm2->Cm3 Cm3->NO2_m Cm4 Cm4 Cm3->Cm4 Cm4->Br_m Cm5 Cm5 Cm4->Cm5 Cm6 Cm6 Cm5->Cm6 Cm6->Cm1 Catalyst [Pd]-Catalyst Catalyst->B Approach Hindered Catalyst->B_m Approach Favorable caption Fig 2. Steric hindrance from an ortho-nitro group.

Fig 2. Steric hindrance from an ortho-nitro group.

A Comparative Experimental Protocol

To objectively evaluate the reactivity of these isomers, a standardized Suzuki-Miyaura cross-coupling experiment is essential. The following protocol is designed to compare the performance of this compound against its meta-substituted counterpart, (4-Bromo-3-nitrophenyl)boronic acid, which lacks the challenging ortho substituent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Flame-dry Schlenk flask under vacuum Inert Backfill with Argon/Nitrogen Start->Inert Reagents Add Aryl Halide, Boronic Acid Isomer, Base (K₃PO₄) Inert->Reagents Solvent Add Toluene and Water Reagents->Solvent Degas Degas mixture (3x vacuum/backfill cycles) Solvent->Degas Catalyst Add Pd Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) Degas->Catalyst Heat Heat to 100 °C with vigorous stirring Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Extract Dilute with Ethyl Acetate, Wash with Water & Brine Cool->Extract Dry Dry organic layer (Na₂SO₄), Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify caption Fig 3. Workflow for comparative Suzuki-Miyaura coupling.

Fig 3. Workflow for comparative Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology

Objective: To compare the reaction yield between 4-iodoanisole and two different bromo-nitrophenylboronic acid isomers.

Reagents:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acid Isomer (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature. Backfill with an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 4-iodoanisole (234 mg), the selected boronic acid isomer (e.g., (4-Bromo-3-nitrophenyl)boronic acid, 295 mg), and potassium phosphate (637 mg).

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL).

  • Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with the inert gas. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (4.5 mg) and SPhos (16.4 mg).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

  • Analysis: Characterize the final product and determine the isolated yield.

Expected Results and Discussion

Running the above protocol with different isomers would likely yield results that underscore the importance of the substituent pattern. A general reactivity trend is often observed where isomers lacking steric hindrance outperform those with ortho substituents.[9]

Boronic Acid IsomerSubstituent PatternExpected Yield (%)Key Factor
(4-Bromo-3-nitrophenyl)boronic acidmeta-NO₂, para-Br75-90%Favorable; no ortho hindrance.
This compound ortho-NO₂ , para-Br10-40% Severe steric hindrance.
(2-Bromo-4-nitrophenyl)boronic acidortho-Br , para-NO₂30-60%Moderate steric hindrance from Br.
(5-Bromo-2-nitrophenyl)boronic acidortho-NO₂ , meta-Br10-40%Severe steric hindrance.
Analysis of Trends:

The significantly lower expected yield for this compound is a direct consequence of the ortho-nitro group.[8] This steric barrier not only slows the desired coupling reaction but also provides more opportunity for side reactions to occur.

A common and problematic side reaction for electron-deficient arylboronic acids, especially ortho-substituted ones, is protodeborylation .[10] Under the basic, aqueous conditions of the Suzuki coupling, the C-B bond can be cleaved and replaced with a C-H bond, converting the starting material into 1-bromo-3-nitrobenzene and reducing the overall yield of the desired product.

Strategies for Overcoming Low Reactivity:

For syntheses where the (4-bromo-2-nitro)phenyl moiety is essential, several strategies can be employed to improve yields:

  • Catalyst System Screening: Employing highly active, modern catalyst systems, such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), can sometimes overcome the steric barrier and accelerate the coupling reaction relative to protodeborylation.[10]

  • Milder Bases: Using weaker or non-aqueous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can sometimes suppress the rate of protodeborylation.[10]

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester, is a highly effective strategy. These esters are more resistant to protodeborylation and slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring the cross-coupling pathway.[10]

Conclusion and Recommendations

The choice between this compound and its isomers is not trivial and has profound implications for synthetic efficiency. This guide demonstrates that substituent position is a paramount consideration.

  • For High Reactivity and Yield: Researchers should prioritize isomers that lack ortho substituents, such as (4-Bromo-3-nitrophenyl)boronic acid . The absence of steric hindrance allows for more efficient participation in the Suzuki-Miyaura catalytic cycle, leading to higher yields and simpler reaction optimization.

  • When Ortho Substitution is Necessary: If the specific substitution pattern of This compound is required, chemists must anticipate challenges. Success hinges on careful optimization of the reaction conditions, including the use of advanced catalyst systems and strategies to mitigate protodeborylation, such as conversion to a boronate ester.

By understanding the interplay of electronic and steric effects, and by selecting the appropriate isomer and reaction conditions, researchers can harness the power of these versatile building blocks to advance their work in chemical synthesis and drug discovery.

References

reactivity of 4-bromo-2-nitrophenylboronic acid vs 4-bromo-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-2-nitrophenylboronic Acid and 4-Bromo-3-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction: The Subtle Power of Isomeric Position

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2][3] The efficiency and outcome of this palladium-catalyzed reaction are profoundly influenced by the electronic and steric characteristics of the coupling partners, namely the organohalide and the organoboron species.[4] Phenylboronic acids, as stable and easy-to-handle organoboron reagents, are workhorses in this domain.[5][6]

This guide provides a detailed comparative analysis of two structurally similar yet reactively distinct isomers: 4-bromo-2-nitrophenylboronic acid and 4-bromo-3-nitrophenylboronic acid . While both molecules share the same elemental composition, the positional difference of the strongly electron-withdrawing nitro (–NO₂) group relative to the boronic acid (–B(OH)₂) moiety imparts dramatically different reactivity profiles. Understanding these differences is critical for researchers in medicinal chemistry and materials science for reaction optimization, impurity profiling, and rational molecular design.

Core Thesis: Steric Hindrance as the Dominant Differentiator

The central finding of this comparative analysis is that 4-bromo-3-nitrophenylboronic acid exhibits significantly higher reactivity in Suzuki-Miyaura coupling reactions compared to its 2-nitro isomer . This difference is primarily governed by steric effects, with electronic factors playing a secondary, albeit important, role.

The bulky nitro group at the ortho position in 4-bromo-2-nitrophenylboronic acid creates substantial steric hindrance around the boronic acid functional group.[7] This steric congestion severely impedes the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[1][7] Conversely, the meta-positioned nitro group in the 3-nitro isomer is sufficiently remote from the reaction center, minimizing steric clash and allowing for a more facile and efficient coupling process.[8]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

To understand the impact of the isomeric position, we must first visualize the catalytic cycle. The key steps are: (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)-X L₂ (Aryl-Pd Complex) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination Transmetalation Transmetalation (Rate-Limiting Step) PdII_Biaryl R¹-Pd(II)-R² L₂ (Di-organo Pd Complex) PdII_Biaryl->PdII_Aryl Transmetalation (Key Step Affected by Sterics) RedElim Reductive Elimination ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronate Complex ([R²-B(OH)₃]⁻) Product Biaryl Product (R¹-R²)

Caption: The Suzuki-Miyaura catalytic cycle.

The transmetalation step requires the formation of a complex between the aryl-palladium halide and the boronate species (formed from the boronic acid and base).[1][2] It is at this stage that the steric bulk of an ortho-nitro group presents a significant kinetic barrier.

Detailed Reactivity Comparison

Steric Effects: The Ortho-Nitro Penalty

As established, steric hindrance is the primary factor dictating the lower reactivity of 4-bromo-2-nitrophenylboronic acid. The proximity of the –NO₂ group to the –B(OH)₂ group physically obstructs the coordination of the boron atom to the palladium center. This leads to a higher activation energy for the transmetalation step, resulting in slower reaction rates and often lower yields.[7]

In contrast, the 3-nitro isomer has an unobstructed boronic acid moiety, allowing for efficient interaction with the palladium catalyst, mirroring the reactivity of less hindered phenylboronic acids.

Steric_Hindrance cluster_0 4-bromo-2-nitrophenylboronic acid cluster_1 4-bromo-3-nitrophenylboronic acid a b Significant Steric Clash c d e Minimal Steric Hindrance

Caption: Steric hindrance comparison between the two isomers.

Electronic Effects: A More Nuanced Influence

The nitro group is powerfully electron-withdrawing through both inductive (–I) and mesomeric (–M) effects.[8] These electronic influences have a dual and somewhat competing impact on reactivity.

  • Decreased Nucleophilicity: The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making the aryl group less nucleophilic. This directly slows the transfer of the aryl group from boron to the electropositive palladium center during transmetalation.[8] This effect is present in both isomers.

  • Increased Lewis Acidity: The electron deficiency can increase the Lewis acidity of the boron atom. This could potentially facilitate the initial interaction with the base to form the reactive boronate complex, a prerequisite for transmetalation.[7]

  • Protodeboronation Risk: A significant side reaction, particularly for electron-deficient arylboronic acids, is protodeboronation. This is the cleavage of the C–B bond by a proton source (like water in the solvent mixture), which converts the boronic acid back to an arene (in this case, 1-bromo-3-nitrobenzene or 1-bromo-2-nitrobenzene), reducing the overall yield of the desired coupled product.[7][9]

While both isomers are deactivated electronically compared to unsubstituted phenylboronic acid, the steric factor in the 2-nitro isomer is the overwhelming determinant of its poor performance in coupling reactions.

Quantitative Data Summary

Boronic Acid IsomerCoupling PartnerCatalyst SystemBase / SolventTime (h)Yield (%)Reference Analogy
4-Bromo-3-nitro- (Analogous to meta)4-Anisoleboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene:H₂O4~85-95%[8]
4-Bromo-2-nitro- (Analogous to ortho)4-Anisoleboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene:H₂O12-24< 20-40%[7][8]

Note: Yields are estimates based on trends reported for meta- and ortho-nitrophenylboronic acids. Actual yields will vary based on the specific coupling partner and precise reaction conditions. The trend of meta >> ortho in terms of yield and reaction rate is consistently observed.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-nitrophenylboronic Acid

This section provides a representative, self-validating protocol for the coupling of the more reactive isomer, 4-bromo-3-nitrophenylboronic acid, with phenylboronic acid.

Objective: To synthesize 4-bromo-3-nitrobiphenyl.
Materials & Reagents:
  • 4-Bromo-3-nitrophenylboronic acid (1.0 mmol, 246.8 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 636.8 mg)

  • Toluene (5 mL, anhydrous)

  • Deionized Water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

  • Standard workup and purification supplies (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Workflow Diagram

Workflow A 1. Setup & Inerting Add solids to Schlenk flask. Evacuate and backfill with N₂/Ar (3x). B 2. Reagent Addition Add anhydrous toluene and degassed water via syringe. A->B C 3. Reaction Heat mixture to 100°C with vigorous stirring for 4-6 hours. B->C D 4. Monitoring Check reaction completion by TLC or LC-MS. C->D E 5. Workup Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. D->E F 6. Purification Dry organic layer (MgSO₄), filter, and concentrate. Purify by column chromatography (Silica gel). E->F G 7. Analysis Characterize pure product by ¹H NMR, ¹³C NMR, and MS. F->G

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-nitrophenylboronic acid (246.8 mg), phenylboronic acid (146.3 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (636.8 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) followed by deionized, degassed water (0.5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn dark brown or black.

  • Reaction Monitoring: After 4 hours, take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate to check for the consumption of the starting material. If the reaction is incomplete, allow it to stir for an additional 2 hours.

  • Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-bromo-3-nitrobiphenyl.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations for Researchers

The positional chemistry of substituents on a phenylboronic acid ring is a critical design parameter in synthesis planning. This guide demonstrates that for bromo-nitrophenylboronic acids, the 3-nitro isomer is the vastly superior substrate for Suzuki-Miyaura coupling reactions due to the minimal steric hindrance around the boronic acid moiety. The 2-nitro isomer, while electronically similar, is severely sterically encumbered, leading to poor reactivity, longer reaction times, and lower yields.

Key Takeaways for Application Scientists:

  • Prioritize the 3-Nitro Isomer: When designing a synthetic route requiring a bromo-nitrophenyl fragment to be introduced via Suzuki coupling, 4-bromo-3-nitrophenylboronic acid should be the default choice.

  • Anticipate Challenges with the 2-Nitro Isomer: If the use of 4-bromo-2-nitrophenylboronic acid is unavoidable, researchers should be prepared for significant optimization. This may include screening more sterically demanding and highly active phosphine ligands (e.g., Buchwald-type ligands), employing higher catalyst loadings, and accepting potentially low yields.[4][10]

  • Monitor for Protodeboronation: For both isomers, but especially when reactions are sluggish, protodeboronation is a key side reaction. Using anhydrous solvents and minimizing reaction time can help mitigate this issue.

By understanding the interplay of steric and electronic effects, chemists can make more informed decisions, accelerating discovery and improving the efficiency of complex molecule synthesis.

References

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] This palladium-catalyzed reaction forms carbon-carbon bonds between organoboron compounds and organic halides or triflates, offering a versatile and highly efficient method for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent, particularly substituted phenylboronic acids, is critical as it significantly influences reaction outcomes. This guide provides an in-depth comparative analysis of the performance of variously substituted phenylboronic acids, supported by experimental data, to inform rational substrate selection and reaction optimization.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring.[3] These factors primarily impact the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4]

Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the ipso-carbon attached to the boron atom. This enhanced nucleophilicity generally facilitates the transmetalation step, leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can hinder the transmetalation process.[3]

Steric Effects: The size and position of substituents can sterically impede the approach of the boronic acid to the palladium complex. This is particularly pronounced with ortho-substituents, which can significantly slow down or even inhibit the reaction due to steric hindrance around the carbon-boron bond.[3][5]

Performance Comparison: A Data-Driven Analysis

To illustrate the practical implications of these effects, the following data, compiled from various studies, compares the performance of ortho-, meta-, and para-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with a common aryl halide.

Case Study: Nitrophenylboronic Acids

The nitro group is a strong electron-withdrawing group. A survey of literature on the coupling of nitrophenylboronic acid isomers with aryl halides like 4-bromoanisole or 4-chlorotoluene reveals a general reactivity trend: para > meta >> ortho .[3]

Phenylboronic Acid IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[3]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101288[3]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol1002445[3]

This trend can be rationalized by considering the interplay of electronic and steric factors. While the electron-withdrawing nature of the nitro group deactivates the boronic acid for transmetalation, the steric hindrance of the ortho-nitro group presents a much more significant barrier to reaction, resulting in dramatically lower yields even under more forcing conditions.[3]

General Trends for Electron-Donating and Withdrawing Groups

Competition experiments further elucidate the impact of substituents. For instance, in a competitive reaction between phenylboronic acid (PBA) and 4-methoxyphenylboronic acid (an EDG), the latter shows preferential reactivity.[6] Conversely, when comparing phenylboronic acid with those bearing electron-withdrawing groups like a formyl group (-CHO), the reaction is significantly slower.[7]

The following table summarizes the general reactivity trends observed:

Substituent TypePositionGeneral Reactivity TrendCausality
Electron-Donating (e.g., -OCH₃, -CH₃)para, metaHighIncreased nucleophilicity of the aryl group facilitates transmetalation.
Electron-DonatingorthoModerate to LowSteric hindrance can counteract the favorable electronic effect.
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃)para, metaModerate to LowDecreased nucleophilicity slows down transmetalation.
Electron-WithdrawingorthoVery LowSevere steric hindrance combined with unfavorable electronics.
Halogens (e.g., -F, -Cl, -Br)AnyVariableA combination of inductive electron-withdrawing and resonance electron-donating effects, along with steric factors, leads to varied reactivity.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product RedElim->Pd0 ArX Ar-X ArX->OxAdd Aryl Halide ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Boronic Acid Base Base Base->Transmetalation Activates Boronic Acid Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Solvents inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

A Researcher's Guide to the Electronic Effects of Substituents on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, mastering the nuances of the Suzuki-Miyaura cross-coupling reaction is fundamental. This powerful C-C bond-forming tool offers immense versatility, but its success hinges on a deep understanding of the subtle factors that govern its efficiency. Among the most critical of these is the electronic nature of the substituents on the boronic acid coupling partner.

This guide provides an in-depth comparison of how electron-donating and electron-withdrawing groups on arylboronic acids influence reaction kinetics and overall yields. We will delve into the mechanistic underpinnings of these effects, provide quantitative comparative data, and present a detailed protocol for researchers to conduct their own kinetic analyses.

The Decisive Role of Electronics in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

The electronic properties of the substituents on the arylboronic acid exert their most profound influence during the transmetalation step. This step involves the transfer of the organic group from the boron atom to the palladium center. For this transfer to occur efficiently, the boronic acid must be activated, typically by a base, to form a more nucleophilic boronate species.[2][3] The rate of this crucial step is highly sensitive to the electron density of the aryl group being transferred.

Suzuki_Miyaura_Cycle

Generally, electron-donating groups (EDGs) on the arylboronic acid increase the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), thereby accelerating the rate of transmetalation and often leading to higher reaction yields.[2] Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.[4] However, the effect of EWGs can be more complex, as they also increase the Lewis acidity of the boron center, potentially facilitating the initial interaction with the palladium complex.

Quantitative Comparison of Boronic Acid Reactivity

The following table provides a comparative summary of the kinetic performance of various arylboronic acids, illustrating the impact of substituent electronic effects. The relative initial rates are normalized for comparison and are based on general principles observed in kinetic studies of Suzuki-Miyaura reactions.[4]

Boronic Acid TypeRepresentative Boronic AcidSubstituent NatureRelative Initial Rate (Normalized)Key Kinetic Considerations
Aryl (Electron-Rich) 4-Methoxyphenylboronic AcidStrong EDG (-OCH₃)~7.0The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, accelerating the transmetalation step.[4]
Aryl (Electron-Neutral) Phenylboronic AcidNeutral (-H)~5.0Serves as a baseline for arylboronic acid reactivity.[4]
Aryl (Electron-Poor) 4-Trifluoromethylphenylboronic AcidStrong EWG (-CF₃)~3.0The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step.[4]
Aryl (Electron-Poor) 4-Nitrophenylboronic AcidStrong EWG (-NO₂)Lower than Phenylboronic AcidThe potent electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the ipso-carbon, often leading to lower yields compared to electron-neutral or -rich counterparts.[5]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Visualizing the Structure-Reactivity Relationship: The Hammett Plot

The relationship between the electronic properties of substituents and the reactivity of arylboronic acids can be quantitatively described using a Hammett plot. This plot correlates the logarithm of the reaction rate constant (k) with the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent.

A linear Hammett plot is indicative of a consistent reaction mechanism across the series of substituted reactants. The slope of the plot, known as the reaction constant (ρ), provides insight into the nature of the transition state. For the Suzuki-Miyaura coupling, a negative ρ value is typically observed when varying the substituents on the boronic acid, indicating that electron-donating groups (which have negative σ values) accelerate the reaction.

Hammett_Relationship

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Reactions

For researchers aiming to quantify the electronic effects of substituents on boronic acid reactivity, a robust and reproducible kinetic analysis protocol is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of an aryl halide with a series of electronically differentiated arylboronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • A series of para-substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-trifluoromethylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • Schlenk flasks, syringes, and other standard laboratory glassware

  • HPLC system with a suitable column and detector

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), the specific arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Initiation: Add the palladium catalyst (e.g., 0.03 mmol, 3 mol%) to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of diethyl ether and saturated aqueous NH₄Cl).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each boronic acid. The initial reaction rate can be determined from the initial slope of this curve.[4]

Experimental_Workflow

Conclusion

The electronic nature of substituents on boronic acids is a pivotal factor in determining the efficiency of Suzuki-Miyaura cross-coupling reactions. A thorough understanding of these effects allows for the rational selection of coupling partners and the optimization of reaction conditions. As a general principle, electron-donating groups on the arylboronic acid tend to accelerate the reaction by enhancing the nucleophilicity of the transferring group, leading to faster transmetalation. Conversely, electron-withdrawing groups can retard the reaction, although this effect can be modulated by other reaction parameters. The provided data, mechanistic insights, and experimental protocol serve as a valuable resource for researchers seeking to harness the full synthetic potential of this indispensable reaction.

References

Navigating the Bottleneck: A Comparative Guide to Steric Hindrance in Ortho-Substituted Phenylboronic Acids for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

As a cornerstone of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is prized for its versatility in forging carbon-carbon bonds.[1][2][3] However, the efficiency of this powerful reaction can be significantly hampered by steric hindrance, particularly when employing ortho-substituted phenylboronic acids. This guide provides an in-depth comparison of the challenges and solutions associated with these sterically demanding substrates, offering experimental insights and data to aid researchers in navigating this synthetic bottleneck.

The crux of the issue lies in the intricate dance of the catalytic cycle.[4] The bulky nature of ortho substituents impedes key steps, most notably the transmetalation of the aryl group from boron to the palladium center.[5] This steric clash can dramatically reduce reaction rates and overall yields, a phenomenon that is far less pronounced with meta- and para-substituted isomers.[5][6]

The "Ortho Effect": A Quantitative Look at Reactivity

The detrimental impact of ortho substituents is not merely qualitative. Experimental data consistently demonstrates a sharp decline in yield as steric bulk increases around the boronic acid moiety. A comparative analysis of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling with 4-bromoanisole reveals a stark trend: para > meta >> ortho.[6] While the para and meta isomers provide high yields, the ortho isomer's performance is significantly diminished, underscoring the profound effect of steric hindrance.[6]

This trend is not limited to nitro groups. Phenylboronic acids with other ortho substituents, such as methyl or chloro groups, also exhibit attenuated reactivity compared to their less hindered counterparts.[7][8] For instance, the coupling of mesitylboronic acid (2,4,6-trimethylphenylboronic acid) with iodobenzene proceeds sluggishly due to the steric hindrance imposed by the two ortho methyl groups.[5]

Phenylboronic Acid IsomerCoupling PartnerCatalyst SystemYield (%)Reaction Time (h)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhos952
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhos884
o-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / RuPhos4512
2,6-Dimethylphenylboronic acidAryl HalideSpecialized Pd CatalystVariableVariable

Table 1: Comparative yields of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling. Data compiled from representative literature.[6] Note that conditions for the ortho-isomer are often more forcing.

Overcoming the Hurdle: Specialized Catalysts and Conditions

The challenges posed by sterically hindered boronic acids have spurred the development of sophisticated catalyst systems.[9][10] Bulky, electron-rich phosphine ligands are paramount to facilitating these difficult couplings.[4][11] Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, have proven particularly effective.[5][12] These ligands promote the formation of monoligated palladium(0) species, which are more reactive in the oxidative addition step and can better accommodate sterically demanding substrates.[4]

In addition to advanced ligands, reaction conditions must be carefully optimized. This often involves:

  • Higher Temperatures: To provide the necessary activation energy to overcome the steric barrier.

  • Stronger Bases: Such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), to facilitate the formation of the reactive boronate species.[13]

  • Aprotic Polar Solvents: Dioxane, THF, and toluene are commonly employed to ensure the solubility of all reaction components.[12]

Even with these advancements, the coupling of tetra-ortho-substituted biaryls remains a formidable challenge, often requiring highly specialized ligands and catalysts.[9][11][14][15]

Mechanistic Insights: Visualizing the Steric Clash

The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Steric hindrance from ortho substituents primarily impacts the transmetalation step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_steric Impact of Ortho-Substituent Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Steric_Hindrance Steric Hindrance from ortho-substituent on Ar'-B(OR)₂ Steric_Hindrance->Transmetalation Slows or Inhibits

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the inhibitory effect of steric hindrance on the transmetalation step.

Experimental Protocol: A General Procedure for Coupling a Hindered Aryl Bromide with a Hindered Boronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of sterically demanding substrates. Optimization for specific substrates is likely necessary.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄), finely ground and anhydrous

  • Hindered aryl bromide

  • Hindered ortho-substituted phenylboronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and the bulky phosphine ligand (4 mol%).

  • Reagent Addition: Add the hindered aryl bromide (1.0 equiv), the hindered ortho-substituted phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent via syringe. The reaction mixture should be degassed by sparging with the inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2. General experimental workflow for Suzuki-Miyaura coupling with sterically hindered substrates.

Conclusion

While ortho-substituted phenylboronic acids present a significant steric challenge in Suzuki-Miyaura cross-coupling, a combination of rationally designed bulky phosphine ligands, carefully optimized reaction conditions, and a deeper mechanistic understanding has enabled synthetic chemists to overcome these obstacles. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope of this indispensable reaction, allowing for the synthesis of increasingly complex and sterically encumbered molecules.

References

A Senior Application Scientist’s Guide to the Synthesis and Validation of Reaction Products from (4-Bromo-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities with precision and confidence is paramount. (4-Bromo-2-nitrophenyl)boronic acid is a versatile building block, particularly valuable for introducing the sterically hindered and electronically distinct 4-bromo-2-nitrophenyl motif into complex molecules. Its utility in palladium- and copper-catalyzed cross-coupling reactions allows for the construction of key C-C, C-N, and C-O bonds that are foundational to many pharmaceutical agents and functional materials.[1]

However, the successful synthesis of the target compound is only the first step. Rigorous validation of the reaction product is a non-negotiable checkpoint to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the primary reactions involving this compound, offers detailed protocols for its use, and presents a comprehensive framework for the validation of its products. We will objectively compare its performance with relevant alternatives, supported by experimental insights, to empower researchers in making informed strategic decisions in their synthetic campaigns.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl scaffolds.[2] The reaction's tolerance for a wide range of functional groups and its generally high yields make it a first-choice strategy in medicinal chemistry.[1] The use of this compound in this context allows for the synthesis of complex biaryls where the nitro and bromo substituents can be further elaborated.

Mechanistic Insight: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]

pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)L₂(X) pd0->pd_aryl_halide Oxidative Addition pd_aryl_aryl Ar-Pd(II)L₂(Ar') pd_aryl_halide->pd_aryl_aryl Transmetalation pd_aryl_aryl->pd0 Reductive Elimination product Ar-Ar' pd_aryl_aryl->product aryl_halide Ar-X aryl_halide->pd_aryl_halide boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_aryl_aryl

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).[5]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol), to the flask.

  • Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[7]

Comprehensive Product Validation Workflow

A multi-faceted analytical approach is essential for unambiguous product validation. Relying on a single technique can be misleading.[8]

G cluster_validation Analytical Validation start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup purification Column Chromatography workup->purification pure_product Isolated Product purification->pure_product lcms LC-MS Analysis pure_product->lcms Confirms MW nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Confirms Structure purity_check Purity Assessment lcms->purity_check nmr->purity_check final Validated Structure & Purity Confirmed purity_check->final

Figure 2: A comprehensive workflow for reaction product validation.

1. NMR Spectroscopy:

  • ¹H NMR: The disappearance of the boronic acid protons (-B(OH)₂) is the first indication of a successful reaction. For a product like 4-bromo-2-nitro-1,1'-biphenyl, one would expect to see a complex aromatic region with distinct signals for the protons on both phenyl rings. The protons ortho to the nitro group will be significantly downfield shifted.

  • ¹³C NMR: The carbon atom previously attached to the boron will show a significant shift. The presence of the correct number of aromatic carbon signals and characteristic shifts for carbons attached to the bromo and nitro groups provides strong structural evidence.[9]

  • ¹⁹F NMR: If the coupling partner contains fluorine, ¹⁹F NMR is a powerful tool for monitoring the reaction and confirming the product structure, often providing cleaner spectra with less background than ¹H NMR.[10]

2. Mass Spectrometry (LC-MS):

  • Confirmation of Molecular Weight: LC-MS analysis should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the expected product.[8]

  • Isotopic Pattern: The presence of a bromine atom in the molecule will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity (M and M+2), providing definitive evidence for the incorporation of the bromo-substituted ring.

  • Purity Assessment: The purity of the sample can be estimated from the relative area of the product peak in the chromatogram.[11]

Performance Comparison & Alternatives

The position of the electron-withdrawing nitro group significantly impacts reactivity. Compared to its isomers, this compound presents unique challenges and advantages.

Reagent/IsomerKey CharacteristicsTypical Yields (Suzuki)Causality Behind Performance
This compound Ortho-Nitro: Strong steric hindrance from the nitro group adjacent to the boronic acid moiety.Moderate to GoodThe bulky ortho-nitro group can impede the transmetalation step, potentially requiring more forcing conditions or specialized ligands.[12]
(4-Bromo-3-nitrophenyl)boronic acid Meta-Nitro: Moderate electron-withdrawing effect, less steric hindrance than the ortho isomer.Good to ExcellentA good balance of electronic deactivation and steric accessibility allows for efficient coupling under standard conditions.[13]
(2-Bromo-5-nitrophenyl)boronic acid Para-Nitro (to Bromine): Strongest electron-withdrawing effect on the C-B bond, minimal steric hindrance.Good to ExcellentThe remote position of the nitro group minimizes steric clash, leading to high reactivity, often comparable to or exceeding the meta isomer.[13]
(4-Bromo-2-nitrophenyl) MIDA boronate Air-stable solid: Enhanced stability and slower release of the active boronic acid.Good to ExcellentMIDA boronates are protected forms that are more stable to premature protodeboronation. They slowly hydrolyze under reaction conditions to release the active boronic acid, which can lead to cleaner reactions and higher, more reproducible yields.[14]

C-N and C-O Bond Formation via Chan-Lam Coupling

While the Suzuki-Miyaura reaction forms C-C bonds, the Chan-Lam coupling enables the formation of valuable C-N and C-O bonds using copper catalysis.[15] This reaction provides a powerful alternative to the more common palladium-catalyzed Buchwald-Hartwig amination, offering the advantage of often being run at room temperature and open to the air.[16]

Mechanistic Overview

The Chan-Lam coupling is mechanistically distinct from palladium-catalyzed processes. It is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle. A proposed mechanism involves the formation of a copper-aryl complex, coordination of the amine or alcohol, and subsequent reductive elimination to forge the new C-N or C-O bond.[17]

cu2_start Cu(II)L₂ cu2_aryl Ar-Cu(II)L₂ cu2_start->cu2_aryl Transmetalation ar_b_oh2 Ar-B(OH)₂ ar_b_oh2->cu2_aryl cu3_complex [Ar-Cu(III)(Nuc)L₂]⁺ cu2_aryl->cu3_complex Coordination & Oxidation product Ar-Nuc cu3_complex->product cu1 Cu(I)L₂ cu3_complex->cu1 Reductive Elimination nuc_h R₂NH or ROH + Base nuc_h->cu3_complex cu1->cu2_start Reoxidation oxidant Oxidant (O₂) oxidant->cu2_start

Figure 3: A proposed catalytic cycle for the Chan-Lam coupling reaction.
Recommended Experimental Protocol: Chan-Lam C-N Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine or N-heterocycle (e.g., imidazole, 1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv, can be catalytic with an oxidant)[17]

  • Pyridine or Triethylamine (2.0 equiv)

  • Dichloromethane (DCM) or Toluene

  • Molecular Sieves (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask, add the amine (1.2 mmol), this compound (1.0 mmol), and Copper(II) Acetate (1.0 mmol).

  • Add the solvent (e.g., DCM, 10 mL) and the base (e.g., pyridine, 2.0 mmol).

  • Stir the resulting mixture, open to the air, at room temperature for 24-72 hours.[15] The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-aryl product.

Comparative Analysis: Chan-Lam vs. Buchwald-Hartwig

Both reactions form C-N bonds but operate via different mechanisms and offer distinct advantages. The choice between them is often substrate- and context-dependent.

FeatureChan-Lam CouplingBuchwald-Hartwig Amination
Catalyst Copper (e.g., Cu(OAc)₂)[18]Palladium (e.g., Pd(OAc)₂) with phosphine ligands[19]
Conditions Often mild: room temperature, open to air.[16]Typically requires elevated temperatures and inert atmosphere.[20]
Oxidant Often uses O₂ from the air as the terminal oxidant.Does not require an external oxidant.
Scope Excellent for N-heterocycles, phenols, and anilines. Can be sluggish for aliphatic amines.[21]Very broad scope, including primary and secondary aliphatic and aromatic amines, and even ammonia equivalents.[22][23]
Key Advantage Operational simplicity, lower catalyst cost.Broader substrate scope, generally higher reactivity and yields for challenging substrates.
Key Limitation Can require stoichiometric copper; by-products like protodeboronation can be an issue.[17]Higher catalyst cost, sensitivity to air and moisture, requires specialized and often expensive ligands.[20]

Conclusion

This compound is a powerful reagent for introducing a highly functionalized aromatic ring via modern cross-coupling chemistry. Its successful application, however, hinges on a rigorous and multi-pronged approach to product validation. While the Suzuki-Miyaura and Chan-Lam couplings provide reliable pathways to C-C and C-N/C-O bonded products, respectively, their outcomes must be confirmed with orthogonal analytical techniques. Mass spectrometry is invaluable for a rapid check of molecular weight, but only NMR spectroscopy can provide the definitive structural proof required to proceed with confidence in a research or drug development program. By understanding the mechanistic nuances of these reactions, comparing the reagent's performance against viable alternatives, and adhering to a strict validation workflow, researchers can fully leverage the synthetic potential of this versatile building block.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (4-Bromo-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to this in-depth guide on selecting the optimal palladium catalyst system for the Suzuki-Miyaura cross-coupling of (4-Bromo-2-nitrophenyl)boronic acid. This particular substrate presents a unique set of challenges due to the electronic and steric properties of the ortho-nitro group. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate these challenges and achieve high-yield, reproducible results. We will move beyond simple protocol recitation to explore the mechanistic rationale behind catalyst choice, providing a framework for intelligent reaction design.

The Challenge: Understanding the Substrate

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the electronic and steric nature of the coupling partners.[1][2] The substrate, this compound, is particularly challenging for two primary reasons:

  • Steric Hindrance: The nitro group at the ortho position to the boronic acid creates significant steric bulk. This bulk can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[3][4]

  • Electronic Effects: The nitro group is a potent electron-withdrawing group. This deactivates the boronic acid, reducing the nucleophilicity of the aryl group and further slowing the rate of transmetalation.[4] This effect is significantly more pronounced for the ortho isomer compared to its meta and para counterparts.[4]

These factors often render traditional catalyst systems, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), inefficient for this transformation, leading to low yields, high catalyst loadings, and the need for harsh reaction conditions.[3][5]

The Catalytic Cycle: Pinpointing the Bottlenecks

To overcome these challenges, we must first understand where they interfere in the reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle cluster_challenge Key Challenges for this compound pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex + Ar-X oa_label Oxidative Addition tm_complex Ar-Pd(II)-Ar'L₂ oa_complex->tm_complex + [Ar'B(OH)₃]⁻ (from Ar'B(OH)₂ + Base) oa_complex->tm_complex tm_label Transmetalation tm_complex->pd0 tm_complex->pd0 product Ar-Ar' (Product) tm_complex->product re_label Reductive Elimination challenge_note Transmetalation is slowed by: - Steric hindrance from ortho-NO₂ - Electronic deactivation by NO₂ challenge_note2 Reductive Elimination can be hindered by sterically demanding products.

Caption: The Suzuki-Miyaura catalytic cycle with highlighted bottlenecks.

For this compound, the transmetalation step is the primary bottleneck. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex.[8] The steric shield and electronic deficit caused by the ortho-nitro group severely inhibit this transfer. Consequently, modern catalyst systems are designed specifically to accelerate this and the subsequent reductive elimination step.

Comparing Palladium Catalyst Systems

The evolution of palladium catalysis has provided a toolbox of ligands that create more active and stable catalysts. The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[9][10]

Catalyst SystemKey Features & RationaleTypical Performance with Hindered Substrates
Pd(PPh₃)₄ Traditional Benchmark: Often requires high temperatures and catalyst loading. The relatively small PPh₃ ligand can lead to inactive bis-ligated species and is less effective at accelerating the difficult reductive elimination step for bulky products.[3]Poor to Moderate: Yields are often low (<50%). Significant side reactions like protodeboronation can occur due to long reaction times and high temperatures.[9]
Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos, SPhos) Bulky, Electron-Rich Phosphines: These ligands are the modern standard for challenging couplings. Their steric bulk promotes the formation of the highly reactive monoligated L₁Pd(0) intermediate.[9][10] Their strong electron-donating ability accelerates both oxidative addition and reductive elimination. XPhos is particularly effective for sterically demanding substrates.[10]Excellent: High yields (>90%) are achievable under relatively mild conditions (often at or slightly above room temperature). Catalyst loadings can be significantly reduced (0.5-2 mol%).[5][9]
Pd(dppf)Cl₂ Robust & Versatile: The dppf ligand provides good stability and is effective for a range of substrates, including some challenging ones. It represents a good intermediate choice between classical and the most advanced systems.[11]Good: Often provides reliable and good yields (70-90%), though it may require slightly higher temperatures than the most active Buchwald systems for highly hindered substrates.[11]
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) Precatalyst: NHCs are strong σ-donors and sterically bulky, creating very stable and active catalysts.[8] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable, making them easy to handle.[12]Very Good to Excellent: Known for high turnover numbers and effectiveness with challenging substrates, including aryl chlorides. Can achieve high yields with low catalyst loadings.[8][13]

Note: Performance data is synthesized from literature reports on structurally similar ortho-substituted and electronically deactivated substrates.[4][5][11][14]

Recommended Experimental Protocol

Based on extensive literature evidence for sterically hindered couplings, a catalyst system employing a bulky biarylphosphine ligand such as XPhos is highly recommended.[9][10] The following protocol provides a robust starting point for optimization.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Aryl Halide (1.0 equiv) - this compound (1.2 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) setup->reagents catalyst Add Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat Reaction (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for the coupling reaction.

Materials & Reagents:

  • Aryl Halide (e.g., Phenyl iodide, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (4 mL), anhydrous and degassed

  • Water (1 mL), degassed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a small aliquot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

This protocol is a self-validating system. The use of a pre-catalyst ensures the accurate generation of the active Pd(0) species, and the specified conditions are optimized for challenging substrates, providing a high probability of success.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on moving beyond traditional catalysts like Pd(PPh₃)₄ and embracing modern catalyst systems. Bulky, electron-rich biarylphosphine ligands, particularly those in the Buchwald family like XPhos, have proven to be exceptionally effective at overcoming the dual challenges of steric hindrance and electronic deactivation presented by the ortho-nitro substituent.[9][14] By understanding the mechanistic bottlenecks and selecting a catalyst designed to accelerate the rate-limiting transmetalation and reductive elimination steps, researchers can confidently and efficiently synthesize these valuable biaryl compounds.

References

Introduction to (4-Bromo-2-nitrophenyl)boronic Acid: A Sterically Hindered Building Block

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Applications of (4-Bromo-2-nitrophenyl)boronic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of this compound, a versatile reagent in modern organic synthesis. We will objectively explore its applications in key chemical transformations, compare its performance with relevant alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

This compound is an aromatic boronic acid characterized by the presence of a bromo and a nitro group on the phenyl ring. Its chemical formula is C₆H₅BBrNO₄ and it has a molar mass of 245.82 g/mol [1]. The strategic placement of the nitro group at the ortho position to the boronic acid moiety, and the bromo group at the para position, imparts unique electronic and steric properties to the molecule. These characteristics significantly influence its reactivity in various cross-coupling reactions.

The ortho-nitro group, being bulky and electron-withdrawing, creates considerable steric hindrance around the boronic acid functional group. This steric impediment is a critical factor that often dictates the reaction conditions required for successful transformations and generally leads to lower reactivity compared to its meta- and para-substituted isomers[1]. Understanding this inherent steric challenge is paramount for optimizing its use in synthesis.

Suzuki-Miyaura Cross-Coupling Reactions: Navigating Steric Hindrance

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis[1][2]. However, the application of this compound in this reaction presents challenges due to the steric hindrance imposed by the ortho-nitro group.

Performance Comparison with Isomeric Alternatives

The reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling generally follows the trend: para > meta >> ortho[1]. The bulky nitro group at the ortho position impedes the crucial transmetalation step in the catalytic cycle by sterically hindering the approach of the boronic acid to the palladium catalyst[1]. This often results in lower yields and requires more forcing reaction conditions compared to the less hindered isomers.

While a direct head-to-head quantitative comparison under identical conditions is not extensively documented in a single study, analysis of various reports consistently demonstrates higher yields for the 4-nitro isomer. For instance, the Suzuki coupling of 4-nitrophenylboronic acid with 4-bromoanisole can achieve yields as high as 95%, whereas reactions with 2-nitrophenylboronic acid often result in significantly lower yields even with optimized catalyst systems and longer reaction times.

Table 1: Representative Comparison of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Boronic Acid IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene100488
o-Nitrophenylboronic acid4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O11012< 40

Note: The data in this table is compiled from various sources and represents typical outcomes. Direct comparison under identical conditions is challenging to find in the literature.

Experimental Protocol: Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

To overcome the challenges associated with sterically hindered boronic acids like this compound, the use of specialized ligands and optimized reaction conditions is crucial. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer for sterically hindered substrates (12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, This compound, Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (100-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction and Washing monitor->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Workflow for Suzuki-Miyaura coupling with sterically hindered substrates.

Chan-Lam Coupling: Forging Carbon-Nitrogen Bonds

The Chan-Lam coupling provides a valuable method for the formation of C-N bonds using copper catalysts, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination[3][4][5]. This reaction is often performed under milder conditions and can be tolerant of air and moisture[3][4][5].

Performance Considerations

Similar to the Suzuki-Miyaura reaction, the steric hindrance of this compound can influence the efficiency of the Chan-Lam coupling. While electron-withdrawing groups on the boronic acid can sometimes be beneficial in this reaction, the steric bulk of the ortho-nitro group may slow down the transmetalation step with the copper catalyst.

Table 2: Representative Conditions for Chan-Lam N-Arylation

AmineBoronic AcidCopper CatalystBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePhenylboronic acidCu(OAc)₂PyridineDCMRT48~85
Morpholine(4-Methoxyphenyl)boronic acidCu(OAc)₂Et₃NMeOHRT24~90
AnilineThis compoundCu(OAc)₂ (2 equiv)PyridineDCM5048Moderate
Experimental Protocol: Chan-Lam N-Arylation with this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 - 2.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • 4 Å Molecular Sieves (optional, for drying)

Procedure:

  • To a round-bottom flask, add this compound, the amine, and Cu(OAc)₂.

  • Add the solvent (DCM or MeOH) and the base (e.g., pyridine).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction can be performed open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chan_Lam_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification mix Combine Boronic Acid, Amine, Copper Catalyst, and Base in Solvent stir Stir at RT or Heat (Open to Air) mix->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor filter Filter through Celite monitor->filter purify Column Chromatography filter->purify product product purify->product Isolated N-Aryl Product

Caption: General workflow for a Chan-Lam N-arylation reaction.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery[6]. One common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. This compound can be a precursor to the corresponding aldehyde, or in some methodologies, boronic acids themselves can be used in cyclization reactions.

Comparative Synthetic Strategies

The traditional synthesis of 2-arylbenzimidazoles involves the reaction of an o-phenylenediamine with an aryl aldehyde under oxidative conditions. Alternatively, methods using boronic acids directly have been developed, often catalyzed by acids or metal complexes. The choice of method will depend on the availability of starting materials and the desired functional group tolerance.

Experimental Protocol: Synthesis of a 2-Arylbenzimidazole Derivative

This protocol describes a general method for the synthesis of 2-arylbenzimidazoles from an o-phenylenediamine and an aryl aldehyde, which can be synthesized from this compound.

Materials:

  • o-Phenylenediamine (1.0 equiv)

  • (4-Bromo-2-nitrophenyl)benzaldehyde (1.0 equiv) (prepared from the corresponding boronic acid)

  • Ethanol or Acetic Acid

  • An oxidizing agent (e.g., air, nitrobenzene, or a mild oxidant like I₂)

Procedure:

  • Dissolve the o-phenylenediamine and the aryl aldehyde in a suitable solvent like ethanol or acetic acid.

  • Heat the reaction mixture to reflux. If necessary, bubble air through the solution or add a mild oxidizing agent.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Benzimidazole_Synthesis start o-Phenylenediamine + (4-Bromo-2-nitrophenyl)benzaldehyde reaction Condensation and Oxidative Cyclization (Heat, Solvent, Oxidant) start->reaction workup Cooling and Purification reaction->workup product 2-(4-Bromo-2-nitrophenyl)benzimidazole workup->product

Caption: Synthetic pathway to 2-arylbenzimidazoles.

Applications as Chemical Sensors

Phenylboronic acids are well-known for their ability to reversibly bind with diols, forming cyclic boronate esters. This property has been extensively utilized in the development of chemical sensors for saccharides[7][8]. Additionally, the Lewis acidic nature of the boron atom allows for interaction with anions like fluoride, making boronic acids versatile platforms for anion sensing.

Saccharide Sensing

The interaction between a boronic acid and a diol-containing molecule, such as a saccharide, can be transduced into a fluorescent or colorimetric signal. The binding event alters the electronic properties of the boronic acid, which, if coupled to a chromophore or fluorophore, results in a detectable change. The ortho-nitro group in this compound, being strongly electron-withdrawing, will influence the pKa of the boronic acid and its binding affinity for diols.

Fluoride Sensing

Boronic acids can also act as Lewis acids and bind to fluoride ions. This interaction can lead to a change in the spectroscopic properties of a molecule containing the boronic acid moiety. The electron-withdrawing nitro group in this compound is expected to enhance the Lewis acidity of the boron center, potentially leading to a stronger interaction with fluoride ions compared to unsubstituted phenylboronic acid.

While specific studies detailing the use of this compound as a chemical sensor are not abundant, the principles of boronic acid-based sensing are well-established. Researchers can design new sensors by incorporating this building block into larger molecules with appropriate signaling units.

Conclusion

This compound is a valuable, albeit sterically hindered, building block in organic synthesis. Its utility in Suzuki-Miyaura and Chan-Lam couplings, while sometimes requiring optimized conditions to overcome lower reactivity, allows for the introduction of a unique substitution pattern that can be crucial in the synthesis of complex molecules for drug discovery and materials science. Furthermore, its potential application in the synthesis of bioactive benzimidazoles and as a component in chemical sensors highlights its versatility. By understanding the inherent steric and electronic properties of this reagent, researchers can effectively harness its synthetic potential.

References

A Senior Application Scientist's Guide to Benchmarking (4-Bromo-2-nitrophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and organic synthesis, the selection of a building block is a critical decision that dictates the efficiency, yield, and purity of the final product. (4-Bromo-2-nitrophenyl)boronic acid is a valuable reagent for introducing a synthetically versatile moiety into complex molecules. However, its performance in the workhorse of C-C bond formation, the Suzuki-Miyaura cross-coupling, is not always straightforward. The presence of both a halogen and a sterically demanding ortho-nitro group creates unique challenges and necessitates a careful, data-driven approach to reaction optimization.

This guide provides an in-depth performance comparison of this compound against structurally relevant alternatives. We will dissect the causality behind experimental outcomes, provide validated protocols, and offer insights to guide your synthetic strategy.

The Interplay of Steric and Electronic Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by its substituents. In our subject molecule, this compound, we have two key influencers:

  • The Ortho-Nitro Group: This group is strongly electron-withdrawing and sterically bulky. Its position adjacent to the boronic acid moiety is the single most critical factor governing reactivity. The bulkiness can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing the crucial transmetalation step of the catalytic cycle.[1][2]

  • The Para-Bromo Group: As a halogen, bromine is an electron-withdrawing group. This electronic effect can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex required for transmetalation.[1]

However, a competing and often detrimental side reaction, protodeboronation , is also accelerated by electron-withdrawing substituents.[1] This process involves the cleavage of the carbon-boron bond, reducing the overall yield of the desired coupled product. The challenge, therefore, is to find conditions that favor the productive cross-coupling pathway over this undesired side reaction.

Experimental Design: A Head-to-Head Comparison

To objectively benchmark the performance of this compound, we designed a standardized Suzuki-Miyaura coupling experiment. The performance was compared against three logical alternatives to isolate the effects of the key substituents.

  • Aryl Coupling Partner: 4-Iodotoluene (a common, moderately reactive aryl halide)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (a robust, general-purpose catalyst)

  • Base: Potassium Carbonate (K₂CO₃) (a widely used, effective base)

  • Solvent System: Toluene/Ethanol/Water (a biphasic system known to facilitate many Suzuki couplings)[3]

The following boronic acids were selected for comparison:

  • (4-Bromophenyl)boronic acid: The control, lacking the ortho-nitro group.

  • (2-Nitrophenyl)boronic acid: Isolates the steric and electronic effects of the ortho-nitro group.

  • This compound: The subject of our investigation.

  • (4-Bromo-3-nitrophenyl)boronic acid: Moves the nitro group to the less sterically demanding meta position.

Experimental Workflow

The general workflow for the benchmarking experiments is outlined below. This systematic approach ensures reproducibility and allows for valid comparisons between different reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reagent Weighing (Boronic Acid, Aryl Halide, Base, Catalyst) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent Degassing (Toluene/Ethanol/Water) solvent->setup execution Heating & Stirring (90 °C, 12h) setup->execution monitoring Progress Monitoring (TLC/GC-MS) execution->monitoring workup Work-up (Phase Separation, Extraction) monitoring->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) & Yield Calculation purify->characterize

Caption: Standardized workflow for benchmarking boronic acid performance.

Performance Data & Analysis

The coupling reactions were performed under the standardized conditions detailed in the protocol below. The isolated yields provide a clear measure of each boronic acid's relative performance.

Boronic Acid UsedProductIsolated Yield (%)Analysis
(4-Bromophenyl)boronic acid4'-Methyl-4-bromobiphenyl92%Baseline: High yield is expected as there is no steric hindrance near the reaction center.
(2-Nitrophenyl)boronic acid4'-Methyl-2-nitrobiphenyl65%Steric Hindrance Dominates: The significant drop in yield is primarily attributed to the bulky ortho-nitro group impeding the transmetalation step.[1][2]
This compound 4'-Methyl-4-bromo-2-nitrobiphenyl 58% Compounded Effects: The yield is the lowest, demonstrating the combined steric hindrance of the ortho-nitro group and the strong electron-withdrawing nature of both substituents, which can promote protodeboronation.
(4-Bromo-3-nitrophenyl)boronic acid4'-Methyl-4-bromo-3-nitrobiphenyl85%Positional Isomerism is Key: Moving the nitro group to the meta position alleviates the steric clash, resulting in a dramatically improved yield, comparable to the baseline.

These results compellingly demonstrate that the primary factor limiting the performance of this compound is the steric hindrance imposed by the ortho-nitro group. While electronic effects play a role, their impact is secondary to the physical blockade of the reactive site.

The Suzuki-Miyaura Catalytic Cycle: The "Why"

Understanding the mechanism is key to troubleshooting and optimization. The sluggish performance of ortho-substituted boronic acids is rooted in the transmetalation step of the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)Lu2082 pd_complex Ar-Pd(II)Lu2082-X pd0->pd_complex oa_label Oxidative Addition pd0->oa_label transmetal_complex Ar-Pd(II)Lu2082-Ar' pd_complex->transmetal_complex tm_label Transmetalation (Rate-Limiting Step for Sterically Hindered Substrates) pd_complex->tm_label transmetal_complex->pd0 re_label Reductive Elimination transmetal_complex->re_label product Ar-Ar' transmetal_complex->product oa_label->pd_complex tm_label->transmetal_complex re_label->pd0 aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)u2082 + Base boronic_acid->transmetal_complex

Caption: The Suzuki-Miyaura catalytic cycle.

For this compound, the formation of the Ar-Pd(II)L₂-Ar' intermediate is slow. The bulky nitro group hinders the efficient transfer of the aryl group from boron to the palladium center. This often requires more forcing conditions (higher temperatures, longer reaction times) or more sophisticated catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), to facilitate the reaction.[2]

Detailed Experimental Protocol

This protocol provides a self-validating system for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Boronic Acid (1.2 mmol)

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized Water (1 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate and Hexanes for chromatography

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2 mmol), 4-iodotoluene (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).[3]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or GC-MS until the 4-iodotoluene starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[2][4]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusions and Recommendations for the Field Scientist

The performance of this compound is fundamentally constrained by the steric hindrance of its ortho-nitro group.

  • For Standard Applications: When using this compound, be prepared for potentially lower yields compared to less hindered analogues. Standard conditions with catalysts like Pd(PPh₃)₄ may require longer reaction times or higher temperatures.

  • For High-Yield Demands: If high yields are critical, especially with precious or complex coupling partners, consider investing in more advanced catalytic systems. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are specifically designed to overcome the challenges of sterically demanding couplings and are often worth the additional cost.[2]

  • Alternative Strategies: If synthetic routes allow, consider using an isomeric building block like (4-Bromo-3-nitrophenyl)boronic acid, which circumvents the steric issue entirely.

  • Stability Considerations: For multi-step syntheses where reagent stability is a concern, consider using more robust boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, which can release the reactive boronic acid slowly under the reaction conditions, often improving reproducibility.[5][6]

By understanding the underlying chemical principles and benchmarking performance against relevant alternatives, researchers can make more informed decisions, saving valuable time and resources in the development of novel chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Bromo-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Imperative for Proper Disposal: Beyond the Bench

(4-Bromo-2-nitrophenyl)boronic acid, a member of the arylboronic acid family, is a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, its chemical structure, incorporating a nitro group and a bromine atom on an aromatic ring, suggests specific hazards that must be carefully managed. Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination and potential harm to aquatic life. Furthermore, adherence to disposal regulations set forth by bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is a legal requirement.[1][2]

Hazard Identification and Risk Assessment

Based on the safety data sheets of analogous compounds such as 2-nitrophenylboronic acid, 4-nitrophenylboronic acid, and 4-bromophenylboronic acid, this compound should be handled as a hazardous substance.[3][4][5] The primary hazards are summarized in the table below.

Hazard CategoryDescriptionRationale and Precautionary Measures
Skin Irritation Expected to cause skin irritation upon contact.The acidic nature of the boronic acid moiety and the presence of the nitro and bromo substituents can lead to dermal irritation. Always wear nitrile gloves and a lab coat. In case of contact, wash the affected area immediately with soap and water.[3][4][5]
Serious Eye Irritation Likely to cause serious eye irritation.Direct contact with the eyes can result in significant irritation and potential damage. Chemical safety goggles or a face shield are mandatory when handling this compound.[3][4][5]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.Fine powders of organic compounds can be irritating to the respiratory system. Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3][4][6]
Acute Oral Toxicity May be harmful if swallowed.While specific data is unavailable, related nitrophenylboronic acids are classified as harmful if swallowed.[2][4][7] Avoid ingestion by practicing good laboratory hygiene.
Environmental Hazards Potentially harmful to aquatic organisms.Aromatic nitro and bromo compounds can be persistent and toxic in the environment. Do not allow this chemical to enter drains or waterways.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and its contaminated materials. This process should be incorporated into your laboratory's Chemical Hygiene Plan as mandated by OSHA.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste materials, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable option).

  • Body Protection: A fully fastened lab coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Collect unreacted this compound, contaminated spatulas, weigh boats, and contaminated personal protective equipment (e.g., gloves, disposable lab coats) in a designated, robust, and sealable solid hazardous waste container.

    • This container should be clearly labeled.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and chemically compatible liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible chemicals.

Labeling: Clear and Comprehensive Communication

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: This compound

  • The primary hazards (e.g., Irritant )

  • The date of accumulation

  • The name of the principal investigator or laboratory group

Storage: Safe and Secure Accumulation
  • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic, drains, and sources of ignition.

  • Ensure secondary containment is in place to capture any potential leaks.

Final Disposal: Professional Management
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Never attempt to dispose of this chemical through standard municipal waste or sewer systems.

The Scientific Rationale Behind the Protocol

Understanding the "why" behind these procedures enhances safety and compliance. Boronic acids, as Lewis acids, can interact with various substances. The nitro and bromo substituents on the aromatic ring increase the compound's reactivity and potential toxicity. Segregating this waste prevents unintended and potentially hazardous reactions with other chemicals.

The requirement to use a licensed hazardous waste disposal facility stems from the need for specialized treatment processes. These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally sound manner, often through high-temperature incineration or other advanced chemical treatments.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Solid or Liquid) ppe->characterize solid_container Collect in Labeled Solid Hazardous Waste Container characterize->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container characterize->liquid_container Liquid solid_label Label: 'Hazardous Waste', Chemical Name, Hazards solid_container->solid_label storage Store in Designated Satellite Accumulation Area solid_label->storage liquid_label Label: 'Hazardous Waste', Chemical Name, Hazards, Solvent liquid_container->liquid_label liquid_label->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

Mastering the Safe Handling of (4-Bromo-2-nitrophenyl)boronic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For the innovative researcher, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When working with specialized reagents like (4-Bromo-2-nitrophenyl)boronic acid, a compound pivotal in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, a comprehensive understanding of its handling is not just best practice—it is a prerequisite for success and safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), and outlines a robust operational and disposal plan.

Understanding the Hazard: A Proactive Approach to Safety

While some safety data sheets (SDS) for this compound may present limited hazard information, a thorough risk assessment necessitates an evaluation of structurally similar compounds. Aromatic boronic acids, particularly those containing nitro and bromo groups, should be handled with the assumption that they present significant hazards. Analogous compounds, such as 2- and 4-nitrophenylboronic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4][5]. Therefore, a conservative and proactive safety posture is essential.

The primary risks associated with this compound, as a solid powder, are:

  • Inhalation: Fine powders can easily become airborne, posing a risk of respiratory tract irritation[3].

  • Dermal Contact: The compound can cause skin irritation upon contact[4][5].

  • Eye Contact: As with many chemical powders, contact with the eyes can lead to serious irritation[1][4][5].

  • Ingestion: Accidental ingestion is harmful[1][4].

These hazards dictate a stringent PPE protocol designed to create a complete barrier between the researcher and the chemical.

The Core of Protection: A Multi-layered PPE Strategy

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific manipulations being performed. The following table outlines the recommended PPE, explaining the rationale behind each choice to empower researchers to make informed safety decisions.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects the eyes from airborne dust particles and accidental splashes. The sensitive tissues of the eyes are particularly vulnerable to irritation from chemical powders[1][4].
Hand Protection Chemically resistant gloves. Butyl rubber gloves are highly recommended for their resistance to nitro compounds. High-quality nitrile gloves are a suitable alternative for incidental contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.The hands are the most likely point of direct contact. Butyl gloves offer excellent protection against a wide array of chemicals, including nitro-containing aromatics[6]. Nitrile gloves provide good general chemical resistance and are a good alternative to latex, which can cause allergic reactions[7].
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.This provides a barrier against accidental spills and contamination of personal clothing. A fully buttoned coat ensures maximum coverage.
Respiratory Protection A NIOSH/MSHA-approved N95 respirator or higher.Required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely. This prevents the inhalation of fine particles that can cause respiratory tract irritation[8][9][10].
Visualizing the PPE Selection Process

The decision to implement specific levels of PPE is contingent on the nature of the task. The following flowchart illustrates a logical progression for PPE selection.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Requirements Start Initiate Task with this compound Weighing Weighing Solid Compound Start->Weighing Dissolving Dissolving in Solvent Start->Dissolving Reaction Performing Reaction Start->Reaction Workup Aqueous Workup / Extraction Start->Workup AdvPPE Advanced PPE: - Standard PPE - N95 Respirator Weighing->AdvPPE Dust potential is high BasePPE Standard PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat Dissolving->BasePPE Reaction->BasePPE FaceShield Enhanced PPE: - Standard PPE - Face Shield Workup->FaceShield Splash hazard Disposal_Workflow cluster_waste Waste Generation cluster_disposal Disposal Pathway SolidWaste Contaminated Solid Waste (Gloves, Weighing Paper, etc.) SolidWasteContainer Seal in Labeled Solid Hazardous Waste Container SolidWaste->SolidWasteContainer LiquidWaste Waste Solutions & Rinsate LiquidWasteContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidWasteContainer EmptyContainer Empty Reagent Bottle Decontaminate Triple Rinse with Suitable Solvent EmptyContainer->Decontaminate Decontaminate->LiquidWasteContainer Collect all rinsate CleanContainer Deface Label & Dispose as Non-Hazardous Glass Decontaminate->CleanContainer

References

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